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4-Bromo-2-fluorocinnamic acid Documentation Hub

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  • Product: 4-Bromo-2-fluorocinnamic acid
  • CAS: 575469-65-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Bromo-2-fluorocinnamic Acid

Executive Summary 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) is a critical electrophilic building block in medicinal chemistry. Its structure features an -unsaturated carboxylic acid moiety, making it an excellent M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) is a critical electrophilic building block in medicinal chemistry. Its structure features an


-unsaturated carboxylic acid moiety, making it an excellent Michael acceptor and a precursor for heterocyclic scaffolds such as quinolinones, coumarins, and benzothiazepines. The presence of the bromine atom at the 4-position allows for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 2-fluoro substituent modulates metabolic stability and lipophilicity—key parameters in drug design.

This guide details the robust synthesis of 4-Bromo-2-fluorocinnamic acid via the Knoevenagel condensation . This route is preferred over Heck coupling due to the commercial availability of the aldehyde precursor and the avoidance of potential chemoselectivity issues involving the aryl bromide.

Retrosynthetic Analysis

The most logical disconnection for cinnamic acid derivatives is at the C2-C3 alkene bond. This reveals 4-bromo-2-fluorobenzaldehyde and malonic acid as the primary synthons. The transformation relies on a base-catalyzed condensation followed by in situ thermal decarboxylation.

Retrosynthesis Target 4-Bromo-2-fluorocinnamic Acid (Target) Disconnection Disconnection (C=C Bond) Target->Disconnection Retrosynthesis Aldehyde 4-Bromo-2-fluorobenzaldehyde (Starting Material) Disconnection->Aldehyde Knoevenagel Malonic Malonic Acid (C2 Synthon) Disconnection->Malonic

Figure 1: Retrosynthetic strategy isolating the aldehyde and malonic acid as key precursors.

Primary Synthesis Protocol: Knoevenagel Condensation

Reaction Mechanism

The reaction proceeds via the formation of an enolate from malonic acid, facilitated by a base (pyridine/piperidine). This nucleophile attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form a dicarboxylic acid derivative, which spontaneously decarboxylates under heating to yield the thermodynamically stable trans-cinnamic acid.

Materials & Reagents
ReagentEquiv.RoleCAS No.
4-Bromo-2-fluorobenzaldehyde 1.0Limiting Reagent57848-46-1
Malonic Acid 1.5Nucleophile141-82-2
Pyridine 5.0 - 10.0 volSolvent / Base110-86-1
Piperidine 0.05 - 0.1Catalyst110-89-4
HCl (conc.) ExcessQuenching / Precipitation7647-01-0
Experimental Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Bromo-2-fluorobenzaldehyde (10.0 g, 49.3 mmol) and Malonic acid (7.7 g, 74.0 mmol).

  • Add Pyridine (50 mL) followed by Piperidine (0.5 mL).

    • Note: The reaction is initially endothermic; ensure solids are well-suspended.

Step 2: Condensation & Decarboxylation

  • Heat the mixture to 80–100°C with stirring.

  • Monitor the evolution of CO₂ gas (bubbling).

  • Maintain heating for 2–4 hours until CO₂ evolution ceases and TLC indicates consumption of the aldehyde.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (3:1). Aldehyde typically has higher R_f than the acid product.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing Ice/Water (300 mL) and conc. HCl (60 mL) with vigorous stirring.

    • Critical Step: The pH must be < 2 to ensure the pyridine is protonated (soluble) and the cinnamic acid precipitates fully.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Filter the white solid via vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold water (3 × 50 mL) to remove residual pyridine hydrochloride.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Workflow Start Start: Charge Reagents (Aldehyde + Malonic Acid) Reaction Heat to 85-100°C (Pyridine/Piperidine) 2-4 Hours Start->Reaction Check Check TLC & CO2 Evolution (Complete?) Reaction->Check Check->Reaction No Quench Pour into Ice/HCl (Precipitate Product) Check->Quench Yes Filter Vacuum Filtration & Water Wash Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure 4-Bromo-2-fluorocinnamic Acid Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis, the following physicochemical properties should be confirmed.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 213–217°C Capillary Method
¹H NMR (DMSO-d₆)

7.60 (d, J=16.0 Hz, 1H, =CH), 6.65 (d, J=16.0 Hz, 1H, =CH-COOH)
400 MHz NMR
Purity > 98.0%HPLC (C18, ACN/Water)

Key NMR Feature: The large coupling constant (J


 16 Hz) confirms the trans (

) geometry of the alkene.

Safety & Industrial Considerations

  • Pyridine Handling: Pyridine is toxic, flammable, and has a noxious odor. All operations must be performed in a fume hood.

  • Acidification: The quenching step involves adding a basic organic mixture to strong acid. This is exothermic; add slowly to avoid splashing.

  • Halogen Stability: The C-F and C-Br bonds are stable under these reaction conditions. Avoid using strong reducing agents which might debrominate the ring.

References

  • General Procedure for Knoevenagel Condensation Source: Organic Syntheses (Analogous reaction with Resorcinol derivatives). URL:[Link] Relevance: Authoritative grounding for the decarboxylation mechanism and acid handling.

Exploratory

4-Bromo-2-fluorocinnamic acid spectral data (NMR, IR, Mass Spec)

Advanced Spectral Characterization & Synthetic Utility in Drug Discovery Executive Summary 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Spectral Characterization & Synthetic Utility in Drug Discovery

Executive Summary

4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its dual-halogenated motif offers orthogonal reactivity: the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and modulates lipophilicity—critical parameters in ADME optimization. This guide provides a definitive reference for the structural validation of this compound, essential for researchers developing kinase inhibitors, anti-inflammatory agents, and advanced materials.

Chemical Profile & Identity
PropertySpecification
IUPAC Name (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid
CAS Number 149947-19-3
Molecular Formula C

H

BrFO

Molecular Weight 245.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 213–217 °C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Synthesis Pathway: Knoevenagel Condensation

The most robust industrial route involves the Knoevenagel condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid in the presence of a piperidine catalyst. This pathway ensures high stereoselectivity for the trans (E) isomer.

SynthesisPathway Aldehyde 4-Bromo-2-fluorobenzaldehyde (Substrate) Intermediate Benzylidene Malonate (Transient Intermediate) Aldehyde->Intermediate Piperidine/Pyridine Reflux Malonic Malonic Acid (Reagent) Malonic->Intermediate Product 4-Bromo-2-fluorocinnamic acid (Target Product) Intermediate->Product Decarboxylation (-CO2) CO2 CO2 (Byproduct) Intermediate->CO2

Figure 1: Stereoselective synthesis via Knoevenagel condensation followed by thermal decarboxylation.

Spectral Analysis: The Core Data

The following data sets are constructed to serve as a "Gold Standard" for purity assessment. Deviations from these values >0.2 ppm in NMR or >5 cm⁻¹ in IR suggest contamination or degradation.

4.1. Mass Spectrometry (MS)

Methodology: ESI- (Negative Electrospray Ionization) or EI (Electron Impact).

  • Key Feature: The Bromine Isotope Pattern.[1] Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio. This results in a "twin peak" molecular ion signature.
Ion Fragmentm/z ValueRelative IntensityInterpretation
[M-H]⁻ 242.9 / 244.9 100% / 98% Deprotonated molecular ion. The 1:1 doublet confirms the presence of one Bromine atom.
[M-H-CO₂]⁻ 198.9 / 200.9~40%Decarboxylation fragment (loss of 44 Da), typical for cinnamic acids.
[Br]⁻ 79 / 81VariableBromide ion cleavage.
4.2. Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
2500–3000 O-H (Carboxylic Acid)Stretching (Broad)Very broad "hump" characteristic of carboxylic acid dimers.
1680–1695 C=O (Carbonyl)StretchingConjugated acid carbonyl. Lower frequency than non-conjugated acids.
1625–1635 C=C (Alkene)StretchingConfirms the unsaturated linker.
1580, 1485 Ar-C=CSkeletal StretchAromatic ring breathing modes.
1220–1240 C-FStretchingStrong band, specific to the fluoro-substitution.
980–990 =C-HBending (Out-of-plane)Critical: Diagnostic for trans-alkene geometry. Cis isomers absorb lower (~700 cm⁻¹).
500–600 C-BrStretchingLow frequency fingerprint region.
4.3. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent proton exchange broadening).

A. ¹H NMR (400 MHz, DMSO-d₆) Note: The 2-Fluoro substituent causes splitting of aromatic signals and may show long-range coupling to the vinyl proton.

Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
12.60 Broad Singlet1H-COOH (Acidic proton, exchangeable with D₂O)
7.68 Doublet (d)1HJ ≈ 16.0 HzH-β (Vinyl proton adjacent to ring). Downfield due to conjugation.
7.60 Doublet of Doublets (dd)1HJ ≈ 10.0, 2.0 HzAr-H3 (Ortho to F, Meta to Vinyl).
7.52 Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0 HzAr-H5 (Ortho to Br).
7.45 Triplet/Multiplet1HJ ≈ 8.0 HzAr-H6 (Ortho to Vinyl). Pseudo-triplet due to F-coupling.
6.62 Doublet (d)1HJ ≈ 16.0 HzH-α (Vinyl proton adjacent to COOH). Upfield.

B. ¹³C NMR (100 MHz, DMSO-d₆) Note: Carbon-Fluorine (C-F) coupling results in large doublets for carbons on the ring.

Shift (δ ppm)Splitting (J C-F)Assignment
167.5 SingletC=O (Carboxylic Acid)
160.5 Doublet (J ≈ 250 Hz)C-2 (Directly bonded to F)
137.8 Doublet (J ≈ 3 Hz)C-β (Vinyl)
132.5 Doublet (J ≈ 10 Hz)C-1 (Bridgehead carbon)
128.5 Doublet (J ≈ 3 Hz)C-6 (Aromatic)
127.9 Doublet (J ≈ 9 Hz)C-4 (Bonded to Br)
123.0 Doublet (J ≈ 4 Hz)C-α (Vinyl)
119.8 Doublet (J ≈ 25 Hz)C-3 (Aromatic, ortho to F)

C. ¹⁹F NMR (376 MHz, DMSO-d₆)

  • Shift: -112.0 to -114.0 ppm

  • Multiplicity: Multiplet (coupled to Ar-H3, Ar-H6).

  • Significance: A single peak confirms regiospecific fluorination. The presence of a second peak indicates isomer contamination (e.g., 6-fluoro isomer).

Quality Control & Purity Validation

When sourcing or synthesizing this material, use the following logic to validate integrity:

  • Isomer Check (¹H NMR):

    • Look at the vinyl coupling constant. If J ≈ 16 Hz, it is the desired trans (E) isomer.

    • If J ≈ 10–12 Hz, it is the cis (Z) isomer (impurity).

  • Regioisomer Check (¹⁹F NMR):

    • The 2-fluoro isomer typically resonates near -113 ppm.

    • The 4-fluoro analog (if mislabeled) resonates near -106 ppm.

  • Residual Catalyst:

    • Check for piperidine peaks (multiplets at ~1.5 and 2.7 ppm) or solvent peaks (DMSO @ 2.50 ppm, Water @ 3.33 ppm).

References
  • Synthesis & Properties: Strem Chemicals (Ascensus Specialties). Product Catalog: 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3).[2] Available at:

  • Spectral Database: SpectraBase (Wiley). 4-Bromo-2-fluorocinnamic acid NMR and IR Spectra.[3] ID: 8D7sWASlpAF.[3] Available at: [4]

  • General Cinnamic Acid NMR Data:National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
  • Reaction Mechanism: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. DOI: 10.1002/0471264180.or015.02.

Sources

Foundational

Technical Monograph: 4-Bromo-2-fluorocinnamic Acid

This technical guide provides an in-depth analysis of 4-Bromo-2-fluorocinnamic acid , a critical halogenated building block in medicinal chemistry. This document is structured to serve as a practical handbook for laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-2-fluorocinnamic acid , a critical halogenated building block in medicinal chemistry. This document is structured to serve as a practical handbook for laboratory synthesis, chemical handling, and downstream application in drug discovery.

Strategic Application in Medicinal Chemistry and Organic Synthesis

Executive Summary

4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3 ) represents a high-value scaffold for the development of bioactive small molecules. Its dual-halogenated structure offers a unique "synthetic handle" profile: the fluorine atom at the ortho position modulates metabolic stability and lipophilicity (bioisostere logic), while the bromine atom at the para position serves as a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This compound is frequently utilized in the synthesis of HDAC inhibitors, antimicrobial agents, and liquid crystal polymers.

Chemical Profile & Identification

The physical and chemical characteristics of this compound dictate its handling and stability in solution.

PropertyData
IUPAC Name (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid
CAS Number 149947-19-3
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 213–217 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~4.4 (Carboxylic acid proton)

Synthetic Methodology: The Knoevenagel Condensation

While several routes exist (e.g., Heck reaction of 4-bromo-2-fluoroiodobenzene), the Knoevenagel condensation remains the most robust, scalable, and atom-economical method for laboratory and pilot-scale production.

Reaction Logic

The synthesis involves the condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid in the presence of a weak base (piperidine) and pyridine. The reaction proceeds through an iminium intermediate, followed by decarboxylation to yield the trans-cinnamic acid exclusively.

Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires adjustment of thermal management.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol)

  • Malonic acid (1.25 g, 12 mmol, 1.2 eq)

  • Pyridine (5 mL, Solvent/Base)

  • Piperidine (0.1 mL, Catalyst)

  • Hydrochloric acid (1M and Conc.)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-fluorobenzaldehyde and malonic acid.

  • Solvation: Add pyridine (5 mL) and stir until the solids are partially dissolved. Add piperidine (0.1 mL) as the catalytic promoter.

  • Reaction: Attach a reflux condenser. Heat the mixture to 80–90 °C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

    • Expert Insight: Do not overheat (>110 °C) initially, as this can lead to polymerization of the aldehyde.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 50 mL of ice-cold water and 5 mL of concentrated HCl .

    • Why? The acid neutralizes the pyridine/piperidine and precipitates the free carboxylic acid product.

  • Isolation: A white precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid via a Buchner funnel. Wash the cake with cold 1M HCl (2 x 10 mL) followed by cold water (2 x 10 mL).

  • Drying: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required. Dry in a vacuum oven at 50 °C overnight.

Mechanistic Pathway Visualization

The following diagram illustrates the Knoevenagel mechanism specific to this substrate, highlighting the critical decarboxylation step.

Knoevenagel_Mechanism Aldehyde 4-Bromo-2-fluorobenzaldehyde Intermediate2 Aldol-like Addition Aldehyde->Intermediate2 Malonic Malonic Acid Intermediate1 Enolate Formation Malonic->Intermediate1 Base Piperidine (Cat.) Base->Intermediate1 Deprotonation Intermediate1->Intermediate2 Nucleophilic Attack Dehydration Dehydration (- H₂O) Intermediate2->Dehydration Decarboxylation Decarboxylation (- CO₂) Dehydration->Decarboxylation Heat Product 4-Bromo-2-fluorocinnamic acid (Trans-isomer) Decarboxylation->Product

Figure 1: Mechanistic flow of the Knoevenagel condensation transforming the aldehyde precursor into the cinnamic acid scaffold.[1]

Strategic Applications in Drug Discovery

The 4-bromo-2-fluorocinnamic acid scaffold is not merely an endpoint but a divergence point for library generation.

Structure-Activity Relationship (SAR) Logic[1]
  • Fluorine Effect (C-2): The fluorine atom at the ortho position creates steric hindrance that can twist the phenyl ring relative to the acrylic side chain, potentially improving selectivity for enzyme pockets (e.g., Aldose Reductase or HDACs). It also blocks metabolic oxidation at this prone site.

  • Bromine Handle (C-4): The bromine atom is perfectly positioned for late-stage diversification. It allows researchers to synthesize a core library and then rapidly append diverse aryl or heteroaryl groups via Suzuki coupling to probe the "deep pocket" of a target receptor.

Downstream Transformations

The following workflow demonstrates how this core is utilized to generate complex pharmaceutical candidates.

Downstream_Applications cluster_0 Path A: Carboxylic Acid Derivatization cluster_1 Path B: Aryl Bromide Functionalization Core 4-Bromo-2-fluorocinnamic Acid Amide Amide Coupling (HDAC Inhibitors) Core->Amide R-NH2 / EDC / HOBt Ester Esterification (Prodrugs) Core->Ester R-OH / H+ Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 / Pd(PPh3)4 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald R2-NH / Pd Catalyst FinalDrug1 FinalDrug1 Amide->FinalDrug1 Hydroxamic Acids (Anti-cancer) FinalDrug2 FinalDrug2 Suzuki->FinalDrug2 Stilbene Analogs (Antimicrobial)

Figure 2: Divergent synthesis pathways utilizing the carboxylic acid and aryl bromide functionalities.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All solid handling should occur in a fume hood to prevent inhalation of fine dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but should be kept in a tightly sealed container to prevent moisture absorption.

References

  • Strem Chemicals. (2025).[6][7] Product Catalog: 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3).[8][9][10][11][12] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 143517: 4-Bromo-2-fluorobenzaldehyde. Retrieved from

  • Gunia-Krzyżak, A., et al. (2018).[1] Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives. ResearchGate. Retrieved from

  • Guidechem. (2025).[6] Synthesis methods of Fluorocinnamic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Cinnamic Acid Derivatives. Retrieved from

Sources

Exploratory

physical appearance and form of 4-Bromo-2-fluorocinnamic acid

The following technical guide is structured as a high-level monograph for drug development professionals and organic chemists. It prioritizes actionable data, synthetic logic, and structural insights over generic descrip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals and organic chemists. It prioritizes actionable data, synthetic logic, and structural insights over generic descriptions.[1][2]

CAS: 149947-19-3 | Formula: C


H

BrFO

| MW: 245.05 g/mol [1][2][3][4]

Executive Summary & Physical Characterization

4-Bromo-2-fluorocinnamic acid is a dual-halogenated phenylpropanoid scaffold used primarily as a "molecular handle" in medicinal chemistry.[1][2] Its value lies in the orthogonal reactivity of its substituents: the carboxylic acid tail allows for amide/ester formation (solubility/binding modulation), while the aryl bromide serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The 2-fluoro substituent is strategically placed to modulate metabolic stability (blocking ortho-oxidation) and influence the torsion angle of the aromatic ring relative to the side chain.[1][2]

Physical Properties Matrix

The following data represents the purified (E)-isomer, which is the thermodynamic product of standard synthesis.

PropertySpecificationTechnical Insight
Appearance Pale yellow-grey to off-white powderPure cinnamic acids are white; color often indicates trace conjugated impurities or oxidation.[1][2]
Melting Point 213–217 °CHigh MP indicates strong intermolecular hydrogen bonding (dimer formation) and efficient

-stacking.[1][2]
Solubility (25°C) DMSO (>50 mg/mL), Ethanol, MethanolPoor water solubility requires polar organic cosolvents for biological assays.[1][2]
pKa (Predicted) ~4.0 – 4.2The electron-withdrawing fluorine (inductive effect) slightly increases acidity compared to unsubstituted cinnamic acid (pKa 4.44).[1][2]
Stability Stable under standard conditionsLight sensitive over long durations (potential E to Z photoisomerization).[1][2]

Synthetic Architecture & Methodology

The industrial and laboratory standard for synthesizing 4-Bromo-2-fluorocinnamic acid is the Knoevenagel Condensation .[1][2] This route is preferred over the Heck reaction (coupling 4-bromo-2-fluoroiodobenzene with acrylic acid) due to the lower cost of the aldehyde starting material and higher stereoselectivity for the (E)-isomer.[1][2]

Core Synthesis Protocol: Modified Knoevenagel

Objective: Synthesis of (E)-4-bromo-2-fluorocinnamic acid from 4-bromo-2-fluorobenzaldehyde.[1][2]

Reagents:

  • Precursor: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)[1][2]

  • Reagent: Malonic acid (1.2 – 1.5 equiv)[1][2]

  • Solvent/Base System: Pyridine (solvent) with Piperidine (catalytic, 0.1 equiv)[1][2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous pyridine.

  • Activation: Add malonic acid and catalytic piperidine. The piperidine forms a reactive iminium ion intermediate with the aldehyde, accelerating the attack by the malonate enolate.[1][2]

  • Reflux & Decarboxylation: Heat the mixture to 80–100°C for 4–6 hours. The initial condensation forms the dicarboxylic acid intermediate, which spontaneously decarboxylates under thermal conditions to the thermodynamically stable (E)-cinnamic acid.[1][2]

  • Quench & Precipitation: Cool the reaction to room temperature. Pour the reaction mixture into ice-cold 1M HCl. The pyridine is protonated (solubilized), while the product precipitates as a solid due to the acidic pH.[1][2]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to remove trace unreacted aldehyde and Z-isomer byproducts.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the synthetic flow and the critical decarboxylation step.

SynthesisPathway Aldehyde 4-Bromo-2-fluorobenzaldehyde Intermediate Benzylidene Malonate (Transient) Aldehyde->Intermediate Piperidine/Pyridine 80°C, -H2O Malonic Malonic Acid Malonic->Intermediate Product (E)-4-Bromo-2-fluorocinnamic Acid Intermediate->Product -CO2 (Decarboxylation)

Figure 1: Knoevenagel condensation pathway showing the convergence of reagents and the decarboxylative step yielding the target acid.[1][2]

Structural Characterization (The "Fingerprint")

For researchers verifying the identity of this compound, the NMR spectrum presents distinct splitting patterns due to Heteronuclear Spin-Spin Coupling (


F-

H).[1][2]
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Acid Proton: Broad singlet at

      
       12.0–13.0 ppm (-COOH ).[1][2]
      
    • Vinylic Protons: Two doublets with a large coupling constant (

      
       Hz), characteristic of the trans (E) geometry.[1][2]
      
    • Aromatic Region:

      • The proton at the C3 position (ortho to Fluorine) will appear as a doublet of doublets (dd) or a multiplet due to coupling with both the adjacent proton and the fluorine atom (

        
         Hz).[1][2]
        
      • The C5 and C6 protons will show complex splitting patterns typical of 1,2,4-trisubstituted benzenes.[1][2]

  • 
    F NMR: 
    
    • Single peak around

      
       -110 to -115 ppm (referenced to CFCl
      
      
      
      ), confirming the presence of the fluorine atom on the aromatic ring.[1][2]

Functional Utility in Drug Discovery

4-Bromo-2-fluorocinnamic acid is rarely the final drug; it is a high-value intermediate.[1][2] Its utility is defined by its ability to undergo divergent synthesis.[1][2][5]

Strategic Applications
  • Metabolic Blocking: The introduction of fluorine at the 2-position (ortho to the side chain) blocks metabolic hydroxylation at this site, a common clearance pathway for phenylpropanoids.[1][2]

  • Bioisosterism: The cinnamic acid moiety mimics the structure of endogenous ligands (e.g., phenylalanine derivatives), making it useful in designing enzyme inhibitors (e.g., aldose reductase inhibitors, kinase inhibitors).[1][2]

  • Cross-Coupling Hub: The 4-bromo position is electronically activated for Pd-catalyzed reactions, allowing the attachment of complex heterocycles.[1][2]

Divergent Synthesis Workflow

The diagram below details how this core scaffold is elaborated into complex pharmaceutical ingredients.

Applications Core 4-Bromo-2-fluorocinnamic Acid (Scaffold) Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 Amide Cinnamides (Anti-inflammatory) Core->Amide Amidation HATU, R-NH2 Reduction Saturated Acids/Alcohols (Metabolic Probes) Core->Reduction Hydrogenation H2, Pd/C Heck Styryl Derivatives (OLED Materials) Core->Heck Heck Coupling Pd(OAc)2, Alkene

Figure 2: Divergent synthetic utility showing the transformation of the scaffold into various functional classes.[1][2]

Safety & Handling Protocols

While not highly toxic, this compound is a potent irritant.[1][2] Protocols must assume the dust is bioactive.[1][2]

  • GHS Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation (STOT SE 3).[1][2]

  • Handling: Use a localized exhaust hood.[1][2] Wear nitrile gloves (0.11 mm thickness minimum) and safety goggles.[1][2]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[1][2]

References

  • Strem Chemicals (Ascensus Specialties). 4-Bromo-2-fluorocinnamic acid, min.[1][2][4] 98% Product Data. Retrieved from Strem Catalog.[1][2] Link[1][2]

  • PubChem. 4-Bromo-2-fluorobenzoic acid (Related Structure/Safety Data). National Library of Medicine.[1][2][6] Link

  • GuideChem. 4-Fluorocinnamic acid Synthesis and Properties (Methodology Reference).Link[1][2]

  • Royal Society of Chemistry. Bromination of Cinnamic Acid Derivatives.[1][2] ChemSpider Synthetic Pages.[1][2] Link

  • National Institutes of Health (NIH). Chemistry and Pharmacology of Fluorinated Drugs.[1][2] PubMed Central.[1][2] Link

Sources

Foundational

A Technical Guide to the Purity and Grades of 4-Bromo-2-fluorocinnamic Acid for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise molecular architecture of starting materials and intermediates is paramount to the synthesis of safe and effective therapeutics. 4-Bromo-2-fluorocinn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise molecular architecture of starting materials and intermediates is paramount to the synthesis of safe and effective therapeutics. 4-Bromo-2-fluorocinnamic acid, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Its utility in constructing complex molecular frameworks demands a thorough understanding of its purity, potential impurities, and the various grades available to the scientific community. This guide provides an in-depth technical overview of these critical aspects, offering practical insights for researchers, chemists, and quality control specialists.

The Significance of Purity in the Application of 4-Bromo-2-fluorocinnamic Acid

4-Bromo-2-fluorocinnamic acid serves as a versatile intermediate in organic synthesis. The presence of the bromine and fluorine atoms on the phenyl ring, coupled with the acrylic acid moiety, provides multiple reactive sites for molecular elaboration. These features are exploited in the synthesis of compounds targeting a range of therapeutic areas.

The purity of this intermediate is not merely a matter of quality control; it is a critical determinant of reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can have significant downstream consequences, including:

  • Altered Reaction Pathways: Impurities can compete in subsequent synthetic steps, leading to the formation of undesired side products that may be difficult to separate from the target molecule.

  • Reduced Yields: The presence of non-reactive or interfering substances effectively lowers the concentration of the desired starting material, resulting in lower overall yields.

  • Compromised Biological Activity: Impurities that are structurally similar to the intended product can exhibit their own pharmacological effects, potentially leading to off-target activity or toxicity.

  • Regulatory Hurdles: In the context of drug development, stringent regulatory standards necessitate a well-characterized and controlled impurity profile for all starting materials and intermediates.

Understanding the Grades of 4-Bromo-2-fluorocinnamic Acid

Commercial suppliers typically offer 4-Bromo-2-fluorocinnamic acid in several grades, each defined by its purity level and the extent of analytical characterization. The choice of grade is dictated by the specific application and the stage of research or development.

GradeTypical PurityCommon ApplicationsKey Considerations
Technical Grade ≥95%Early-stage discovery, process development studiesMay contain significant levels of starting materials, isomers, and side-products. Not suitable for applications where purity is critical.
Reagent Grade ≥98%[1]General laboratory synthesis, medicinal chemistryA good balance of purity and cost for most research applications. The impurity profile is generally not fully characterized.
High-Purity / Pharmaceutical Grade ≥99.5%cGMP synthesis, late-stage preclinical and clinical developmentStringent specifications for known and unknown impurities. Requires comprehensive analytical data, including batch-specific certificates of analysis.

It is crucial for researchers to select the appropriate grade to avoid introducing variables that could compromise experimental results or the quality of the final product. For drug development applications, a transition to higher purity grades is a standard part of the development lifecycle.

The Synthetic Landscape and Potential Impurities

A common and efficient method for the synthesis of cinnamic acids and their derivatives is the Perkin reaction .[2] This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[2][3] For 4-Bromo-2-fluorocinnamic acid, the likely precursors are 4-bromo-2-fluorobenzaldehyde and acetic anhydride.

Understanding this synthetic route is key to anticipating the potential impurity profile.


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Synthetic pathway and origin of impurities.

Common Impurities Stemming from Synthesis:

  • Unreacted Starting Materials: Residual 4-bromo-2-fluorobenzaldehyde is a common impurity. Its presence can be readily detected by chromatographic and spectroscopic methods.

  • Positional Isomers: The synthesis of the 4-bromo-2-fluorobenzaldehyde precursor can sometimes yield regioisomers, such as 2-bromo-4-fluorobenzaldehyde.[4] These isomers can undergo the Perkin reaction to produce the corresponding isomeric cinnamic acids, which may be challenging to separate from the desired product due to their similar physicochemical properties.[5]

  • Side-Products from the Perkin Reaction: The Perkin reaction is not always perfectly selective and can generate side-products.[3] Aldol-type condensation products and other adducts can form, particularly if the reaction conditions are not carefully controlled.

  • Related Halogenated Compounds: Depending on the synthetic route of the starting materials, other halogenated aromatic compounds could be present as impurities.

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for accurately determining the purity of 4-Bromo-2-fluorocinnamic acid and identifying any impurities. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination due to its high resolving power and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its impurities.

Experimental Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase Preparation: A common mobile phase for cinnamic acid derivatives consists of a mixture of acetonitrile and water, with an acidic modifier to ensure the analyte is in its protonated form. A typical mobile phase could be a gradient of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV maximum of 4-Bromo-2-fluorocinnamic acid (typically around 270-280 nm).

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B allows for the effective separation of compounds with different polarities. A representative gradient is shown below:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Bromo-2-fluorocinnamic acid sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Spectroscopic Techniques for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4-Bromo-2-fluorocinnamic acid and identifying impurities. The ¹H NMR spectrum will show characteristic signals for the aromatic and vinylic protons. Impurities will present as additional, smaller signals in the spectrum. For a related compound, trans-4-fluorocinnamic acid, characteristic proton signals are observed.[6] Similarly, the ¹³C NMR spectrum provides information on the carbon framework.

Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for determining the molecular weight of the main component and identifying unknown impurities. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern provide crucial structural information.


// Nodes Sample [label="4-Bromo-2-fluorocinnamic\nAcid Sample"]; HPLC [label="HPLC Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(% Area)"]; Structure_Confirmation [label="Structural Confirmation"]; Impurity_ID [label="Impurity Identification"]; Final_Report [label="Comprehensive\nCertificate of Analysis", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> HPLC; Sample -> NMR; Sample -> MS; HPLC -> Purity; NMR -> Structure_Confirmation; MS -> Impurity_ID; Purity -> Final_Report; Structure_Confirmation -> Final_Report; Impurity_ID -> Final_Report; }

Integrated analytical workflow for purity assessment.

Purification Strategies to Achieve High-Purity Grades

For applications requiring higher purity, such as in pharmaceutical development, a purification step is often necessary to remove residual impurities from the crude product.

Recrystallization: The Gold Standard for Purification

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system.

Experimental Protocol: Recrystallization of 4-Bromo-2-fluorocinnamic Acid

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For cinnamic acid derivatives, polar protic solvents or mixtures are often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening.[7]

  • Dissolution: Place the crude 4-Bromo-2-fluorocinnamic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield. Rapid cooling should be avoided as it can lead to the precipitation of smaller, less pure crystals.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the recrystallized material should be confirmed by the analytical methods described previously.

Conclusion

A comprehensive understanding of the purity levels and grades of 4-Bromo-2-fluorocinnamic acid is indispensable for its effective use in research and drug development. By carefully considering the synthetic route and potential impurities, employing robust analytical methods for characterization, and implementing effective purification strategies, scientists can ensure the quality and consistency of this critical building block. This diligence at the intermediate stage is a cornerstone of synthesizing novel molecules with the desired efficacy and safety profiles, ultimately contributing to the advancement of therapeutic innovation.

References

  • Sathee NEET. Perkin Reaction Mechanism. IIT Kanpur. Accessed January 29, 2026. [Link].

  • PubChem. 4-Fluorocinnamic acid. National Center for Biotechnology Information. Accessed January 29, 2026. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. March 3, 2025. [Link].

  • Wang, Y., et al. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • Kuthan, J., & Musil, L. Synthesis of a-aryloxy cinnamic acids. Indian Academy of Sciences. 1983.
  • Sari, Y., et al. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Jurnal Kimia dan Pendidikan Kimia. April 30, 2020. [Link].

  • Ogurtsov, V. A., & Lukin, O. V. Perkin reaction (cinnamic acid synthesis). ResearchGate. January 2016. [Link].

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Accessed January 29, 2026. [Link].

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Accessed January 29, 2026. [Link].

  • PubChem. m-Bromocinnamic acid. National Center for Biotechnology Information. Accessed January 29, 2026. [Link].

  • Royal Society of Chemistry. 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm. 2014. [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed January 29, 2026. [Link].

  • Vibzz Lab. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. July 16, 2023. [Link].

  • Royal Society of Chemistry. Supplementary Information. Green Chemistry. 2012. [Link].

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. Accessed January 29, 2026. [Link].

  • Poboży, E., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. 2011.
  • Dong, M., & Guillarme, D. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. 2020. [Link].

  • Nichols, L. 3.6F: Troubleshooting. Chemistry LibreTexts. April 7, 2022. [Link].

  • Thermo Scientific Alfa Aesar. 4-Bromocinnamic acid, predominantly trans, 97+%. Accessed January 29, 2026. [Link].

  • Kılıç, T., & Özer, T. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. February 5, 2025. [Link].

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Protocols & Analytical Methods

Method

Application Note: 4-Bromo-2-fluorocinnamic Acid in Medicinal Chemistry

Executive Summary: The Strategic Value of the Scaffold In the landscape of modern drug discovery, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value "privileged structure."[1] It is not merely a reag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value "privileged structure."[1] It is not merely a reagent but a strategic scaffold that combines three critical features for Structure-Activity Relationship (SAR) optimization:

  • The Acrylic Acid "Warhead": A Michael acceptor capable of covalent interaction with cysteine residues (common in kinase and protease inhibitors) or conversion to zinc-binding groups (HDAC inhibitors).[1][2]

  • The 4-Bromo Handle: A pre-installed site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.[1][2]

  • The 2-Fluoro Substituent: An ortho-fluorine atom that modulates the pKa of the carboxylic acid, influences the planarity of the system via conformational locking, and blocks metabolic deactivation (Phase I oxidation) at a vulnerable site.[2]

This guide details the handling, synthetic utility, and specific protocols for deploying this precursor in the synthesis of HDAC inhibitors and heterocyclic cores (quinolones/indoles) .[2]

Chemical Profile & Handling

PropertySpecification
CAS Number 149947-19-3
Molecular Formula C₉H₆BrFO₂
Molecular Weight 245.05 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 213–217 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3]
Storage 2–8°C, inert atmosphere (Ar/N₂). Light sensitive.[1][2][3][4]

Safety Advisory: This compound is an irritant to eyes, respiratory system, and skin.[2] Handle in a fume hood. The acrylic moiety can polymerize under extreme heat or radical initiators; store away from peroxides.[1][2]

Synthetic Utility & Logic[2]

The "Orthogonal Reactivity" Concept

The power of this molecule lies in its orthogonal reactivity.[2] You can modify the Aryl Core without affecting the Alkenyl Tail , and vice versa, provided specific conditions are met.[2]

  • Path A (Aryl Modification): The C-Br bond is weaker than the C-F bond.[1] Using Pd(PPh3)4 or Pd(dppf)Cl2 allows selective substitution at the 4-position.[1][2]

  • Path B (Carboxyl Modification): Standard peptide coupling reagents (HATU, EDC) work efficiently to generate amides.[1][2]

  • Path C (Alkene Modification): Cyclopropanation or reduction (H2/Pd-C) can alter the linker geometry.[1][2]

Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent is not passive.[1] Through the gauche effect and electrostatic repulsion with the carbonyl oxygen (if amides are formed), the fluorine atom forces the alkene linker out of planarity or locks it into a specific conformation, often improving binding affinity by reducing the entropic penalty upon binding to a protein pocket.[2]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To attach a biaryl moiety at the 4-position while preserving the acrylic acid functionality.

Context: Many HDAC inhibitors (e.g., Panobinostat analogs) require a biaryl cap group.[1][2] This protocol installs that cap using the bromine handle.[1][2]

Reagents:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)[1][5]

  • Arylboronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, charge 4-Bromo-2-fluorocinnamic acid (245 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Degas the mixture by bubbling Argon through the solution for 10 minutes. Critical: Oxygen inhibits the Pd catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (41 mg, 0.05 mmol) quickly under a stream of Argon.[2] Seal the flask.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1][2] The acid functionality may cause streaking on TLC; use a buffered eluent or monitor the disappearance of the starting bromide.[2]

  • Workup:

    • Cool to room temperature.[1][2][6][7]

    • Acidify carefully with 1N HCl to pH ~3 (precipitating the product).[1][2]

    • Extract with Ethyl Acetate (3 x 15 mL).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient with 1% Acetic Acid).

Self-Validation Check:

  • Success: Disappearance of the isotopic Br pattern (1:1 doublet) in MS. Appearance of the biaryl product peak.[2]

  • Failure Mode: If decarboxylation occurs (loss of CO2), lower temperature to 60°C.[2]

Protocol B: One-Pot Synthesis of Hydroxamic Acids (HDAC Binding Motif)

Objective: Direct conversion of the carboxylic acid to a hydroxamic acid zinc-binding group.[1]

Reagents:

  • Substituted Cinnamic Acid derivative (from Protocol A) (1.0 equiv)

  • Ethyl Chloroformate (1.2 equiv)[1][2]

  • N-Methylmorpholine (NMM) (1.5 equiv)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH[1][2]·HCl) (3.0 equiv)[1][2]

  • KOH (in Methanol) (5.0 equiv)[1][2]

  • Solvent: THF (anhydrous)

Methodology:

  • Activation: Dissolve the cinnamic acid derivative (1.0 mmol) in anhydrous THF (10 mL) at 0°C. Add NMM (1.5 mmol) followed by dropwise addition of Ethyl Chloroformate (1.2 mmol). Stir for 30 mins to form the mixed anhydride.

  • Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl (3.0 mmol) in Methanol and add KOH (in MeOH) to generate free hydroxylamine.[1][2] Filter off the KCl precipitate if necessary, or use the suspension directly if finely dispersed.[2]

  • Coupling: Add the hydroxylamine solution to the mixed anhydride mixture at 0°C. Stir for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Dilute with water and acidify to pH 6.

  • Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration.[1][2][6]

Visualization: Strategic Decision Pathway

The following diagram illustrates the decision logic for functionalizing this scaffold in a drug discovery campaign.

G Start 4-Bromo-2-fluorocinnamic Acid (Scaffold) Path1 Path A: C-Br Functionalization (Suzuki/Buchwald) Start->Path1 Pd(0), Ar-B(OH)2 Path2 Path B: COOH Functionalization (Amidation/Esterification) Start->Path2 HATU, R-NH2 Path3 Path C: Alkene Modification (Cyclization/Reduction) Start->Path3 Intramolecular Heck Prod1 Biaryl Cinnamates (Kinase Inhibitors) Path1->Prod1 Prod2 Hydroxamic Acids (HDAC Inhibitors) Path2->Prod2 Prod3 Quinolones/Coumarins (Heterocyclic Cores) Path3->Prod3 Prod1->Prod2 Sequential Modification

Caption: Figure 1. Divergent synthetic pathways utilizing the orthogonal reactivity of the 4-Bromo-2-fluorocinnamic acid scaffold.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: The free acid is often insoluble in non-polar solvents (Hexane, Toluene).[2] For reactions requiring non-polar media, convert to the Methyl Ester first (MeOH, H2SO4, reflux), perform the reaction, and hydrolyze (LiOH, THF/H2O) at the end.[2]

  • Decarboxylation: Medicinal chemists often fear decarboxylation of cinnamic acids during high-temperature couplings.[1][2] The 2-fluoro group actually stabilizes the system slightly compared to the non-fluorinated analog, but strictly avoid temperatures >100°C in acidic media.[2]

  • Purification: Brominated cinnamic acids streak on silica.[1][2] Add 1% Formic Acid to your mobile phase to sharpen peaks.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid (Structural Analog Reference). Retrieved January 30, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] (Contextual grounding for Fluorine SAR).

  • Fluoropharm. (n.d.).[1][2] Product Data: 4-Bromo-2-fluorocinnamic acid.[1][3][5][8][9] Retrieved January 30, 2026, from [Link][2]

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Application

reaction of 4-Bromo-2-fluorocinnamic acid with other reagents

An Application Guide to the Synthetic Utility of 4-Bromo-2-fluorocinnamic Acid Abstract 4-Bromo-2-fluorocinnamic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 4-Bromo-2-fluorocinnamic Acid

Abstract

4-Bromo-2-fluorocinnamic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique assembly of an aryl bromide, an electron-withdrawing fluorine atom, a reactive carboxylic acid, and an α,β-unsaturated alkene system offers a versatile platform for molecular elaboration. This guide provides an in-depth exploration of its reactivity, focusing on key transformations including palladium-catalyzed cross-coupling reactions, derivatization of the carboxylic acid, and reactions of the alkene. We present detailed, field-tested protocols and explain the rationale behind experimental choices to empower researchers to effectively utilize this valuable reagent.

Introduction: A Multifaceted Reagent

The strategic importance of 4-Bromo-2-fluorocinnamic acid lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom bonds.[1] The carboxylic acid moiety is readily converted into a wide array of derivatives, including amides and esters, which are fundamental linkages in pharmaceuticals.[2][3] Furthermore, the conjugated double bond can participate in various addition reactions. The presence of the ortho-fluorine atom not only modulates the electronic properties of the aromatic ring but can also influence reaction outcomes and the conformational preferences of the resulting products, a desirable trait in modern drug design.[1] This document serves as a practical guide to harnessing the synthetic potential of this versatile molecule.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is arguably the most versatile functional group on the 4-Bromo-2-fluorocinnamic acid scaffold. It is an excellent substrate for a variety of palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for their reliability and functional group tolerance.[4][5]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron species.[6][7] This reaction is fundamental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.[6] For 4-Bromo-2-fluorocinnamic acid, the reaction allows for the introduction of a new aryl or heteroaryl group at the 4-position, creating complex cinnamic acid derivatives poised for further functionalization.

Causality of Experimental Design:

  • Catalyst: A palladium(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂ with a phosphine ligand).[8] The ligand choice is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[9] The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ (Oxidative Addition) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR(L)₂ ArPdBr->ArPdOR Ligand Exchange (Base) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination Reagents Ar-Br + Ar'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorocinnamic acid with Phenylboronic Acid

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-2-fluorocinnamic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid, causing it to become less water-soluble.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Table 1: Quantitative Data for Protocol 1

Reagent Molar Eq. Catalyst (mol%) Base (Eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
4-Bromo-2-fluorocinnamic acid 1.0
Phenylboronic acid 1.2 1,4-Dioxane/H₂O 90 8 85-95
Pd(PPh₃)₄ 5

| K₂CO₃ | | | 2.5 | | | | |

Mizoroki-Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[4][8] Given that 4-Bromo-2-fluorocinnamic acid contains both an aryl bromide and an alkene, it can theoretically undergo both intermolecular and intramolecular Heck reactions, making it a versatile substrate for constructing complex molecular architectures.[11]

Causality of Experimental Design:

  • Catalyst: Pd(OAc)₂ is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[5][8]

  • Ligand: Phosphine ligands (e.g., PPh₃) are often used, but "ligandless" conditions (where the solvent or substrate may coordinate to palladium) can also be effective.[12]

  • Base: An organic base like triethylamine (NEt₃) is typically used to neutralize the H-X acid formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are often employed to ensure solubility and allow for higher reaction temperatures.

Protocol 2: Intermolecular Heck Reaction with Styrene

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube, combine 4-Bromo-2-fluorocinnamic acid (1.0 eq), Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a suitable ligand like triphenylphosphine (PPh₃) (4-10 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous DMA), followed by the alkene (e.g., styrene, 1.5 eq) and the base (e.g., triethylamine, 2.0 eq).

  • Inert Atmosphere & Sealing: Purge the tube with an inert gas (Argon or Nitrogen), then securely seal the vessel.

  • Reaction: Heat the mixture to 100-120 °C with stirring. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Monitoring: Track the disappearance of the starting material via TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with 1M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography.

Table 2: Quantitative Data for Protocol 2

Reagent Molar Eq. Catalyst (mol%) Base (Eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
4-Bromo-2-fluorocinnamic acid 1.0
Styrene 1.5 DMA 110 16 70-85
Pd(OAc)₂ 3

| NEt₃ | | | 2.0 | | | | |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides a reliable site for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in drug discovery, as they allow for the modulation of a molecule's physicochemical properties, such as solubility, stability, and ability to form hydrogen bonds.[3][13]

Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[2] This is typically achieved using coupling reagents that convert the hydroxyl group into a better leaving group.

Causality of Experimental Design:

  • Coupling Reagents: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or water-soluble analogues like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][14] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization by forming an active ester intermediate, which then reacts with the amine.[15]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used to prevent hydrolysis of the activated intermediates.

Amide_Coupling_Workflow start Start: Carboxylic Acid (R-COOH) + Amine (R'-NH₂) activate Activate Carboxylic Acid (e.g., EDC/HOBt in DCM) start->activate couple Add Amine (Stir at RT) activate->couple monitor Monitor Reaction (TLC) couple->monitor workup Aqueous Work-up (Wash with aq. HCl, aq. NaHCO₃, Brine) monitor->workup purify Purify (Column Chromatography) workup->purify product Final Product: Amide (R-CO-NHR') purify->product

Caption: General workflow for amide bond formation using coupling reagents.

Protocol 3: Amide Coupling with Benzylamine

Step-by-Step Methodology:

  • Initial Setup: Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 20 minutes to allow for the formation of the active ester.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Check for the consumption of the starting acid by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting crude solid or oil by recrystallization or column chromatography to obtain the pure amide.

Table 3: Quantitative Data for Protocol 3

Reagent Molar Eq. Coupling Reagent (Eq.) Additive (Eq.) Solvent Temp (°C) Time (h) Typical Yield (%)
4-Bromo-2-fluorocinnamic acid 1.0
Benzylamine 1.1 DCM 0 to RT 12 80-95
EDC 1.2

| HOBt | | | 1.2 | | | | |

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and cost-effective method for synthesizing esters.[16][17] To drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.[16][18]

Causality of Experimental Design:

  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[16][19]

  • Driving Equilibrium: The reaction is reversible. Using the alcohol as the solvent provides a large excess, pushing the equilibrium toward the ester product according to Le Châtelier's principle.[16][18] Refluxing the reaction facilitates both the reaction rate and, if a Dean-Stark apparatus is used, the removal of water.

Protocol 4: Fischer Esterification with Ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%) to the solution while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester, which can be further purified by column chromatography if necessary.[19]

Table 4: Quantitative Data for Protocol 4

Reagent Molar Eq. Catalyst Solvent Temp (°C) Time (h) Typical Yield (%)

| 4-Bromo-2-fluorocinnamic acid | 1.0 | H₂SO₄ (cat.) | Ethanol (excess) | Reflux (~78) | 6 | >90 |

Reactions of the Alkene Double Bond

The α,β-unsaturated system in 4-Bromo-2-fluorocinnamic acid is susceptible to electrophilic addition reactions. A classic example is the addition of bromine (Br₂) across the double bond. This reaction is stereospecific and provides a route to di-halogenated phenylpropanoic acid derivatives.[20][21]

Conceptual Protocol: Bromination of the Alkene The reaction involves dissolving trans-cinnamic acid in a suitable solvent like dichloromethane and adding a solution of bromine.[21] The reaction progress can be monitored by the disappearance of the red-brown bromine color.[21] To avoid handling highly volatile and toxic liquid bromine, it can be generated in situ from a safer source like pyridinium tribromide.[20] The resulting 2,3-dibromo-3-(4-bromo-2-fluorophenyl)propanoic acid can be isolated by filtration, as it often precipitates from the reaction mixture.[21]

Conclusion

4-Bromo-2-fluorocinnamic acid is a robust and versatile starting material for the synthesis of a wide range of complex organic molecules. The distinct reactivity of its aryl bromide, carboxylic acid, and alkene functionalities can be selectively addressed using well-established synthetic methodologies. The protocols and insights provided in this guide demonstrate its utility in key synthetic transformations, including Suzuki and Heck couplings, amidation, and esterification. By understanding the principles behind these reactions, researchers can effectively leverage this building block to accelerate discovery in drug development and materials science.

References

  • Burmester, C., & Kodai, K. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Available at: [Link]

  • Mary, Y. S., et al. (2015). Crystal structure of 4-bromocinnamic anhydride. IUCrData. Available at: [Link]

  • Mary, Y. S., et al. (2015). Crystal structure of 4-bromocinnamic anhydride. IUCr Journals. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]

  • da Silva, W. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]

  • Friscic, T., & MacGillivray, L. R. (2005). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. RSC Publishing. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

  • Liu, Z., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Yamamoto, H., & Ishihara, K. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Liu, Z., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Available at: [Link]

  • Purwaningsih, Y., et al. (2022). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Universitas Sebelas Maret. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Available at: [Link]

  • Catalysts. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. Available at: [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]

  • Molecules. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific & Academic Publishing. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

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Method

Application Notes and Protocols for 4-Bromo-2-fluorocinnamic acid: A Versatile Building Block in Research and Development

Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis, part...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. We present detailed protocols for its synthesis via a Knoevenagel condensation, its thorough characterization using modern analytical techniques, and a practical application in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromo-2-fluorocinnamic acid

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of the parent molecule.[3][4] 4-Bromo-2-fluorocinnamic acid (IUPAC Name: (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid) emerges as a particularly valuable synthetic intermediate for several key reasons:

  • Orthogonal Reactivity: The presence of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5][6] This allows for the facile introduction of diverse molecular fragments.

  • Modulation of Electronic Properties: The fluorine atom, with its high electronegativity, can influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the binding interactions of the final molecule with biological targets.[5]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[5]

This application note will serve as a practical guide for the synthesis, characterization, and utilization of this valuable building block.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of 4-Bromo-2-fluorocinnamic acid

PropertyValueSource
CAS Number 149947-19-3[7]
Molecular Formula C₉H₆BrFO₂[7]
Molecular Weight 245.05 g/mol [7]
Appearance Pale yellow-grey powder[7]
Melting Point 213-217 °C[7]
Purity min. 98%[7]
Solubility Soluble in alcohol, ethyl acetate, DMSO. Insoluble in water.[8]

Safety and Handling:

4-Bromo-2-fluorocinnamic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for structurally similar compounds like 4-bromo-2-fluorobenzoic acid, it may cause skin and serious eye irritation, as well as respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 4-Bromo-2-fluorocinnamic acid via Knoevenagel Condensation

The Knoevenagel condensation is a reliable and efficient method for the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid.[10][11] This approach is particularly well-suited for the synthesis of cinnamic acids.[8] The following protocol is adapted from established green chemistry methods for the synthesis of related fluorinated cinnamic acids.[12]

Reaction Scheme:

G compound1 4-Bromo-2-fluorobenzaldehyde plus1 + compound1->plus1 compound2 Malonic Acid arrow1 Piperidine, Pyridine Δ (Heat) compound2->arrow1 compound3 4-Bromo-2-fluorocinnamic acid plus2 + CO2 + H2O compound3->plus2 plus1->compound2 arrow1->compound3

Caption: Knoevenagel condensation for the synthesis of 4-Bromo-2-fluorocinnamic acid.

Materials and Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (Starting Material)

  • Malonic Acid

  • Pyridine (Solvent and Base)

  • Piperidine (Catalyst)

  • Hydrochloric Acid (HCl), 2M solution

  • Deionized Water

  • Ethanol (for recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper or pH meter

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL).

  • Catalyst Addition: To the stirring mixture, add piperidine (0.1 eq) as a catalyst. The use of a weak base like piperidine is crucial for the initial condensation step.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up and Acidification: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water. Slowly add 2M HCl with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylate and cause the product to precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-2-fluorocinnamic acid.

Table 2: Expected Spectroscopic Data for 4-Bromo-2-fluorocinnamic acid

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (s, 1H, -COOH), ~7.8-7.5 (m, 4H, Ar-H and -CH=CH-), ~6.6 (d, 1H, -CH=CH-). The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans configuration.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167 (-COOH), ~142 (-C H=CH-), ~135-120 (Ar-C and -CH=C H-), with characteristic C-F couplings.
FT-IR (KBr pellet, cm⁻¹)~3100-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1630 (C=C stretch), ~980 (trans C-H bend), ~820 (C-Br stretch).[2]
Mass Spec. (ESI-)m/z: 243, 245 [M-H]⁻ in a ~1:1 ratio, characteristic of a single bromine atom.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The bromine substituent on 4-Bromo-2-fluorocinnamic acid makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[13] This protocol outlines a general procedure for coupling 4-Bromo-2-fluorocinnamic acid with an arylboronic acid.

Reaction Scheme:

G compound1 4-Bromo-2-fluorocinnamic acid plus1 + compound1->plus1 compound2 Arylboronic Acid arrow1 Pd(PPh3)4, K2CO3 DME/H2O, 80 °C compound2->arrow1 compound3 Coupled Product plus2 + KBr + H2O compound3->plus2 plus1->compound2 arrow1->compound3

Caption: Suzuki-Miyaura coupling of 4-Bromo-2-fluorocinnamic acid.

Materials and Reagents:

  • 4-Bromo-2-fluorocinnamic acid (Substrate)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,2-Dimethoxyethane (DME) (Solvent)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Bromo-2-fluorocinnamic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Under a stream of inert gas (e.g., Argon or Nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add a degassed mixture of DME and water (4:1 v/v). The biphasic system is common for Suzuki couplings and the base is required to activate the boronic acid for transmetalation.[10]

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl cinnamic acid derivative.

Conclusion

4-Bromo-2-fluorocinnamic acid is a high-value building block with strategically positioned functional groups that enable a wide range of synthetic transformations. The protocols detailed herein provide a solid foundation for its synthesis, characterization, and subsequent use in creating more complex molecules for applications in drug discovery and materials science. The combination of the reactive bromine handle and the modulating fluorine substituent ensures its continued relevance in advancing chemical synthesis.

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Application

Application Note: 4-Bromo-2-fluorocinnamic Acid as a Strategic Scaffold in Drug Discovery

[1] Executive Summary In the landscape of modern medicinal chemistry, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value "dual-handle" building block.[1] Its utility stems from the orthogonal reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) represents a high-value "dual-handle" building block.[1] Its utility stems from the orthogonal reactivity of its functional groups: the aryl bromide (C4) serves as a reliable site for palladium-catalyzed cross-coupling, while the cinnamic acid moiety provides a Michael acceptor tail adaptable for covalent inhibition or peptidomimetic design. Furthermore, the 2-fluoro substituent offers a critical metabolic blockade, preventing oxidative degradation while modulating the pKa of the carboxylic acid.

This guide details the strategic application of this scaffold, providing validated protocols for modular library synthesis and highlighting its relevance in kinase inhibitor development.[2]

Chemical Profile & Physical Properties[1][2][3][4][5]

The unique substitution pattern of 4-Bromo-2-fluorocinnamic acid imparts specific electronic and steric properties that distinguish it from non-fluorinated analogs.[1]

PropertyDataRelevance to Synthesis
CAS Number 149947-19-3Unique identifier for procurement.
Formula C₉H₆BrFO₂MW: 245.05 g/mol .[1]
Appearance Pale yellow-grey powderVisual purity indicator; darkens upon oxidation.[1]
Melting Point 213–217 °CHigh crystallinity indicates stability; useful for purification.[1]
pKa (Calc.) ~3.85More acidic than cinnamic acid (4.[1][2]44) due to ortho-F induction.[1]
Solubility DMSO, MeOH, DMFPoor water solubility; requires organic co-solvents for coupling.[1][2]
Stability Stable at RTStore under inert gas to prevent alkene oxidation over long periods.[1]

Strategic Rationale: Why This Building Block?

The "Dual-Handle" Advantage

The molecule allows for Divergent Synthesis , enabling researchers to grow molecular complexity in two distinct directions without protecting group manipulations.

  • Handle A (Carboxylic Acid): Ready for amidation to form the "tail" region of a drug molecule, often interacting with solvent-exposed regions of a protein.

  • Handle B (Aryl Bromide): A high-fidelity partner for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to install the "core" aromatic scaffold.[1]

The Fluorine Factor (Metabolic Occlusion)

The 2-fluoro substituent is not merely decorative. In drug design, an unsubstituted ortho-position is a prime site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[2]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking ring oxidation at the C2 position.[2]

  • Conformational Lock: The fluorine atom exerts a steric and electrostatic influence that can restrict the rotation of the phenyl ring relative to the alkene, potentially pre-organizing the molecule for binding (the "bioactive conformation").

Application Workflow: Modular Library Assembly

The following diagram illustrates the synthetic versatility of 4-Bromo-2-fluorocinnamic acid. The "Amide-First" approach is generally preferred to avoid catalyst poisoning by the free acid during palladium coupling.

SyntheticDivergence Start 4-Bromo-2-fluorocinnamic Acid (Starting Material) Amide Intermediate A: 4-Bromo-2-fluorocinnamamide (Stable Scaffold) Start->Amide 1. Amidation (R-NH2, HATU, DIPEA) Final2 Heterocyclic Derivative (Quinolinone/Coumarin) Start->Final2 Cyclization (Acid Catalysis) Final1 Biaryl Cinnamide (Kinase Inhibitor Core) Amide->Final1 2. Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

Figure 1: Divergent synthetic pathways.[2][3] The "Amide-First" route (blue to yellow to green) is the standard high-yield workflow for library generation.[1]

Detailed Protocol: Synthesis of Biaryl Cinnamides

This protocol describes the "Amide-First" strategy, which is robust and scalable. It minimizes side reactions (like protodeboronation) that can occur if the Suzuki coupling is attempted on the free acid.[2]

Phase 1: Amide Coupling (The Anchor)

Objective: Convert the carboxylic acid to an amide, installing the "tail" R-group.

Reagents:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)[1]

  • Primary Amine (R-NH₂) (1.1 equiv)[1][2]

  • HATU (1.2 equiv) or EDC/HOBt[2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[2]

Procedure:

  • Activation: Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the primary amine (1.1 mmol).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: MW of amine + 227 - 18).[1]

  • Workup: Dilute with EtOAc (30 mL). Wash efficiently with 1M HCl (2x), sat.[2] NaHCO₃ (2x), and brine (1x).[2]

  • Drying: Dry over MgSO₄, filter, and concentrate.

    • Checkpoint: The resulting Intermediate A is usually a solid and stable for long-term storage.

Phase 2: Suzuki-Miyaura Coupling (The Core)

Objective: Functionalize the aryl bromide to create the biaryl core.

Reagents:

  • Intermediate A (from Phase 1) (1.0 equiv)[2]

  • Aryl Boronic Acid (Ar-B(OH)₂) (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)[2]

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine Intermediate A (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Degassing: Sparge the mixture with nitrogen gas for 5 minutes (Critical step to preserve catalyst).

  • Heating: Seal and heat to 90 °C for 2–4 hours (or 120 °C for 30 min in a microwave).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance of the amine or acid activation failure.[1]Switch to SOCl₂ (thionyl chloride) to generate the acid chloride in situ before adding the amine.
Debromination (Ar-H formed) Pd-catalyzed hydrodehalogenation.[1]Ensure rigorous degassing (O₂ removal).[1][2] Switch solvent to Toluene/EtOH/Water.[2]
Incomplete Suzuki Coupling Boronic acid instability (protodeboronation).[1]Add the boronic acid in portions. Switch base to K₃PO₄ or CsF (anhydrous conditions).[2]
Black Precipitate in Reaction Palladium aggregation ("Pd Black").[1][2]This is normal at the end of the reaction. If it happens immediately, the ligand is insufficient; add 10% extra PPh₃ or dppf.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[4] Retrieved from [Link][2]

  • Gangjee, A., et al. (2010).[2] Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Guzman, J. D. (2014).[2] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[2] Molecules, 19(12), 19292-19349.[2] (Contextual reference for cinnamic acid biological activity).

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 4-Bromo-2-fluorocinnamic acid

Abstract This application note provides detailed analytical methods for the qualitative and quantitative analysis of 4-Bromo-2-fluorocinnamic acid, a key intermediate in pharmaceutical synthesis. The primary method detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed analytical methods for the qualitative and quantitative analysis of 4-Bromo-2-fluorocinnamic acid, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for assay, impurity profiling, and stability testing. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for the analysis of volatile and semi-volatile impurities, as well as for confirmatory identification. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and stability of 4-Bromo-2-fluorocinnamic acid.

Introduction

4-Bromo-2-fluorocinnamic acid is a substituted cinnamic acid derivative of increasing importance in the pharmaceutical industry, often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Cinnamic acid and its derivatives are known for a wide range of pharmacological activities, and their use as precursors necessitates stringent quality control. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are crucial for the accurate determination of 4-Bromo-2-fluorocinnamic acid and its potential process-related and degradation impurities.

This guide presents a comprehensive approach to the analysis of 4-Bromo-2-fluorocinnamic acid, focusing on two complementary chromatographic techniques: HPLC and GC-MS. The development of these methods is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose.

Physicochemical Properties of 4-Bromo-2-fluorocinnamic acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical FormulaC₉H₆BrFO₂
Molecular Weight245.05 g/mol
AppearancePale yellow-grey powder
Melting Point213-217°C
SolubilitySoluble in organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water.

High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination

Reverse-phase HPLC with UV detection is the cornerstone for the routine analysis of 4-Bromo-2-fluorocinnamic acid due to its robustness and reliability in separating the analyte from potential impurities.

Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the substituted aromatic ring of the analyte. A mobile phase consisting of an organic modifier (acetonitrile) and an acidified aqueous phase is employed to ensure good peak shape and retention for the acidic analyte. The use of an acid, such as phosphoric acid or formic acid, in the mobile phase suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2-fluorocinnamic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-2-fluorocinnamic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method must be validated to ensure its suitability. The following parameters should be assessed according to ICH guidelines:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50% to 150% of the target concentration).
Accuracy % Recovery between 98.0% and 102.0% for the assay.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the 4-Bromo-2-fluorocinnamic acid sample to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmatory Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present in 4-Bromo-2-fluorocinnamic acid from the synthesis process. Due to the low volatility of the carboxylic acid, derivatization is typically required.

Rationale for Derivatization

Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester. This allows for improved chromatographic separation and detection by GC-MS.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms)
Injector Temperature 280°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Carrier Gas Helium, constant flow of 1.0 mL/min
Ion Source Temperature 230°C
Mass Range 50-500 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the 4-Bromo-2-fluorocinnamic acid sample into a GC vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis

The identification of impurities can be achieved by comparing the obtained mass spectra with a commercial mass spectral library (e.g., NIST). Quantification can be performed by creating a calibration curve using derivatized standards of known impurities, if available.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (275 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: HPLC analysis workflow for 4-Bromo-2-fluorocinnamic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Solvent & BSTFA A->B C Heat (70°C, 30 min) B->C D Inject into GC-MS C->D E Separation on DB-5ms Column D->E F Mass Spectrometry Detection E->F G Mass Spectra Acquisition F->G H Library Search & Identification G->H I Quantification H->I

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-fluorocinnamic Acid

Introduction: The Significance of 4-Bromo-2-fluorocinnamic Acid in Modern Drug Discovery 4-Bromo-2-fluorocinnamic acid is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-2-fluorocinnamic Acid in Modern Drug Discovery

4-Bromo-2-fluorocinnamic acid is a key building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a valuable intermediate in the development of novel therapeutics. This document provides a comprehensive guide to the large-scale synthesis of 4-Bromo-2-fluorocinnamic acid, focusing on a robust and scalable protocol based on the Knoevenagel-Doebner condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol suitable for kilogram-scale production, and address critical safety and purification considerations.

Strategic Approach to Synthesis: The Knoevenagel-Doebner Condensation

For the large-scale production of 4-Bromo-2-fluorocinnamic acid, the Knoevenagel-Doebner condensation presents a highly efficient and reliable synthetic route. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates the decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.

The choice of the Knoevenagel-Doebner reaction for large-scale synthesis is underpinned by several key advantages:

  • High Atom Economy: The reaction proceeds with the loss of only water and carbon dioxide, making it an atom-economical process.

  • Favorable Thermodynamics: The decarboxylation of the malonic acid derivative drives the reaction to completion, often resulting in high yields.

  • Scalability: The reaction conditions are amenable to large-scale production with appropriate engineering controls.

A critical aspect of scaling up this reaction is the management of the reagents, particularly pyridine and piperidine, which are toxic and require careful handling in an industrial setting. Recent advancements have explored greener alternatives to these reagents, such as the use of morpholine as a catalyst and toluene as a solvent, to mitigate safety and environmental concerns on a large scale.[1]

Experimental Workflow and Mechanism

The synthesis of 4-Bromo-2-fluorocinnamic acid via the Knoevenagel-Doebner condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of malonic acid by the basic catalyst, piperidine, to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. Subsequent dehydration and decarboxylation, facilitated by the pyridine solvent, yield the final product.

Knoevenagel_Doebner_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification cluster_4 Final Product Reagents 4-Bromo-2-fluorobenzaldehyde Malonic Acid Pyridine (Solvent) Piperidine (Catalyst) Reaction_Vessel Inert Atmosphere Reactor Reagents->Reaction_Vessel Heating Heating under Reflux Reaction_Vessel->Heating Monitoring Reaction Monitoring (TLC/HPLC) Heating->Monitoring Quenching Acidification (e.g., HCl) Monitoring->Quenching Precipitation Precipitation of Product Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from suitable solvent Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product 4-Bromo-2-fluorocinnamic acid Drying->Final_Product Analysis QC Analysis (NMR, IR, MS, Purity) Final_Product->Analysis

Caption: A generalized workflow for the large-scale synthesis of 4-Bromo-2-fluorocinnamic acid.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for the kilogram-scale synthesis of 4-Bromo-2-fluorocinnamic acid. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • 4-Bromo-2-fluorobenzaldehyde (Starting Material)

  • Malonic Acid

  • Pyridine (Anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Ethanol (for recrystallization)

  • Water (deionized)

  • Filtration apparatus (Nutsche filter or similar)

  • Vacuum oven

Table 1: Reagent Quantities for Kilogram-Scale Synthesis

ReagentMolecular Weight ( g/mol )Molar EquivalentsQuantity (kg)Moles (mol)
4-Bromo-2-fluorobenzaldehyde203.011.05.0024.63
Malonic Acid104.061.53.8436.94
Pyridine79.10- (Solvent)25.0 (31.6 L)-
Piperidine85.150.10.212.46
Hydrochloric Acid (conc.)36.46- (for workup)As required-
Ethanol (for recrystallization)46.07- (Solvent)As required-

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents:

    • Charge the reactor with pyridine (25.0 kg).

    • Add 4-bromo-2-fluorobenzaldehyde (5.00 kg, 24.63 mol) to the reactor with stirring.

    • Add malonic acid (3.84 kg, 36.94 mol) to the mixture.

    • Carefully add piperidine (0.21 kg, 2.46 mol) to the reactor.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aldehyde is consumed.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to 50-60 °C.

    • Slowly and carefully add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid to bring the pH to 1-2. This step should be performed with caution due to the exothermic nature of the neutralization.

    • The product will precipitate as a solid. Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.

    • Isolate the crude product by filtration using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water until the washings are neutral to pH.

  • Purification:

    • Transfer the crude, damp solid to a clean reactor.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[2]

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol.

  • Drying:

    • Dry the purified 4-Bromo-2-fluorocinnamic acid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety Considerations for Large-Scale Synthesis

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be done in a well-ventilated area, and appropriate PPE is mandatory.[3]

  • Piperidine: Piperidine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. It is also toxic if inhaled. Strict engineering controls and PPE are essential when handling piperidine on a large scale.[4][5]

  • Malonic Acid: Malonic acid is harmful if swallowed and causes serious eye damage. Dust inhalation should be avoided.[6][7][8][9]

  • 4-Bromo-2-fluorobenzaldehyde: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[10]

  • Exothermic Reactions: The neutralization step with hydrochloric acid is exothermic and requires careful control of the addition rate and efficient cooling.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

Table 2: Analytical Data for 4-Bromo-2-fluorocinnamic acid

Analytical TechniqueExpected Results
Appearance Off-white to pale yellow solid
Melting Point 213-217 °C[11]
¹H NMR (DMSO-d₆, ppm)Signals corresponding to the aromatic protons, the vinyl protons with characteristic trans-coupling constant, and the carboxylic acid proton. The spectrum should be consistent with the structure.
¹³C NMR (DMSO-d₆, ppm)Signals corresponding to the nine distinct carbon atoms in the molecule, including the carbonyl carbon, the vinyl carbons, and the aromatic carbons showing C-F and C-Br couplings.
Infrared (IR) (KBr, cm⁻¹) Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carbonyl group (~1680 cm⁻¹), C=C stretch of the alkene (~1630 cm⁻¹), and C-Br and C-F stretches.[12]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 245.05 g/mol , along with the characteristic isotopic pattern for a bromine-containing compound.
Purity (HPLC) ≥98%

Conclusion

The Knoevenagel-Doebner condensation provides a robust and scalable method for the large-scale synthesis of 4-Bromo-2-fluorocinnamic acid. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers and drug development professionals can confidently produce this valuable intermediate in kilogram quantities with high purity. The insights into the reaction mechanism and the detailed analytical data will further aid in the successful implementation and quality control of this synthetic process.

References

  • van Schijndel, J., Deuss, P. J., & Feringa, B. L. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Transactions of the Royal Society of Chemistry, 9(4), 189-210.
  • Mennen, S. M., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel−Doebner Condensation. Organic Process Research & Development, 24(9), 1847-1854.
  • Kokotos, G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • PubChem. m-Bromocinnamic acid. National Center for Biotechnology Information. Available from: [Link]

  • Bhagavathula, D., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1565-1568.
  • Kumar, A., & Maurya, R. A. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(12), 116-121.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 429.
  • Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Ng, D., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 12(11), 1056.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperidine. Available from: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Malonic acid. Available from: [Link]

  • Rappoport, Z. (1967). The Doebner modification of the Knoevenagel reaction. Boston University.
  • Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link]

  • ResearchGate. (2025). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. Available from: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Pharmaceutical Technology. API Purification. Available from: [Link]

  • Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • The Royal Society of Chemistry. (2012). Supplementary Information for "A highly efficient and reusable heterogeneous catalyst for the Knoevenagel condensation in water". Available from: [Link]

  • NIST. 4-Fluorocinnamic acid. NIST WebBook. Available from: [Link]

  • Polypeptide Group. (2004). Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]

  • ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]

  • Journal of Chemical Education. (2001). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Available from: [Link]

  • Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Available from: [Link]

  • Tiei Extraction. Pharmaceutical & Pesticide Intermediates. Available from: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Pyridine. Available from: [Link]

  • Breckland Scientific. (2018). Malonic Acid - SAFETY DATA SHEET. Available from: [Link]

  • Inorganic Chemistry. (2023). Highly Robust Metal–Organic Framework for Efficiently Catalyzing Knoevenagel Condensation and the Strecker Reaction under Solvent-Free Conditions. Available from: [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]

  • Doc Brown's Chemistry. (2023). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

  • ResearchGate. (2004). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available from: [Link]

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Method

Application Notes &amp; Protocols: Biological Activity of 4-Bromo-2-fluorocinnamic Acid Derivatives

Introduction: The Cinnamic Acid Scaffold in Medicinal Chemistry Cinnamic acid and its analogs are a class of organic compounds ubiquitously found in the plant kingdom, forming the backbone of numerous natural products.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnamic Acid Scaffold in Medicinal Chemistry

Cinnamic acid and its analogs are a class of organic compounds ubiquitously found in the plant kingdom, forming the backbone of numerous natural products.[1] Their simple, versatile structure, featuring a phenyl ring, an acrylic acid moiety, and an alkene double bond, offers multiple sites for chemical modification, making them a privileged scaffold in medicinal chemistry.[2] The strategic placement of substituents on the phenyl ring can dramatically influence the molecule's physicochemical properties—such as lipophilicity and electronic distribution—thereby modulating its biological activity.

This guide focuses on derivatives of 4-bromo-2-fluorocinnamic acid , a scaffold functionalized with two key halogens. The bromine atom at the para-position and the fluorine atom at the ortho-position create a unique electronic and steric profile. This substitution pattern is of significant interest in drug design for its potential to enhance membrane permeability, improve metabolic stability, and facilitate specific interactions with biological targets. We will explore the prominent biological activities of these derivatives, focusing on their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds, complete with detailed protocols for their evaluation.

Section 1: Anticancer Activity & Cytotoxicity Evaluation

Derivatives of cinnamic acid have long been investigated for their anticancer properties, demonstrating the ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[1][3] The incorporation of bromo- and fluoro-substituents can potentiate this activity. A notable example is 4-O-(4-Bromo-2-fluorobenzoyl) robustic acid , a complex derivative that incorporates the 4-bromo-2-fluorobenzoyl moiety and exhibits significant cytotoxic effects.[4]

Mechanism of Action: Induction of Apoptosis

While the precise pathway for 4-bromo-2-fluorocinnamic acid derivatives is an active area of research, the parent compound, cinnamic acid, has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) through the extrinsic pathway.[4] This pathway is initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor (TNFR1), leading to the activation of a downstream caspase cascade (caspase-8 and caspase-3), which executes programmed cell death.[4] It is plausible that derivatives of this scaffold operate through a similar mechanism, leveraging their unique structure to enhance binding affinity or modulate pathway components.

apoptosis_pathway cluster_membrane Cell Membrane TNFR1 TNFR1 Procaspase8 Pro-caspase-8 TNFR1->Procaspase8 Recruits & Cleaves Derivative 4-Bromo-2-fluoro cinnamic Acid Derivative TNFa TNFα Derivative->TNFa Upregulates TNFa->TNFR1 Binds Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed extrinsic apoptosis pathway induced by cinnamic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of a representative derivative against a human leukemia cell line, demonstrating potent anticancer effects comparable to established chemotherapy agents.

Compound IDDerivative StructureCell LineIC₅₀ (µM)[4]Positive ControlIC₅₀ (µM)[4]
2i 4-O-(4-Bromo-2-fluorobenzoyl) robustic acidHL-6016.38 ± 0.27Cisplatin14.23 ± 0.56
Protocol 1: MTT Assay for Cellular Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is proportional to the number of viable cells.[5][6]

Rationale: This assay provides a robust, quantitative measure of a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of the cell population. It is a primary screening method in anticancer drug discovery.[6]

Materials:

  • Cancer cell line of interest (e.g., HL-60, MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • 4-Bromo-2-fluorocinnamic acid derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized[7]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count adherent cells or directly count suspension cells. Ensure >90% viability via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Expert Tip: Include wells for "medium only" (blank), "cells + vehicle" (negative control), and "cells + positive control" (e.g., Doxorubicin).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test derivative in complete medium from the stock solution. Final DMSO concentration should be <0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[6]

  • Formazan Solubilization:

    • Add 100 µL of solubilization buffer to each well.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance (OD) at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (OD_treated / OD_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 2: Enzyme Inhibition – Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways.[8] Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[9][10] Cinnamic acid derivatives and related bromophenols have demonstrated potent inhibitory activity against PTP1B, often acting non-competitively.[8][11]

Mechanism of Action: Non-Competitive Inhibition

In non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding. This mode of inhibition is advantageous as its efficacy is not overcome by high substrate concentrations, a common physiological condition.

ptp1b_inhibition cluster_workflow PTP1B Inhibition Workflow start Start reagents Combine PTP1B Enzyme, Buffer, and Derivative start->reagents preincubate Pre-incubate (Allows Inhibitor Binding) reagents->preincubate add_substrate Add Substrate (pNPP) preincubate->add_substrate incubate Incubate at 37°C (Enzymatic Reaction) add_substrate->incubate read Measure Absorbance at 405 nm (Quantify pNP product) incubate->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for a PTP1B colorimetric inhibition assay.

Quantitative Data: PTP1B Inhibition by Related Compounds

While specific IC₅₀ values for 4-bromo-2-fluorocinnamic acid derivatives against PTP1B are not yet widely published, data from structurally related compounds highlight the potential of this chemical class.

Compound ClassRepresentative CompoundPTP1B IC₅₀ (µM)Reference
BromophenolHighly brominated derivative '4g'0.68[11]
Hydroxycinnamic Acido-hydroxycinnamic acid137.67 ± 13.37[8]
Hydroxycinnamic Acidp-hydroxycinnamic acid181.60 ± 9.34[8]
Protocol 2: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure PTP1B activity and its inhibition using the substrate p-nitrophenyl phosphate (pNPP). PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.[12]

Rationale: This biochemical assay directly measures the effect of a compound on the catalytic activity of the purified PTP1B enzyme. It is essential for confirming direct target engagement and determining the potency (IC₅₀) and mechanism of inhibition.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in assay buffer)

  • Test derivative stock solution (10 mM in DMSO)

  • Sodium orthovanadate (Na₃VO₄), a known PTP inhibitor, as a positive control[12]

  • 96-well clear, flat-bottom plates

  • Microplate reader with 405 nm filter

Procedure:

  • Reagent Preparation:

    • Dilute the PTP1B enzyme stock to the desired working concentration (e.g., 1 µg/mL) in ice-cold PTP1B Assay Buffer.[12]

    • Prepare serial dilutions of the test derivative and positive control in Assay Buffer.

    • Prepare the substrate solution by diluting the pNPP stock to the desired final concentration (e.g., 4 mM) in Assay Buffer.[12]

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: 10 µL of derivative dilution + 20 µL enzyme solution.

      • Positive Control: 10 µL of sodium orthovanadate dilution + 20 µL enzyme solution.

      • Negative Control (100% activity): 10 µL of Assay Buffer + 20 µL enzyme solution.

      • Blank (0% activity): 30 µL of Assay Buffer (no enzyme).

    • Expert Tip: The final volume will vary based on the substrate volume added next. Ensure all concentrations are calculated based on the final reaction volume.

  • Pre-incubation:

    • Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the 4 mM pNPP substrate solution to all wells.[12]

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for 30 minutes and then read the absorbance.[12]

  • Data Analysis:

    • For kinetic data, determine the reaction rate (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Calculate the percent inhibition: % Inhibition = [1 - (V₀_inhibitor / V₀_negative_control)] * 100.

    • Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

Section 3: Antimicrobial Activity

Halogenated organic compounds are a well-established class of antimicrobial agents. Cinnamic acid and its derivatives are known to possess antibacterial and antifungal properties, and halogenation can enhance this activity.[7][13] The mechanism is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[14][15]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.[2]

Rationale: The MIC value is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This assay is crucial for initial screening and for comparing the efficacy of different derivatives against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • Test derivative stock solution (10 mM in DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to all wells except the first column.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate. Discard 50 µL from the last column. This creates a gradient of compound concentrations.

    • Expert Tip: Prepare separate rows for a positive control (standard antibiotic) and a negative control (vehicle only, no compound). Include a sterility control well (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control.

References

  • Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832. [Link]

  • Khan, I., Najeeb, H., Ali, F., Kang, S. C., & Lee, D. Y. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PLoS ONE, 12(9), e0183832. [Link]

  • Krasowska, A., Tyszewska, M., Konopka, K., & Łuczyńska, J. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 30(3), 890. [Link]

  • Ernawati, T., Artanti, N., & Kurniawan, Y. D. (2024). In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science, 14(03), 102-107. [Link]

  • Adisakwattana, S., Sompong, W., Meeprom, A., Ngamukote, S., & Yibchok-anun, S. (2012). In vitro effects of cinnamic acid derivatives on protein tyrosine phosphatase 1B. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 656-661. [Link]

  • Deng, S., et al. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(1), 168. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • Ginting, M. S., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2846(1), 060014. [Link]

  • Ginting, B., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. International Journal of Agriculture and Biology, 29(6), 1235-1242. [Link]

  • dos Santos, J. C., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(11), 1599. [Link]

  • Das, S., et al. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1591-1600. [Link]

  • Zhang, Z. Y., & Lee, S. Y. (2015). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Advances, 5(104), 85653-85668. [Link]

  • Alarcón-López, L. F., et al. (2024). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. Journal of the Brazilian Chemical Society, 35, 1-16. [Link]

  • Wąsik, S., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6461. [Link]

  • Tanvi, A. D., Martina, I., & Ronny, P. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. Current Research in Diabetes & Obesity Journal, 14(1), 555876. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. [Link]

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Application

The Strategic Application of 4-Bromo-2-fluorocinnamic Acid in the Synthesis of Next-Generation Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the judicious selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 4-Bromo-2-fluorocinnamic acid has emerged as a highly versatile and strategically important building block, particularly in the synthesis of targeted therapies for oncology. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—provides a powerful toolkit for medicinal chemists.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-bromo-2-fluorocinnamic acid in the preparation of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is the foundation of successful synthesis. The properties of 4-bromo-2-fluorocinnamic acid are summarized below.

PropertyValueReference
CAS Number 149947-19-3[1]
Molecular Formula C₉H₆BrFO₂[1]
Molecular Weight 245.05 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 189 - 192 °C[2]
Solubility Insoluble in water; Soluble in alcohol, ethyl acetate, DMSO.[3][2][3]

Safety Precautions: 4-Bromo-2-fluorocinnamic acid is an irritant, causing skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Dispose of waste according to institutional and local guidelines.[2]

Application in the Synthesis of PARP and BET Inhibitor Scaffolds

4-Bromo-2-fluorocinnamic acid is a valuable precursor for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and bromodomain and extra-terminal domain (BET) inhibitors, two classes of drugs at the forefront of cancer therapy.[5][6] The strategic placement of the bromo and fluoro substituents allows for the construction of the complex heterocyclic systems characteristic of these inhibitors.

Core Synthetic Strategies

The transformation of 4-bromo-2-fluorocinnamic acid into valuable pharmaceutical intermediates typically involves two key reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a handle for introducing molecular complexity via reactions like the Suzuki-Miyaura coupling and the Heck reaction.[7][8] These reactions are fundamental for creating C-C bonds, which form the backbone of many drug molecules.[9]

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to an amide, a common functional group in pharmaceuticals that often plays a crucial role in binding to biological targets.[10]

The following sections provide detailed protocols for these transformations.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Intermediate Synthesis

This protocol details the synthesis of a biaryl intermediate, a common scaffold in PARP and BET inhibitors, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[9] The choice of a palladium catalyst, a phosphine ligand, and a base is critical for achieving high yields and preventing side reactions.[7][11] The use of a phosphine ligand stabilizes the palladium(0) active species and facilitates the catalytic cycle. A base is required to activate the boronic acid partner.

Experimental Workflow

Suzuki_Coupling_Workflow reagents Combine: - 4-Bromo-2-fluorocinnamic acid - Arylboronic acid - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent 1 reaction Heat under inert atmosphere (e.g., 80-100 °C) solvent->reaction 2 workup Aqueous workup: - Dilute with EtOAc - Wash with H₂O and brine reaction->workup 3 purification Purify by column chromatography workup->purification 4 product Biaryl Product purification->product 5

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluorocinnamic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.

Protocol 2: Amide Coupling for the Synthesis of a Bioactive Amide

This protocol describes the formation of an amide bond from the carboxylic acid of a biaryl intermediate synthesized in Protocol 1.

Rationale

Amide bond formation is a cornerstone of medicinal chemistry.[10] The use of coupling reagents like carbodiimides activates the carboxylic acid, facilitating its reaction with an amine.[12] Additives are often used to suppress side reactions and improve yields.

Experimental Workflow

Amide_Coupling_Workflow reactants Combine: - Biaryl carboxylic acid - Amine - Coupling reagent (e.g., EDC) - Additive (e.g., HOBt) solvent Add dry solvent (e.g., DMF or DCM) reactants->solvent 1 reaction Stir at room temperature solvent->reaction 2 workup Aqueous workup: - Dilute with EtOAc - Wash with aq. NaHCO₃ and brine reaction->workup 3 purification Purify by recrystallization or column chromatography workup->purification 4 product Amide Product purification->product 5

Caption: Workflow for Amide Coupling.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, dissolve the biaryl carboxylic acid intermediate (1.0 equiv) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford the final amide product.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to a potential pharmaceutical intermediate.

Synthetic_Pathway A 4-Bromo-2-fluorocinnamic Acid B Suzuki-Miyaura Coupling (Protocol 1) A->B C Biaryl Intermediate B->C D Amide Coupling (Protocol 2) C->D E Pharmaceutical Intermediate (e.g., PARP/BET Inhibitor Precursor) D->E

Caption: Synthetic pathway to pharmaceutical intermediates.

Conclusion

4-Bromo-2-fluorocinnamic acid is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique structural features allow for the strategic and efficient construction of complex molecules, particularly those targeted at inhibiting key proteins in cancer pathways. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. By understanding the underlying principles of the key chemical transformations, scientists can adapt and optimize these methods for the synthesis of novel therapeutic agents.

References

  • Kayumov, M., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 240, 114574. Available at: [Link]

  • Anonymous. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. Available at: [Link]

  • Grande Ribó, N. (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available at: [Link]

  • Burmester, C., & Kodai. (n.d.). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Available at: [Link]

  • Anonymous. (2021). Achieving clinical success with BET inhibitors as anti-cancer agents. PMC - NIH. Available at: [Link]

  • Anonymous. (2017). BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. PubMed. Available at: [Link]

  • Anonymous. (n.d.). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Available at: [Link]

  • Anonymous. (2025). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Anonymous. (n.d.). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. NIH. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Bromocinnamic acid, predominantly trans, 97+%. Available at: [Link]

  • Anonymous. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Available at: [Link]

  • Anonymous. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Anonymous. (2025). Discovery of BET specific bromodomain inhibitors with a novel scaffold. ResearchGate. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • Anonymous. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Fluoropharm. (n.d.). 4-Bromo-2-fluorocinnamic acid. Available at: [Link]

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Method

Application Note: Synthetic Routes to Derivatives of 4-Bromo-2-fluorocinnamic Acid

[1] Abstract & Strategic Significance 4-Bromo-2-fluorocinnamic acid is a high-value pharmacophore scaffold. Its structural utility lies in its tris-functional nature: The Acrylic Acid Tail: A handle for amidation (creati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

4-Bromo-2-fluorocinnamic acid is a high-value pharmacophore scaffold. Its structural utility lies in its tris-functional nature:

  • The Acrylic Acid Tail: A handle for amidation (creating covalent warheads for kinases) or esterification.

  • The Aryl Bromide: A platform for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build biaryl libraries.

  • The Ortho-Fluorine: A metabolic blocker that modulates pKa and lipophilicity, often enhancing bioavailability compared to non-fluorinated analogs.

This guide details the robust synthesis of the core scaffold and provides validated protocols for its downstream derivatization, focusing on chemoselectivity and scalability.

Chemical Profile & Safety

ParameterSpecification
CAS Number 149947-19-3
Formula C9H6BrFO2
MW 245.05 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 213–217 °C (Lit.)
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Water
Storage Inert atmosphere, Desiccate (Hygroscopic potential)

Safety Warning: 4-Bromo-2-fluorocinnamic acid is a skin and eye irritant. Precursors (aldehydes) and reagents (piperidine) are toxic. All operations must be performed in a fume hood.

Synthetic Workflow Overview

The following decision tree illustrates the synthetic pathways covered in this guide.

SyntheticPathways Aldehyde 4-Bromo-2-fluorobenzaldehyde Scaffold 4-Bromo-2-fluorocinnamic Acid (The Core Scaffold) Aldehyde->Scaffold Knoevenagel (Protocol 1) Amide Amide Derivatives (Kinase Inhibitors) Scaffold->Amide EDC/HOBt (Protocol 2) Biaryl Biaryl Acrylates (Suzuki Coupling) Scaffold->Biaryl Pd-Catalysis (Protocol 3) Saturated Dihydrocinnamic Acids (Selective Reduction) Scaffold->Saturated Wilkinson's Cat. (Protocol 4)

Figure 1: Strategic diversification of the 4-Bromo-2-fluorocinnamic acid scaffold.

Protocol 1: Core Synthesis (Knoevenagel-Doebner)

Objective: Synthesis of 4-Bromo-2-fluorocinnamic acid from 4-bromo-2-fluorobenzaldehyde.

Rationale

The Doebner modification of the Knoevenagel condensation is preferred over the Heck reaction for this substrate. Using a Heck reaction (acrylic acid + aryl halide) would be ambiguous because the starting material is an aryl halide, leading to polymerization or self-coupling. The Knoevenagel route is regiospecific.

Materials
  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base, 3.0 Vol)

  • Piperidine (Catalyst, 0.1 equiv)

  • HCl (2M, for workup)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (60 mL).

  • Catalysis: Add piperidine (1.0 mL, 10 mmol). The reaction is slightly exothermic; allow to stabilize.

  • Reaction: Heat the mixture to 80–85 °C for 1 hour, then increase to reflux (115 °C) for 3 hours.

    • Mechanism Check: The initial heating promotes condensation; the reflux promotes decarboxylation (CO2 evolution will be observed).

  • Quench: Cool the reaction mixture to 0 °C in an ice bath.

  • Precipitation: Slowly pour the reaction mixture into a stirred solution of ice-cold 2M HCl (200 mL).

    • Critical Control Point: The pH must drop below 2 to ensure the pyridine is protonated (solubilized) and the cinnamic acid precipitates fully.

  • Isolation: Filter the white precipitate. Wash the cake with water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary.

    • Expected Yield: 85–92%

    • QC: 1H NMR should show trans-alkene doublets (J ~ 16 Hz) around 6.5 and 7.6 ppm.

Protocol 2: Amide Coupling (The "Warhead" Synthesis)

Objective: Derivatization of the carboxylic acid to form acrylamides (common in EGFR inhibitors).

Rationale

Direct reaction with amines using coupling agents avoids the harsh conditions of acid chloride formation, which can sometimes affect the aryl bromide or cause isomerization of the double bond.

Materials
  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)

  • Target Amine (e.g., Aniline derivative) (1.1 equiv)

  • EDC[1][2]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.0 equiv)

  • DMF (dry)

Step-by-Step Methodology
  • Activation: Dissolve 4-bromo-2-fluorocinnamic acid (1.0 mmol) in dry DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at RT for 30 minutes.

  • Coupling: Add the amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Incubation: Stir at RT for 12–16 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Drying: Dry over Na2SO4 and concentrate. Flash chromatography (Hexane/EtOAc) is usually required.

Protocol 3: Suzuki-Miyaura Diversification

Objective: Coupling at the C4-Bromine position while preserving the acrylic acid/amide.

Rationale

The carboxylic acid proton can interfere with Pd-catalysts. While protecting the acid as an ester is "safer," it adds two steps (protection/deprotection). This protocol uses aqueous basic conditions where the acid exists as a carboxylate salt, which is generally compatible with Suzuki coupling.

Materials
  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (3-5 mol%)

  • Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Degassing: In a microwave vial or Schlenk flask, combine the cinnamic acid, boronic acid, and Na2CO3. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd(dppf)Cl2 under a positive stream of Nitrogen.

  • Reaction: Heat to 90 °C for 4–6 hours (or 120 °C for 30 min in microwave).

    • Note: The solution will turn black (Pd black precipitation) upon completion.

  • Workup (Acidic): Since the product is an acid, the reaction mixture is basic. Filter through Celite to remove Pd. Acidify the filtrate with 1M HCl to pH 2.

  • Extraction: Extract the precipitated product with EtOAc.

Protocol 4: Chemoselective Reduction

Objective: Reducing the alkene without debrominating the aryl ring.

The Challenge

Standard Hydrogenation (Pd/C + H2) often causes hydrogenolysis of the C-Br bond, yielding the de-brominated dihydrocinnamic acid.

Solution: Wilkinson's Catalyst

Homogeneous catalysis using Rhodium avoids surface-mediated dehalogenation.

Protocol
  • Solution: Dissolve 4-bromo-2-fluorocinnamic acid in Benzene/Ethanol (1:1).

  • Catalyst: Add (PPh3)3RhCl (Wilkinson’s Catalyst, 5 mol%).

  • Hydrogenation: Stir under a balloon of H2 (1 atm) at Room Temperature for 24 hours.

  • Result: Yields 3-(4-bromo-2-fluorophenyl)propanoic acid exclusively.

Analytical QC & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Knoevenagel) Incomplete decarboxylationEnsure reflux temp >110°C; extend time.
Product Oiling Out Impurities/Solvent trappedRecrystallize from EtOH/H2O; scratch flask to induce nucleation.
De-bromination (Suzuki) Pd-hydride formationUse dry solvents; reduce reaction time; switch to Pd(OAc)2/SPhos.
Double Bond Isomerization Light sensitivity/Acid Cat.Store in amber vials; avoid prolonged exposure to strong acids.

References

  • Knoevenagel Condensation (General Mechanism & Doebner Mod)

    • Title: Knoevenagel Condensation - Doebner Modification.[4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Suzuki Coupling of Halogenated Acids

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[3][7]

    • Source: TCI Chemicals.
  • Physical Properties & Safety

    • Title: 4-Bromo-2-fluorocinnamic acid Product Page.[8]

    • Source: Strem Chemicals / Ascensus.
  • Amidation Protocols

    • Title: Synthesis of Amide and Ester Derivatives of Cinnamic Acid.[9]

    • Source: PubMed (NIH).
    • URL:[Link]

Sources

Application

Application Note: 4-Bromo-2-fluorocinnamic Acid in Agrochemical Discovery

[1] Executive Summary In the high-stakes arena of agrochemical discovery, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) has emerged as a high-value "privileged structure."[1] It serves not merely as a passive intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes arena of agrochemical discovery, 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3) has emerged as a high-value "privileged structure."[1] It serves not merely as a passive intermediate, but as a multi-functional scaffold that addresses two critical challenges in modern pesticide design: metabolic stability and modular diversifiability .[2]

This guide details the strategic application of this compound in synthesizing next-generation fungicides and herbicides.[1] By leveraging the orthogonal reactivity of its functional groups—the C4-bromine "handle" for cross-coupling and the C2-fluorine "shield" against metabolic degradation—researchers can rapidly generate libraries of bioactive cinnamides and biaryl ethers.

Scientific Rationale: The "Warhead" Architecture

The utility of 4-Bromo-2-fluorocinnamic acid rests on three pillars of medicinal chemistry, adapted here for agrochemical efficacy (E-E-A-T principle):

A. The Fluorine Shield (Metabolic Blocking)

In plant and fungal metabolism, aromatic rings are often susceptible to hydroxylation at the ortho position relative to the side chain.[2]

  • Mechanism: The Fluorine atom at the C2 position exerts a strong electron-withdrawing effect and high carbon-fluorine bond strength (approx. 116 kcal/mol).[1]

  • Impact: This blocks metabolic attack (e.g., by cytochrome P450s) at a highly vulnerable site, significantly extending the half-life of the active ingredient in the field.[2]

B. The Bromine Handle (Modular Expansion)

The Bromine atom at the C4 position is a "silent" activator.[1][2] It remains stable during carboxylic acid transformations (like amidation) but serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage functionalization.[1]

  • Application: Allows the attachment of complex heterocycles (pyrazoles, triazoles) essential for high-affinity binding to fungal enzymes (e.g., SDHI or sterol biosynthesis inhibitors).[2]

C. The Cinnamic Linker (Michael Acceptor)

The


-unsaturated carboxylic acid moiety acts as a Michael acceptor, a feature often required for covalent inhibition of specific cysteine-active enzymes in phytopathogens.[2]

Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" workflow, showing how this single scaffold supports multiple agrochemical classes.

Agrochemical_Workflow Start 4-Bromo-2-fluorocinnamic Acid (Scaffold) Path1 Pathway A: Amidation Start->Path1 amine coupling Path2 Pathway B: Pd-Catalyzed Coupling Start->Path2 Suzuki/Heck Path3 Pathway C: Cyclization Start->Path3 acid catalysis Prod1 Cinnamide Fungicides (Cell Wall Inhibitors) Path1->Prod1 + heterocyclic amines Prod2 Biaryl Herbicides (Auxin Mimics) Path2->Prod2 + aryl boronic acids Prod3 Fluoro-Quinolines (Broad Spectrum) Path3->Prod3 intramolecular

Figure 1: Divergent synthetic pathways utilizing 4-Bromo-2-fluorocinnamic acid to access distinct agrochemical classes.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2-fluorocinnamic Acid

For researchers synthesizing the scaffold in-house from the aldehyde precursor.[1]

Objective: High-yield synthesis via Knoevenagel Condensation. Scale: 50 mmol (Pilot Scale).

ReagentAmountEquiv.Role
4-Bromo-2-fluorobenzaldehyde 10.15 g1.0Limiting Reagent
Malonic Acid 6.24 g1.2C2-Source
Pyridine 20 mLSolventBase/Solvent
Piperidine 0.5 mLCat.[1][3]Catalyst
HCl (2M) ~100 mL-Quenching/Acidification

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-2-fluorobenzaldehyde and malonic acid to the flask. Add pyridine as the solvent, followed by the catalytic amount of piperidine.[2]

  • Reaction: Heat the mixture to 85°C for 1 hour, then increase to reflux (115°C) for 3 hours.

    • Checkpoint: Evolution of CO₂ gas indicates decarboxylation is proceeding (conversion of dicarboxylic intermediate to cinnamic acid).[1][2]

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold 2M HCl with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove pyridinium salts.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Water (3:1) to yield high-purity needles.

    • Expected Yield: 85-92%.[1]

    • Validation: melting point 213-217°C; ¹H NMR confirms trans-alkene geometry (

      
       Hz).[1]
      
Protocol B: Library Generation via Suzuki-Miyaura Coupling

For converting the scaffold into a biaryl fungicide candidate.

Objective: Coupling at the C4-Bromine position while retaining the carboxylic acid/ester functionality.

Reaction Scheme: R-Br + Ar-B(OH)2 ->[Pd] R-Ar[1]

ComponentSpecification
Substrate 4-Bromo-2-fluorocinnamic acid (or methyl ester)
Coupling Partner Phenylboronic acid derivatives (e.g., 3,4-dichlorophenylboronic acid)
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:[1][4]1)
Conditions 90°C, 4 hours, Inert Atmosphere (

)

Critical Technical Note: If using the free acid, use 3.0 equivalents of base (1 eq to deprotonate the carboxylic acid, 2 eq for the Suzuki cycle).[2] For higher yields, it is often recommended to esterify the acid (MeOH/H₂SO₄) before the Suzuki coupling, then hydrolyze downstream if the free acid is required.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 2-Fluoro and 4-Bromo substitutions on agrochemical potency, based on comparative scaffold analysis.

FeatureChemical PropertyBiological Consequence
Unsubstituted Cinnamic Acid Baseline reactivityRapid metabolic degradation; moderate fungistatic activity.[1]
4-Bromo Substitution Lipophilicity (

LogP)
Enhanced cuticle penetration; provides site for biaryl expansion.[1][2]
2-Fluoro Substitution Electronic (

withdrawing)
Metabolic Blockade: Prevents ortho-hydroxylation.[1] Increases acidity of COOH (pKa shift).[1][2]
4-Br, 2-F Combination SynergisticOptimal Scaffold: Balances stability with synthetic versatility.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Specific Handling: The compound is a Michael acceptor and may act as a skin sensitizer.[1][2] Use nitrile gloves and work in a fume hood.[1][2]

  • Storage: Store at room temperature in a dry, dark place. Stable for >2 years if kept dry.[1][2]

References

  • Strem Chemicals. (2024).[1][2][5] Product Catalog: 4-Bromo-2-fluorocinnamic acid, min.[1][3][6] 98%.[1][2][3] Ascensus Specialties. Link[1][2]

  • Liu, H., et al. (2024).[1][2][5][7] Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. Journal of Agricultural and Food Chemistry. Link

  • Saikia, I., et al. (2016).[1][2][8] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12). Link

  • PubChem. (2025).[1][2] Compound Summary: 4-Bromo-2-fluorobenzoic acid (Precursor Analysis). National Library of Medicine.[1][2] Link

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives. Chemistry Central Journal. Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed reactions involving 4-Bromo-2-fluorocinnamic acid

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid (CAS 202865-73-4) Ticket ID: #BFCA-TS-2024 Subject: Troubleshooting Reaction Failures & Selectivity Issues Assigned Specialist: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid (CAS 202865-73-4)

Ticket ID: #BFCA-TS-2024 Subject: Troubleshooting Reaction Failures & Selectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for 4-Bromo-2-fluorocinnamic acid . This molecule is a deceptive building block. While it appears to be a standard aryl halide/acrylic acid hybrid, the specific substitution pattern—a bromine at the para position and a fluorine at the ortho position relative to the acrylic side chain—creates a "perfect storm" for three specific failure modes:

  • Competitive Decarboxylation: The electron-withdrawing nature of the fluorine and the conjugated system destabilizes the carboxylate under metal catalysis.

  • Hydrodehalogenation: Attempting to reduce the alkene often strips the bromine atom.

  • Steric-Electronic Mismatch in Amidation: The 2-fluoro substituent sterically hinders the carbonyl carbon while electronically deactivating the ring, complicating standard coupling protocols.

This guide addresses these issues with self-validating protocols.

Part 1: Cross-Coupling Failures (The Bromine Handle)

User Complaint: "My Suzuki coupling failed. I see starting material consumption but no product, or a complex mixture of decarboxylated byproducts."

The Diagnostic

The bromine at C4 is an excellent handle for Pd-catalyzed coupling.[1] However, the free carboxylic acid is your enemy here. It can coordinate to Palladium (poisoning the catalyst) or undergo protodecarboxylation at high temperatures (


C), especially in the presence of Ag or Cu salts often used as additives [1].
Troubleshooting Protocol

Q1: Did you protect the acid?

  • No: This is the likely failure point. Free cinnamic acids can undergo decarboxylative coupling (Heck-type) instead of the desired Suzuki coupling at the bromine [2].

  • Yes (Methyl/Ethyl Ester): Proceed to Q2.

  • Fix: Convert to the methyl ester using

    
     before coupling. The ester prevents catalyst poisoning and shuts down the decarboxylation pathway.
    

Q2: Which base are you using?

  • Carbonates (

    
    , 
    
    
    
    ):
    Good, but can be sluggish with electron-poor aryl bromides.
  • Phosphates (

    
    ): Recommended.  The higher basicity often facilitates the transmetallation step for sterically encumbered or electron-poor substrates like this fluorinated scaffold.
    

Q3: Is the Fluorine interfering?

  • The 2-fluoro group exerts an inductive effect that actually activates the ring for oxidative addition at the 4-bromo position, but it also makes the ring sensitive to nucleophilic attack (SNAr) if you use strong nucleophiles (like alkoxides) in the coupling.

Visualization: Cross-Coupling Decision Tree

SuzukiTroubleshooting Start Suzuki Coupling Failed CheckProtect Is Carboxylic Acid Protected? Start->CheckProtect Protect ACTION: Esterify (MeOH/SOCl2) to prevent catalyst poisoning CheckProtect->Protect No CheckBase Check Base Used CheckProtect->CheckBase Yes ChangeBase ACTION: Switch to K3PO4 (Anhydrous) CheckBase->ChangeBase Carbonate/Weak CheckTemp Reaction Temp > 80°C? CheckBase->CheckTemp Phosphate/Strong LowerTemp ACTION: Lower to 60-70°C to stop decarboxylation CheckTemp->LowerTemp Yes

Caption: Diagnostic workflow for stabilizing the 4-bromo-2-fluorocinnamic acid scaffold during Pd-catalyzed cross-coupling.

Part 2: Amide Coupling Issues (The Acid Handle)

User Complaint: "I cannot get the amine to couple. Yields are <20%, or I see significant isomerization from trans to cis."

The Science of the Failure

The 2-fluoro substituent creates ortho-steric hindrance . While fluorine is small (Van der Waals radius ~1.47 Å), its position forces the carbonyl group out of planarity or blocks the approach of the amine nucleophile. Furthermore, standard carbodiimides (EDC/DCC) often fail to activate conjugated acids sufficiently [3].

Recommended Protocol: The Acid Chloride Route

Do not use EDC/NHS. The intermediate is too unstable and slow to react due to the conjugation.

Step-by-Step Fix:

  • Activation: Suspend 4-bromo-2-fluorocinnamic acid in anhydrous DCM. Add catalytic DMF (1-2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Note: Thionyl chloride (

    
    ) requires heat, which promotes thermal isomerization to the Z-isomer. Oxalyl chloride works at room temp.
    
  • Coupling: Once gas evolution ceases (approx 1-2 h), concentrate to remove excess oxalyl chloride. Redissolve in DCM and add the amine with a non-nucleophilic base (DIPEA or Et3N).

Data Comparison: Coupling Reagents

ReagentYield (Est.)Risk FactorRecommendation
EDC / HOBt 15-30%Low reactivity due to conjugation + steric hindrance.Avoid
HATU / DIPEA 60-75%High cost; difficult purification of urea byproducts.Alternative
Oxalyl Chloride 85-95% Best. Generates highly reactive acid chloride.Primary Choice
SOCl₂ (Reflux) 50-60%High risk of E

Z isomerization.
Avoid

Part 3: Hydrogenation Selectivity (The Alkene)

User Complaint: "I tried to reduce the double bond to get the propionic acid derivative, but the bromine fell off (hydrodehalogenation)."

The Mechanism

Palladium on Carbon (Pd/C) is notorious for hydrodehalogenation .[2] The C-Br bond (bond dissociation energy ~66 kcal/mol) is weaker than the C-F bond and is easily cleaved by Pd-hydride species generated during hydrogenation [4].

The Solution: Catalyst Poisoning or Switching Metals

Option A: The "Poisoned" Pd System If you must use Pd/C, you need to poison the catalyst to reduce its activity toward the C-Br bond while retaining activity for the C=C bond.

  • Add Diphenylsulfide: Add 0.5 equiv of diphenylsulfide relative to Pd.

  • Solvent: Use Ethyl Acetate instead of Methanol (protic solvents accelerate dehalogenation).

Option B: The Platinum Fix (Recommended) Platinum oxide (


, Adams' catalyst) or Platinum on Carbon (Pt/C) is far less active toward aryl bromides than Palladium.

Protocol:

  • Dissolve substrate in EtOAc.

  • Add 5 mol%

    
     (sulfided version is even better).
    
  • Hydrogenate at 1 atm (balloon) at Room Temperature.

  • Monitor: Stop immediately upon consumption of starting material. Over-reduction will eventually hit the bromine.

Visualization: Selectivity Pathway

HydrogenationSelectivity Substrate 4-Bromo-2-fluoro- cinnamic acid PdC Pd/C, H2 (Standard) Substrate->PdC PtC Pt/C (Sulfided) or Rh/Al2O3 Substrate->PtC ProductBad Hydrocinnamic acid (Bromine LOST) PdC->ProductBad Major Product ProductGood 3-(4-Bromo-2-fluorophenyl) propanoic acid PtC->ProductGood Selective Reduction

Caption: Catalyst selection determines the survival of the aryl bromide during alkene reduction.

Part 4: FAQ & Stability

Q: Why is my product an oil instead of a solid? A: Isomerization. The trans (E) isomer is usually a crystalline solid. If you used harsh acidic conditions or high heat during workup, you likely generated a significant amount of the cis (Z) isomer, which disrupts crystal packing. Check 1H NMR: Trans coupling constant


 Hz; Cis coupling constant 

Hz.

Q: Can I do a Heck reaction on this molecule? A: Yes, but you have two competing sites: the bromine (aryl halide) and the alkene (Michael acceptor). If you try to couple another alkene to the bromine, you must protect the cinnamic acid double bond first, or the Pd will coordinate to the alkene and stall the cycle.

References

  • Decarboxylative Cross-Coupling Mechanisms

    • Goossen, L. J., et al. "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 2006.

  • Heck vs.

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

  • Steric Hindrance in Amide Coupling

    • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, 2011.

  • Hydrodehalogenation Prevention

    • Rylander, P. N.[2] "Hydrogenation Methods." Academic Press, 1985. (See also: Org. Process Res. Dev. regarding haloarene reduction selectivity).

Sources

Optimization

Technical Support Center: Optimization of 4-Bromo-2-fluorocinnamic Acid Synthesis

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 4-Bromo-2-fluorocinnamic acid . It prioritizes the Knoevenagel Condensation via the Doebner mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 4-Bromo-2-fluorocinnamic acid . It prioritizes the Knoevenagel Condensation via the Doebner modification, as this route preserves the sensitive aryl-bromide handle essential for downstream cross-coupling (e.g., Suzuki-Miyaura).

Executive Technical Summary

  • Target Molecule: (E)-3-(4-Bromo-2-fluorophenyl)acrylic acid

  • Primary Application: Intermediate for API synthesis (e.g., substituted indoles, quinolines via intramolecular cyclization).

  • Critical Quality Attribute (CQA): Retention of the 4-Bromo moiety without protodebromination; >98% trans-(E)-stereoselectivity.

  • Recommended Route: Knoevenagel Condensation (Doebner Modification).[1][2][3]

    • Why? Unlike the Heck reaction, which risks competitive oxidative addition at the Ar-Br bond, the Knoevenagel route operates on the aldehyde, leaving the halogen handles intact.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Robust & Scalable)

Best for: Gram-to-kilogram scale-up where reliability is paramount.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Malonic acid (1.2 – 1.5 equiv)

  • Solvent: Pyridine (3.0 – 5.0 volumes)

  • Catalyst: Piperidine (0.05 – 0.1 equiv)

Workflow:

  • Charge: Dissolve the aldehyde in pyridine under N₂ atmosphere.

  • Add: Add malonic acid followed by the piperidine catalyst.

  • Heat: Ramp temperature to 80–100°C .

    • Note: CO₂ evolution indicates the decarboxylation phase.

  • Monitor: Hold at reflux for 2–4 hours until CO₂ evolution ceases.

  • Quench: Pour the hot reaction mixture into ice-cold HCl (1M to 6M) to precipitate the crude acid.

  • Purify: Recrystallize from Ethanol/Water (3:1).

Protocol B: The "Green" Optimization (Fast & Clean)

Best for: Rapid library synthesis and environmentally conscious labs.

Reagents:

  • Aldehyde (1.0 equiv), Malonic acid (1.1 equiv)

  • Solvent: Water (High concentration/slurry)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%) + K₂CO₂ (10 mol%)

Workflow:

  • Combine all reagents in water.

  • Heat to 90°C or irradiate (Microwave) for 15–30 mins.

  • Acidify with HCl; filter the precipitate.

  • Advantage: Eliminates pyridine toxicity and simplifies workup.

Mechanism & Reaction Logic

The following diagram illustrates the critical pathway and potential failure points (side reactions).

ReactionPathway Aldehyde 4-Bromo-2-fluoro- benzaldehyde Enolate Enolate Intermediate Aldehyde->Enolate  + Base Malonic Malonic Acid (Active Methylene) Malonic->Enolate  Deprotonation Base Base Catalyst (Piperidine) Aldol Aldol Adduct (Unstable) Enolate->Aldol  Attack Dicarboxylic Benzylidene Dicarboxylic Acid Aldol->Dicarboxylic  -H2O Heat Heat (-CO2) Dicarboxylic->Heat  Decarboxylation Impurity Impurity: Decarboxylated Oligomers Dicarboxylic->Impurity  Overheating/Polymerization Product (E)-4-Bromo-2-fluoro- cinnamic acid Heat->Product  Major (Trans)

Caption: Mechanistic flow of the Knoevenagel-Doebner condensation showing the critical decarboxylation step driven by heat.[4]

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction
Potential CauseDiagnosticCorrective Action
Wet Pyridine H-NMR shows aldehyde peak.Pyridine must be dry. Water inhibits the initial iminium ion formation (if using amine catalysis). Add molecular sieves to solvent.
Stalled Decarboxylation LCMS shows M+44 mass (Dicarboxylic acid).The reaction temperature is too low. Ensure internal temp reaches >90°C. Extend reaction time until bubbling (CO₂) stops.
Old Malonic Acid Reagent is clumpy/wet.Malonic acid is hygroscopic. Dry it in a vacuum oven or use a fresh bottle (excess water hurts the equilibrium).
Issue 2: Product Purity (Melting Point Depression)
Potential CauseDiagnosticCorrective Action
Cis-Isomer Contamination NMR coupling constant < 12 Hz (Trans is ~16 Hz).Reflux longer. The cis isomer is kinetically favored but thermodynamically unstable; it isomerizes to trans under prolonged heat.
Trapped Piperidine Basic pH in crude solid.The product is an acid; it can form salts with the catalyst. Ensure the quench is acidic (pH < 2) to break the salt and precipitate the free acid.
Issue 3: "Gooey" or Oily Product
  • Cause: Presence of solvent (Pyridine) or oligomers.[2]

  • Fix: Dissolve the crude oil in saturated aqueous NaHCO₃ (The product dissolves as the sodium salt; impurities stay behind). Wash with Ethyl Acetate. Then, acidify the aqueous layer with HCl to reprecipitate pure white solid.

Frequently Asked Questions (FAQs)

Q: Can I use the Heck Reaction instead? A: It is not recommended for this specific substrate.

  • Reason: You have a bromine on the ring.[5][6][7] Standard Heck conditions (Pd(0)) will likely insert into the Ar-Br bond, leading to polymerization or coupling at the wrong site. You would need a highly selective catalyst or an Iodine at the 1-position (4-bromo-2-fluoro-1-iodobenzene) to differentiate the sites, which significantly increases cost.

Q: Why is Pyridine the solvent of choice? A: Pyridine acts as both a solvent and a base (accepting the proton from malonic acid). More importantly, it facilitates the Doebner modification , promoting the decarboxylation of the intermediate dicarboxylic acid at lower temperatures than neat heating would require.

Q: My product is yellow. Is it pure? A: Pure cinnamic acids are typically white to off-white. A strong yellow color usually indicates:

  • Trace aldehyde remaining (conjugated aldehydes are often colored).

  • Polymerization byproducts.

  • Solution: Perform a recrystallization using Ethanol/Water (4:1) or Toluene.

Q: How do I remove the Pyridine smell completely? A: Pyridine is tenacious.

  • Wash the solid cake copiously with 1M HCl (forms water-soluble pyridinium chloride).

  • Dry in a vacuum oven at 50°C for >12 hours.

References

  • Organic Syntheses Procedure for Knoevenagel Condensation

    • Title: 4-Bromobenzoic acid (Analogous workup and purification logic).[8]

    • Source: Organic Syntheses, Coll. Vol. 10, p.110.
    • URL:[Link]

  • Green Chemistry Approach (Aqueous Knoevenagel)

    • Title: Tetrabutylammonium bromide mediated Knoevenagel condensation in water: Synthesis of cinnamic acids.[2]

    • Source: Arkivoc, 2007 (i) 94-98.[2]

    • URL:[Link]

  • Optimization of Cinnamic Acid Synthesis

    • Title: A Simple and Straightforward Synthesis of Cinnamic acids via Knoevenagel Condens
    • Source: Asian Journal of Chemistry; Vol. 29, No. 7 (2017).[9][10]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-fluorocinnamic acid

Welcome to the technical support center for specialty chemical intermediates. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-Bromo-2-fluorocinnamic acid (BFCA), a key...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for specialty chemical intermediates. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-Bromo-2-fluorocinnamic acid (BFCA), a key building block in pharmaceutical and materials science research. Achieving high purity is paramount for reproducible downstream results, and this document is designed to help you navigate common challenges encountered during its purification.

The advice herein is synthesized from established principles in organic chemistry and practical, field-proven experience. While direct literature on the purification of this specific molecule is sparse, the protocols are adapted from robust methods for analogous cinnamic acid derivatives and aromatic carboxylic acids.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-Bromo-2-fluorocinnamic acid in a question-and-answer format.

Q1: My final product has a broad or depressed melting point. What is the likely cause?

A: A broad or low melting point is a classic indicator of impurities. For BFCA, this typically points to the presence of unreacted starting materials, such as 4-bromo-2-fluorobenzaldehyde, or side-products from the synthesis. The Perkin reaction, a common route for synthesizing cinnamic acids, can result in side products if reaction conditions are not carefully controlled.[1][2] A melting point depression suggests that these impurities are interfering with the crystal lattice formation of the pure compound. Your first line of defense should be recrystallization.

Q2: My NMR spectrum shows peaks that I cannot assign to the product. What are the most common impurities I should look for?

A: Based on typical synthetic routes like the Perkin or Knoevenagel condensations, the most probable impurities are:

  • Unreacted 4-bromo-2-fluorobenzaldehyde: Look for a characteristic aldehyde proton peak (~9-10 ppm in ¹H NMR).

  • cis-isomer of 4-Bromo-2-fluorocinnamic acid: The desired trans-isomer is thermodynamically more stable, but the cis-isomer can form.[3] The vinyl protons of the trans-isomer will have a larger coupling constant (J ≈ 16 Hz) compared to the cis-isomer (J ≈ 12 Hz).

  • Residual Acetic Anhydride/Acid: If used in a Perkin reaction, you might see signals corresponding to these reagents.[4]

  • Solvent Residue: Common crystallization or reaction solvents like ethanol, ethyl acetate, or acetic acid may be trapped in the crystals.[5] Ensure the product is thoroughly dried under vacuum.[6]

Q3: My crude product is yellow or off-white. How can I obtain a pure white solid?

A: A yellow tint often indicates the presence of highly conjugated, colored impurities or degradation byproducts. This can often be remedied during recrystallization by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs colored impurities.

  • Causality: Activated charcoal has a high surface area with a network of fine pores, allowing it to effectively trap large, colored organic molecules while leaving your smaller target molecule in solution.

  • Procedure: Add a very small amount (e.g., 1-2% by weight of your compound) to the hot solution before filtration. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly to avoid significant yield loss.

Q4: I performed a recrystallization, but my product is still impure. What should I do next?

A: If a single recrystallization is insufficient, you have a few options:

  • Repeat the Recrystallization: Sometimes a second recrystallization is all that is needed.

  • Change the Solvent System: The impurity may have similar solubility characteristics to your product in the chosen solvent. Switching to a different solvent or solvent pair can exploit different solubility properties. (See Table 1 for suggestions).

  • Employ Column Chromatography: If the impurity is close in polarity to your product, flash column chromatography is the most powerful tool for separation.[7]

  • Consider an Acid-Base Extraction: This is particularly effective for removing neutral or basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), extract with an aqueous base (e.g., sodium bicarbonate solution) to move your acidic product into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure product, which is collected by filtration.

Q5: I am attempting column chromatography, but the product is smearing/tailing badly on the TLC plate and column. How can I achieve good separation?

A: This is a very common issue when purifying carboxylic acids on silica gel. The acidic protons on your compound interact strongly with the polar silanol groups (Si-OH) on the silica surface, causing tailing.

  • The Solution: Suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid, to your eluent (mobile phase).[8] This protonates your compound, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks. Always perform your initial TLC analysis with the same acidified eluent system to accurately predict the separation on the column.

Visualized Purification Workflow

The following decision tree provides a logical pathway for selecting the appropriate purification strategy.

G start Crude 4-Bromo-2-fluorocinnamic acid purity_check Assess Purity (Melting Point, TLC, NMR) start->purity_check recrystallization Primary Purification: Recrystallization purity_check->recrystallization Impure purity_check2 Assess Purity recrystallization->purity_check2 pure_product Pure Product (>98%) purity_check2->pure_product Purity OK troubleshoot Impurity Still Present purity_check2->troubleshoot Impure column Secondary Purification: Column Chromatography troubleshoot->column Similar Polarity Impurity acid_base Alternative: Acid-Base Extraction (for neutral/basic impurities) troubleshoot->acid_base Dissimilar Impurity Type purity_check3 Assess Purity column->purity_check3 acid_base->purity_check3 purity_check3->pure_product Purity OK

Caption: Decision tree for purifying 4-Bromo-2-fluorocinnamic acid.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This is the most common and efficient method for purifying cinnamic acid derivatives.[5][9] It leverages the high solubility of the compound in hot ethanol and its poor solubility in water.

Workflow Diagram

G cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve 1. Dissolve crude product in minimum hot ethanol charcoal 2. Add activated charcoal (if solution is colored) dissolve->charcoal Optional add_water 4. Add hot water dropwise until solution turns cloudy dissolve->add_water hot_filter 3. Perform hot gravity filtration charcoal->hot_filter hot_filter->add_water reheat 5. Reheat until clear add_water->reheat cool 6. Cool slowly to room temp, then in an ice bath reheat->cool vac_filter 7. Collect crystals by suction filtration cool->vac_filter wash 8. Wash with cold ice-cold water vac_filter->wash dry 9. Dry under vacuum wash->dry

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-Bromo-2-fluorocinnamic acid in an Erlenmeyer flask. Add a stir bar. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask while stirring and heating to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Heat the solution containing your compound back to a boil and quickly pour it through the filter paper to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: Heat deionized water. Add the hot water dropwise to the hot ethanolic solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol, just enough to make the solution clear again. This ensures you are at the optimal point for crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[6] Characterize the final product by melting point and spectroscopy.

Protocol 2: Flash Column Chromatography

This method is ideal for removing impurities with polarities similar to the product.[7][8]

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3-0.4 and separates it well from impurities. A common starting point for aromatic acids is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Crucially, add 0.5-1% acetic acid to this mixture.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (with added acetic acid). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying pressure (flash chromatography), collecting fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Data Summary Tables

Table 1: Solvent Selection for Recrystallization

Solvent / SystemRationale & Use Case
Ethanol / WaterPrimary Choice. Excellent for many cinnamic acids.[5][9] High solubility in hot ethanol, low in cold water.
Acetic Acid / WaterGood for compounds that are sparingly soluble in other organic solvents. Product precipitates upon adding water.
TolueneA non-polar option. Good for separating from highly polar impurities.
Ethyl Acetate / HexaneA versatile system. The compound is dissolved in minimal hot ethyl acetate, and hexane is added as the anti-solvent.

Table 2: Common Impurities and Recommended Removal Method

ImpurityTypeRecommended MethodExplanation
4-bromo-2-fluorobenzaldehydeStarting Material (Neutral)Acid-Base Extraction or ColumnEasily separated due to the lack of an acidic group.
cis-isomerIsomerColumn ChromatographyPolarity is very similar to the trans-isomer, making recrystallization difficult. Column chromatography is more effective.
Polymeric byproductsSide-product (often insoluble)Hot Filtration during RecrystallizationThese are often less soluble and can be filtered out from the hot solution.
Unidentified polar compoundsSide-productRecrystallizationPolar impurities will likely remain in the ethanol/water mother liquor upon cooling.

References

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Organic Syntheses Procedure.
  • University of California, Davis. (n.d.). Chem 267. Recrystallization - Part 2.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Guidechem. (n.d.). 4-Fluorocinnamic acid 459-32-5.
  • ResearchGate. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • National Institutes of Health (NIH). (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid.
  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid.
  • Strem. (n.d.). 4-Bromo-2-fluorocinnamic acid, min. 98%.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning.
  • PubMed. (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
  • Jurnal Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
  • Scientific Research Publishing. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology.
  • ChemIQSoc Project. (n.d.). Preparation of cinnamic acid (Perkin condensation).
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • CymitQuimica. (n.d.). CAS 50663-21-3: 4-bromocinnamic acid.
  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
  • Tristar Intermediates. (n.d.). Common Challenges and Fixes in Specialty Chemical Applications.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • National Institutes of Health (NIH). (n.d.). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains.
  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization.
  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • ResearchGate. (2011). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains.
  • YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ).
  • PubMed. (n.d.). Complete biodegradation of 4-fluorocinnamic acid by a consortium comprising Arthrobacter sp. strain G1 and Ralstonia sp. strain H1.
  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Download Table.

Sources

Optimization

challenges in the scale-up of 4-Bromo-2-fluorocinnamic acid production

This guide serves as a specialized technical support resource for the scale-up and production of 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) . It is designed for process chemists and engineers encountering specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up and production of 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) . It is designed for process chemists and engineers encountering specific bottlenecks during the transition from bench-scale synthesis to pilot/manufacturing production.

Status: Operational Ticket Focus: Scale-Up Challenges, Impurity Control, and Process Safety Primary Route: Knoevenagel Condensation (Doebner Modification)

Core Reaction Workflow & Mechanism

The industrial standard for synthesizing 4-Bromo-2-fluorocinnamic acid is the Doebner Modification of the Knoevenagel Condensation . This route is preferred over the Heck reaction (Pd-catalyzed) for this specific substrate to avoid regioselectivity issues caused by the presence of two halogens (Br and F) and to eliminate expensive metal scavenging steps.

The Pathway:

  • Condensation: 4-Bromo-2-fluorobenzaldehyde reacts with Malonic acid in Pyridine (solvent/base) with a catalytic amine (Piperidine).

  • Decarboxylation: Heating induces the loss of CO₂, driving the equilibrium forward.

  • Elimination: Formation of the

    
    -unsaturated acid.
    
Visual Workflow: Process Logic & Critical Control Points (CCP)

G cluster_trouble Common Failures Start Raw Materials: 4-Bromo-2-fluorobenzaldehyde + Malonic Acid Process Reaction Phase (Pyridine/Piperidine, 80-100°C) Start->Process CCP1 CCP 1: CO2 Off-gassing (Pressure/Foam Control) Process->CCP1 Heating Fail1 Stalled Reaction (Wet Pyridine) Process->Fail1 Intermed Intermediate: Benzylidene Malonic Acid CCP1->Intermed -CO2 Quench Quench/Precipitation (HCl/Ice Water) Intermed->Quench CCP2 CCP 2: pH Control (Target pH < 2) Quench->CCP2 Fail2 Oiling Out (Temp too high) Quench->Fail2 Product Crude Product (Solid Filtration) CCP2->Product Precipitation

Figure 1: Critical Control Points (CCP) in the Knoevenagel-Doebner synthesis route. Red diamonds indicate stages requiring active monitoring during scale-up.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific tickets raised by process chemists regarding the Knoevenagel route.

Category A: Reaction Kinetics & Conversion

Issue: Reaction stalls at 60-70% conversion; adding more catalyst (piperidine) has no effect.

  • Root Cause: Water Contamination. The formation of the iminium ion intermediate (essential for the Knoevenagel mechanism) is reversible and inhibited by water. Pyridine is hygroscopic; if "wet" pyridine is used, the equilibrium shifts backward.

  • Solution:

    • Immediate: Add molecular sieves (4Å) to the reaction vessel if agitation allows, or distill off a fraction of the solvent (azeotropic drying) if using a co-solvent like toluene.

    • Prevention: Ensure Pyridine water content is <0.1% (Karl Fischer titration) before starting.

    • Protocol Check: Verify the molar equivalent of Malonic acid. A 1.5 to 2.0 equivalent excess is required because Malonic acid is thermally unstable and can decarboxylate before condensing if heating is too aggressive.

Issue: Excessive foaming during the heating ramp.

  • Root Cause: Uncontrolled Decarboxylation. The release of CO₂ is rapid once the reaction temperature crosses 70°C. On a large scale, the surface-area-to-volume ratio decreases, trapping gas.

  • Solution:

    • Ramp Control: Implement a "Staged Heating" profile. Hold at 50°C for 1 hour, then ramp 10°C/hour to reflux.

    • Engineering: Ensure the reactor headspace is at least 40% of the total volume.

Category B: Workup & Isolation [1][2][3]

Issue: Product precipitates as a sticky oil or "gum" instead of a crystalline solid upon acid quenching.

  • Root Cause: Rapid Precipitation / Impurity Trapping. Pouring the hot pyridine reaction mixture directly into cold HCl causes the product to crash out too fast, trapping solvent and impurities (oligomers).

  • Solution:

    • Reverse Addition: Slowly add the reaction mixture into the acid solution with vigorous stirring, not the other way around.

    • Temperature Control: Maintain the quench mixture at 0–5°C. If the product oils out, reheat the aqueous slurry to 60°C (below melting point) and allow it to cool slowly with seeding.

Issue: Persistent "Red/Pink" hue in the final white powder.

  • Root Cause: Trace Halogen/Phenolic Oxidation. While 4-bromo-2-fluorobenzaldehyde is stable, trace phenolic impurities or free bromine (if the starting material degraded) can form colored charge-transfer complexes.

  • Solution:

    • Wash Protocol: Wash the crude wet cake with a 5% Sodium Bisulfite (

      
      ) solution during filtration to reduce oxidative color bodies.
      
    • Recrystallization: Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid . Avoid Acetone as it can form colored aldol condensates with residual aldehyde.

Quantitative Data: Solvent & Yield Comparison

The following table summarizes solvent systems for the scale-up of 4-Bromo-2-fluorocinnamic acid.

Solvent SystemCatalystTypical YieldPurity (HPLC)Scale-Up SuitabilityNotes
Pyridine (Neat) Piperidine85-92% >98%HighStandard. Best yield but requires rigorous acid wash to remove pyridine odor.
Ethanol Piperidine60-70%>95%Medium"Green" alternative. Slower kinetics; requires longer reflux times (12-16h).
Toluene Piperidine/Acetic Acid75-80%>97%HighAllows Dean-Stark water removal to drive equilibrium. Good for >10kg batches.
Water CTAB (Surfactant)50-60%>90%LowPoor solubility of the fluorinated aldehyde limits conversion.
Frequently Asked Questions (FAQs)

Q: Can we replace Pyridine with a less toxic base for kilogram-scale batches? A: Yes, but with caveats. The "Knoevenagel-Doebner" specifically relies on pyridine to act as both solvent and decarboxylation agent.

  • Alternative: Use Toluene as the solvent with catalytic Piperidine and Acetic Acid .

  • Trade-off: You must use a Dean-Stark trap to remove water. The decarboxylation step may require higher temperatures (refluxing toluene ~110°C) compared to the pyridine system.

Q: The melting point of our product is lower than the literature value (209-210°C). Why? A: This usually indicates the presence of the cis-isomer or residual Malonic acid .

  • Validation: Run an H-NMR.[2] The coupling constant (

    
    ) for the vinylic protons should be ~16 Hz for the trans-isomer (desired) and ~12 Hz for the cis-isomer.
    
  • Fix: Reflux the crude solid in acidic ethanol for 2 hours. This promotes isomerization to the thermodynamically stable trans form.

Q: Are there specific hazards with the Fluorine substituent during this reaction? A: Generally, the C-F bond on the aromatic ring is stable under Knoevenagel conditions. However, avoid using strong alkalis (like NaOH/KOH) at high temperatures (>150°C) during any cleaning steps, as this could theoretically risk nucleophilic aromatic substitution (


) of the fluorine, though the 4-bromo position is more reactive.
Detailed Experimental Protocol (Scale-Up Optimized)

Objective: Synthesis of 4-Bromo-2-fluorocinnamic acid (Target: 1 kg batch).

  • Setup: 5L Reactor with overhead stirrer, reflux condenser, and internal temperature probe.

  • Charging:

    • Charge Pyridine (2.5 L) .

    • Add 4-Bromo-2-fluorobenzaldehyde (500 g, 2.46 mol) .

    • Add Malonic Acid (384 g, 3.69 mol, 1.5 eq) . Note: Excess drives reaction.

    • Add Piperidine (25 mL) as catalyst.

  • Reaction:

    • Heat to 50°C and hold for 30 mins (homogenization).

    • Ramp to 85°C over 1 hour. Monitor CO₂ evolution.

    • Hold at 95-100°C for 4–6 hours.

    • IPC (In-Process Control): Check HPLC for aldehyde consumption (<1%).

  • Workup:

    • Cool reaction mass to 40°C .

    • Prepare a separate vessel with Ice (2 kg) and HCl (conc, 3 L) .

    • Slowly pour reaction mass into the acid mixture (Temp < 20°C).

    • Stir slurry for 1 hour to ensure full precipitation and pyridine salt formation.

  • Isolation:

    • Filter the white solid.[1]

    • Wash 1: Water (2 L).

    • Wash 2: 1M HCl (1 L) to remove residual pyridine.

    • Wash 3: Water (2 L) until filtrate pH is neutral.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: ~510–540 g (85–90%).

References
  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluorobenzaldehyde. Retrieved from

  • BenchChem. Synthesis of 4-Cyanocinnamic Acid (Analogous Knoevenagel Protocols). Retrieved from

  • Royal Society of Chemistry. Bromination of Cinnamic Acid (Impurity/Color Analysis). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 4-Bromo-2-fluorocinnamic acid.[4] Retrieved from

  • Mendeleev Communications.Knoevenagel condensation of aromatic aldehydes with malonic acid.

(Note: While specific batch records are proprietary, the protocol above is derived from standard Doebner modification stoichiometry adapted for halogenated benzaldehydes as supported by the literature on similar substrates.)

Sources

Troubleshooting

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid Stability and Handling

Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of 4-Bromo-2-fluorocinnamic acid?

A1: The primary factors that can lead to the degradation of 4-Bromo-2-fluorocinnamic acid are exposure to light (photodegradation), elevated temperatures (thermal decomposition), and strongly acidic or basic conditions (hydrolysis). The presence of oxidizing agents can also contribute to its decomposition.

Q2: How should I properly store 4-Bromo-2-fluorocinnamic acid to minimize degradation?

A2: To ensure the long-term stability of 4-Bromo-2-fluorocinnamic acid, it is crucial to store it in a tightly sealed container, protected from light.[1][2] The storage area should be cool, dry, and well-ventilated.[2][3][4][5] For optimal long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q3: Can I dissolve 4-Bromo-2-fluorocinnamic acid in any solvent?

A3: While 4-Bromo-2-fluorocinnamic acid is soluble in many organic solvents, the choice of solvent can impact its stability. For short-term use, solvents like methanol, ethanol, and acetonitrile are generally acceptable. However, for long-term storage in solution, it is advisable to use aprotic solvents and to protect the solution from light and heat. The stability in aqueous solutions is pH-dependent; neutral pH is generally preferred to minimize acid- or base-catalyzed hydrolysis.[6]

Q4: What are the potential degradation products of 4-Bromo-2-fluorocinnamic acid?

A4: While specific degradation products for 4-Bromo-2-fluorocinnamic acid are not extensively documented in the literature, based on the known reactivity of cinnamic acid derivatives, potential degradation pathways include:

  • Photodegradation: Exposure to UV light can lead to the formation of cyclobutane dimers through a [2+2] cycloaddition reaction.[7]

  • Thermal Degradation: At elevated temperatures, decarboxylation can occur, leading to the formation of 4-bromo-2-fluorostyrene.

  • Hydrolysis: Under strongly acidic or basic conditions, the acrylic acid moiety can undergo reactions, though the phenyl ring with its halogen substituents is relatively stable.

  • Oxidation: Oxidative conditions can lead to the cleavage of the double bond, potentially forming 4-bromo-2-fluorobenzaldehyde and other related compounds.

Q5: How can I detect the decomposition of my 4-Bromo-2-fluorocinnamic acid sample?

A5: The most reliable method for detecting decomposition is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8][9][10][11] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification. Visual inspection for color change or the appearance of solid precipitates can also be an initial indicator of degradation, but this is not a quantitative measure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results or low yield Decomposition of the starting material.1. Verify Purity: Analyze an aliquot of your 4-Bromo-2-fluorocinnamic acid stock using a validated HPLC method to check for the presence of degradation products. 2. Review Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place in a tightly sealed container. 3. Evaluate Experimental Conditions: Assess if your reaction conditions involve high temperatures, prolonged exposure to light, or extreme pH that could be causing in-situ degradation.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the new peaks and elucidate their structures.[10][12] 2. Conduct a Forced Degradation Study: Perform a systematic study (see protocol below) to intentionally generate degradation products and confirm if the new peaks in your experimental sample correspond to these known degradants.[4][6]
Discoloration of the solid compound (e.g., yellowing) Potential photodegradation or oxidation.1. Minimize Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil.[1] 2. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Cloudiness or precipitation in stock solutions Poor solubility or degradation leading to insoluble products.1. Check Solvent Compatibility: Ensure the chosen solvent is appropriate and that the concentration is not exceeding the solubility limit. 2. Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment to avoid degradation in solution over time.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Bromo-2-fluorocinnamic Acid

This protocol outlines a systematic approach to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[4][6]

1. Sample Preparation:

  • Prepare a stock solution of 4-Bromo-2-fluorocinnamic acid in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[6]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-Bromo-2-fluorocinnamic acid from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][10][11]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis 1N HCl, 60°CPotential reactions at the acrylic acid moietyIsomers, hydrolysis products
Basic Hydrolysis 1N NaOH, 60°CPotential reactions at the acrylic acid moietyIsomers, hydrolysis products
Oxidation 3% H₂O₂, RTCleavage of the double bond4-Bromo-2-fluorobenzaldehyde, related carboxylic acids
Thermal 105°C (solid), 60°C (solution)Decarboxylation4-Bromo-2-fluorostyrene
Photolytic UV light (254/365 nm)[2+2] CycloadditionCyclobutane dimers

Visualizations

Decomposition Pathways

G cluster_main 4-Bromo-2-fluorocinnamic Acid cluster_paths Degradation Pathways cluster_products Potential Degradation Products A 4-Bromo-2-fluorocinnamic Acid B Photodegradation (UV Light) A->B [2+2] Cycloaddition C Thermal Degradation (Heat) A->C Decarboxylation D Oxidative Degradation (e.g., H₂O₂) A->D Double Bond Cleavage E Cyclobutane Dimers B->E F 4-Bromo-2-fluorostyrene C->F G 4-Bromo-2-fluorobenzaldehyde D->G

Caption: Potential degradation pathways of 4-Bromo-2-fluorocinnamic acid.

Experimental Workflow for Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I LC-MS/MS for Characterization H->I

Caption: Workflow for a forced degradation stability study.

References

  • Hasan, M. R., et al. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 77(19), 6806-6814. Available from: [Link]

  • Hasan, M. R., et al. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. ResearchGate. Available from: [Link]

  • Scalia, S., et al. (2004). Photodegradation of Cinnamic Acid in Different Media. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 159-166. Available from: [Link]

  • Rao, D. D., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 847-855. Available from: [Link]

  • Afonso, C. A. M., et al. (2017). Bromination of Cinnamic acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]

  • Yates, C. H., & Sparkes, H. A. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(40), 8198-8205. Available from: [Link]

  • Arunrattanamook, N., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(6), 1147-1163. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Hazardous Materials, 296, 1-13. Available from: [Link]

  • Hasan, M. R., et al. (2011). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. ResearchGate. Available from: [Link]

  • Hasan, M. R., et al. (2011). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. Applied Microbiology and Biotechnology, 92(1), 185-194. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Fluorocinnamic acid. PubChem. Retrieved from: [Link]

  • Murugesan, T. R., et al. (2014). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. International Biodeterioration & Biodegradation, 90, 114-121. Available from: [Link]

  • Coelho, P., & Sousa, C. (2017). 4.1.1.1. Bromination of Cinnamic Acid. ResearchGate. Available from: [Link]

  • Hasan, M. R., et al. (2011). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology. Available from: [Link]

  • Mary, Y. S., et al. (2015). Crystal structure of 4-bromocinnamic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793-o794. Available from: [Link]

  • Umweltbundesamt. (2021). Persistent degradation products of halogenated refrigerants and blowing agents in the environment. INIS-IAEA. Available from: [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from: [Link]

  • Phunchongharn, P., et al. (2017). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 16(2), 229-241. Available from: [Link]

  • Contreras, D., et al. (2001). Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. Journal of Agricultural and Food Chemistry, 49(10), 4885-4890. Available from: [Link]

  • Kumar, P., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Journal of Applied Pharmaceutical Science, 6(05), 133-140. Available from: [Link]

  • Reddy, T. J., & Li, G. (2007). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. Tetrahedron Letters, 48(43), 7599-7602. Available from: [Link]

  • Chin, S. F., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 443-451. Available from: [Link]

  • Kumar, A. S., et al. (2022). Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS. Journal of Chromatographic Science, 60(8), 735-745. Available from: [Link]

  • Doceri. (2013, November 17). Stereochemistry of Bromine Addition to trans-Cinnamic Acid [Video]. YouTube. [Link]

  • Chin, S. F., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 443-451. Available from: [Link]

  • Al-Akayleh, F., et al. (2024). Color changing drug molecules as built in stability indicators. Journal of Drug Delivery Science and Technology, 95, 105658. Available from: [Link]

  • Balleza, D., et al. (2018). A palette of bright and photostable monomeric fluorescent proteins for bacterial time-lapse imaging. Nature Communications, 9(1), 2879. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthetic Pathways for 4-Bromo-2-fluorocinnamic Acid

[1] Status: Active Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Optimization and Troubleshooting of Synthetic Routes for 4-Bromo-2-fluorocinnamic Acid[1] Executive Summary & Molecule Profile Welco...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Optimization and Troubleshooting of Synthetic Routes for 4-Bromo-2-fluorocinnamic Acid[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely targeting 4-Bromo-2-fluorocinnamic acid as a scaffold for further medicinal chemistry optimization.[1] The presence of the 4-bromo handle allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 2-fluoro substituent modulates metabolic stability and pKa.[1]

This guide moves beyond generic textbook definitions. We provide three distinct synthetic pathways, ranked by operational reliability, along with specific troubleshooting protocols for when things go wrong.

Compound Snapshot
PropertyValueNotes
CAS No. 149947-19-3
Molecular Formula C₉H₆BrFO₂
MW 245.05 g/mol
Melting Point 213–217 °CHigh melting point suggests strong intermolecular H-bonding; complicates solvent choice.[1][2][3]
Solubility DMSO, MeOH, EtOAcInsoluble in water. Poor solubility in CH₂Cl₂/Hexanes.
Key Reactivity 4-Br (Aryl Halide)Sensitive to Pd(0) if not chemoselectively managed.[1]

Synthetic Pathways Overview

The following diagram illustrates the three primary routes available. Choose your pathway based on your starting material availability and tolerance for toxic reagents.[1]

SynthesisPathways StartAldehyde 4-Bromo-2-fluorobenzaldehyde Knoevenagel Pathway A: Knoevenagel (Malonic Acid + Pyridine/Piperidine) StartAldehyde->Knoevenagel Standard Route HWE Pathway C: HWE Reaction (Phosphonate + Base) StartAldehyde->HWE High E-Selectivity StartHalide 4-Bromo-2-fluoro-1-iodobenzene Heck Pathway B: Heck Reaction (Acrylic Acid + Pd Cat) StartHalide->Heck Chemoselective Product 4-Bromo-2-fluorocinnamic Acid (Target) Knoevenagel->Product Heck->Product HWE->Product

Figure 1: Strategic decision tree for synthesis.[1] Pathway A is the industry workhorse; Pathway B requires careful halide selection; Pathway C offers the highest stereocontrol.

Pathway A: The Modified Knoevenagel Condensation (Recommended)

This is the most robust method for scaling. It utilizes the Doebner Modification , which performs condensation and decarboxylation in one pot.[3]

Protocol
  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv).[1]

  • Solvent/Base: Pyridine (5–10 volumes) with Piperidine (0.1 equiv) as catalyst.

  • Conditions: Reflux (100–115 °C) for 4–6 hours.

  • Workup (Critical):

    • Cool to 0 °C.

    • Pour reaction mixture slowly into excess cold 6M HCl (vigorous stirring required).

    • The pyridine salt is water-soluble; the product will precipitate as a white/off-white solid.[1]

    • Filter and wash with water until pH is neutral.[1]

Troubleshooting Guide (Knoevenagel)
SymptomProbable CauseCorrective Action
Reaction Solidifies ("Brick") Product precipitation during reflux.[1]The 2-fluoro group increases crystallinity.[1] Add more pyridine (up to 15 vol) or use a co-solvent like Toluene to maintain homogeneity.[1]
Incomplete Decarboxylation Temperature too low.Ensure internal temperature reaches >100 °C. If using ethanol/piperidine (Verley mod.), switch to Pyridine to force decarboxylation.
Oiling Out upon Acidification Rapid precipitation trapping impurities.[1]Do not dump the reaction into acid. Dropwise addition of the reaction mixture into the stirring acid ensures distinct particle formation.
Product smells like amine Trapped Piperidine/Pyridine.[1]Recrystallize from Ethanol/Water (3:1).[1] The acid functionality can trap amines as salts; ensure final wash is acidic (pH 1-2).[1]

Pathway B: The Heck Reaction (Chemoselectivity Alert)

Warning: You cannot use 4-bromo-2-fluorobenzene or 1,4-dibromo-2-fluorobenzene easily.[1] The Pd catalyst will insert into the 4-Br position, leading to polymerization or wrong isomers. You must use 4-bromo-2-fluoro-1-iodobenzene .[1] The C–I bond is weaker than the C–Br bond, allowing chemoselective coupling at the iodine site.

Protocol
  • Reagents: 4-Bromo-2-fluoro-1-iodobenzene (1.0 equiv), Acrylic acid (1.2 equiv).[1]

  • Catalyst: Pd(OAc)₂ (1–3 mol%).[1]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) – prevents Pd death and improves selectivity.[1]

  • Base: Triethylamine (Et₃N) or K₂CO₃.[1]

  • Solvent: DMF or DMAc (anhydrous).

  • Conditions: 80–100 °C under Argon.

Troubleshooting Guide (Heck)
SymptomProbable CauseCorrective Action
Loss of Bromine (Dehalogenation) Pd insertion into C-Br bond.[1]Lower temperature to <90 °C. Ensure you are using the Iodo precursor. If using the Bromo-aldehyde precursor, switch to Pathway A.
Pd Black Formation Catalyst decomposition.[1]Add Tetrabutylammonium bromide (TBAB) as a phase transfer agent and stabilizer for Pd nanoparticles ("Jeffery conditions").
Regioisomer Mix (Alpha vs Beta) Electronic effect of Fluorine.The 2-F atom is electron-withdrawing, which generally favors linear (beta) product, but steric bulk can interfere.[1] Use bidentate ligands (e.g., dppp) to enforce geometry if alpha-arylation is observed.[1]

Pathway C: Horner-Wadsworth-Emmons (HWE)[1][4][5]

Use this if you require >99% E-isomer (trans) and cannot tolerate the harsh conditions of the Knoevenagel.

Protocol
  • Reagents: Triethyl phosphonoacetate (1.1 equiv), NaH (1.2 equiv).

  • Substrate: 4-Bromo-2-fluorobenzaldehyde.

  • Solvent: THF (dry), 0 °C to RT.

  • Step 2 (Hydrolysis): The HWE yields the ethyl ester. You must hydrolyze it (LiOH/THF/Water) to get the free acid.

Purification & Analysis Logic

The following flowchart guides you through the purification process, addressing the common issue of separating the fluorinated product from impurities.

PurificationLogic Crude Crude Solid (Post-Acidification) CheckNMR 1H NMR Analysis Crude->CheckNMR Pure Target Achieved (>98% Purity) CheckNMR->Pure Clean Issue1 Issue: Pyridine/Piperidine Trace CheckNMR->Issue1 Aliphatic peaks @ 1.5-3.0 ppm Issue2 Issue: Cis-isomer present CheckNMR->Issue2 J-coupling < 12 Hz Issue3 Issue: Decarboxylation incomplete (Malonic acid adduct) CheckNMR->Issue3 Doublet of doublets @ 3-4 ppm Action1 Action: Re-slurry in 1M HCl Filter & Dry Issue1->Action1 Action1->CheckNMR Action2 Action: Recrystallize (EtOH/H2O or AcOH) Issue2->Action2 Action2->CheckNMR Action3 Action: Reflux in Xylene (Thermal decarboxylation) Issue3->Action3 Action3->CheckNMR

Figure 2: Troubleshooting logic for purification based on NMR signatures.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for the Knoevenagel reaction? A: Yes. A "Green" modification uses water, TBAB (Tetrabutylammonium bromide) , and K₂CO₃ under microwave irradiation. This avoids pyridine toxicity but often requires careful pH adjustment during workup to prevent the formation of the potassium salt of the product, which is water-soluble and will be lost in the filtrate.

Q: The melting point of my product is lower than the literature (213 °C). Why? A: This is a classic sign of a "wet" acid or salt formation.[1]

  • Solvent Inclusion: Cinnamic acids trap solvent in the crystal lattice. Dry at 60 °C under high vacuum for 24h.

  • Salt Contamination: If you washed with NaOH/NaHCO₃ and didn't acidify to pH 1, you may have a partial sodium salt.[1] Re-acidify.[1]

Q: How do I interpret the NMR for the Fluorine effect? A:

  • 1H NMR: The alkene protons will show trans coupling (J = 15–16 Hz). The proton at the alpha-position (closest to COOH) may show additional splitting due to long-range coupling with the Fluorine ( JH-F ~1–3 Hz).

  • 19F NMR: Expect a singlet (or multiplet if decoupled) around -110 to -120 ppm.[1] This is a quick purity check; if you see two F peaks, you have the cis isomer or starting material.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical, 1989. (Standard Knoevenagel-Doebner protocols).[1]

  • Strem Chemicals . Product Catalog: 4-Bromo-2-fluorocinnamic acid. Link (Verified physical data: MP 213-217°C).[1]

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. Link (Mechanistic insights on halide selectivity).

  • Dandia, A., et al. "Microwave Induced Synthesis of Fluorine Containing Cinnamic Acids in Aqueous Media." Journal of Fluorine Chemistry, 2010.
  • ChemicalBook . 4-Bromocinnamic acid Properties. Link (General solubility and safety data).

For further assistance, please reply to this ticket with your specific NMR spectra or TLC data.

Sources

Troubleshooting

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid Applications

Current Status: Operational | Topic: Catalyst Selection & Reaction Optimization Lead Scientist: Senior Application Specialist Executive Technical Profile Compound: 4-Bromo-2-fluorocinnamic acid CAS: 149947-19-3 Key Funct...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Catalyst Selection & Reaction Optimization Lead Scientist: Senior Application Specialist

Executive Technical Profile

Compound: 4-Bromo-2-fluorocinnamic acid CAS: 149947-19-3 Key Functionality: This molecule acts as a bifunctional pharmacophore building block. It contains an aryl bromide (handle for cross-coupling) and an


-unsaturated carboxylic acid  (Michael acceptor, amide coupling partner, or hydrogenation substrate).

Primary Challenge: Chemoselectivity.[1] The core difficulty lies in modifying one functional group without degrading the others. Specifically:

  • Cross-Coupling: The free carboxylic acid can poison Pd catalysts or alter solubility, leading to stalled reactions.

  • Hydrogenation: Reducing the alkene (

    
    ) often leads to simultaneous hydrodehalogenation (loss of the 
    
    
    
    bond) if the wrong catalyst is used.

Catalyst Selection: Decision Matrix

The following logic flow guides your choice of catalyst based on the target transformation.

CatalystSelection Start START: Select Target Transformation Branch1 Target: C-C Bond Formation (Suzuki/Sonogashira) Start->Branch1 Branch2 Target: Alkene Reduction (Hydrogenation) Start->Branch2 Q_Protect Is the Acid Protected (e.g., Methyl Ester)? Branch1->Q_Protect Q_Selectivity Must retain Bromine (Br)? Branch2->Q_Selectivity Yes_Protect Standard Catalysis: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 Q_Protect->Yes_Protect YES No_Protect Free Acid Route: Requires 3.0 eq. Base Ligand: SPhos or XPhos (Water/Dioxane System) Q_Protect->No_Protect NO Yes_Select Chemoselective Catalyst: Pt(S)/C (Sulfided) or Wilkinson's Catalyst Q_Selectivity->Yes_Select YES (Critical) No_Select Global Reduction: Pd/C (10%) (Risks Dehalogenation) Q_Selectivity->No_Select NO

Figure 1: Decision matrix for catalyst selection based on chemoselectivity requirements and substrate protection status.

Module A: Cross-Coupling (Suzuki-Miyaura)[2][3][4]

The Issue: The "Free Acid" Problem

Using the free acid form (4-Bromo-2-fluorocinnamic acid) directly in Suzuki coupling often results in low yields (10-30%). The carboxylic acid can coordinate to the Palladium (Pd) center, displacing ligands and forming inactive species. Furthermore, the formation of the carboxylate salt changes the solubility profile, often precipitating the substrate out of non-polar solvents.

Protocol 1: Robust Coupling of the Free Acid

If you cannot esterify the substrate first, use this water-promoted protocol.

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust against air/moisture) or Pd-SPhos G2 (Highly active for deactivated aryl halides).

  • Base: K₃PO₄ (Tribasic potassium phosphate). You must use 3.5 equivalents .

    • Why? 1.0 eq neutralizes the acid; 2.0+ eq drives the Suzuki cycle.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why? Water is essential to solubilize the potassium carboxylate salt formed in situ.

Step-by-Step:

  • Charge reaction vial with 4-Bromo-2-fluorocinnamic acid (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (3.5 eq).

  • Add solvent (Dioxane/Water 4:1) and degas (sparge with N₂ for 5 mins).

  • Add Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Heat to 80°C for 4–12 hours.

  • Workup (Critical): Acidify with 1M HCl to pH 2 before extraction to recover the product from the aqueous phase.

Troubleshooting Guide (Suzuki)
SymptomProbable CauseCorrective Action
Recovery of Starting Material Catalyst poisoning by -COOH.Switch to SPhos-Pd-G2 precatalyst. Alternatively, protect as Methyl Ester.
Precipitation during reaction Insoluble Potassium salt.Increase water content in solvent ratio (e.g., go to 1:1 Dioxane:Water).
Protodeboronation Boronic acid instability.The ortho-fluorine on the substrate is electron-withdrawing, making the coupling slower. Add the boronic acid in two portions (0 min and 2 hrs).

Module B: Selective Hydrogenation

The Issue: The "Halogen Dance"

Standard hydrogenation catalysts (Pd/C, Raney Nickel) are excellent at reducing alkenes but are also the gold standard for hydrodehalogenation (removing Bromine). If you use Pd/C under


, you will likely strip the Bromine, yielding 3-(2-fluorophenyl)propanoic acid instead of the desired bromo-derivative.
Protocol 2: Chemoselective Reduction (Pt(S)/C)

To reduce the double bond while keeping the Bromine intact, you must use a "poisoned" catalyst.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

    • Mechanism:[2][3][4][5][6][7] Sulfur occupies the highly active sites required for oxidative insertion into the C-Br bond, but leaves sites available for alkene hydrogenation.

  • Solvent: Methanol or Ethyl Acetate.

  • Conditions: 1 atm

    
     (Balloon), Room Temperature.
    

Step-by-Step:

  • Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) in Methanol (0.1 M).

  • Add 5% Pt(S)/C (5 wt% loading relative to substrate mass).

  • Purge vessel with

    
    , then fill with 
    
    
    
    (balloon pressure).
  • Stir vigorously at RT. Monitor by HPLC/UPLC every 30 mins.

    • Note: Reaction is usually complete in 1–3 hours. Long exposure may eventually lead to debromination.

Alternative: Homogeneous Catalysis

If Pt(S)/C is unavailable, use Wilkinson’s Catalyst [RhCl(PPh₃)₃].

  • Pros: Zero risk of debromination.

  • Cons: Very slow for tri-substituted alkenes (though cinnamic acid is di-substituted, so it works well). Requires strict oxygen-free techniques.

Troubleshooting Guide (Hydrogenation)
SymptomProbable CauseCorrective Action
Loss of Bromine (M-Br peak missing) Used Pd/C or un-sulfided Pt.STOP. Switch to Pt(S)/C or RhCl(PPh₃)₃ immediately.
Incomplete Reduction Steric hindrance from ortho-F.Increase pressure to 3–5 bar (Parr shaker). Do not increase temp >40°C (increases risk of debromination).
Product trapped on catalyst Salt formation.Ensure solvent is slightly acidic or neutral. Do not add base.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and how catalyst selection dictates the product outcome.

ReactionPathways Substrate 4-Bromo-2-fluorocinnamic acid (Start) Prod_Debrom Des-Bromo Product (Undesired Side Reaction) Substrate->Prod_Debrom Oxidative Insertion into C-Br Substrate->Prod_Debrom Pd/C (Fast) Prod_Sat Dihydro-acid (Alkene Reduced, Br Intact) Substrate->Prod_Sat Selective Alkene Reduction Substrate->Prod_Sat Pt(S)/C Prod_Biaryl Biaryl Cinnamic Acid (C-C Bond Formed) Substrate->Prod_Biaryl Cross-Coupling Substrate->Prod_Biaryl Suzuki Conditions Path_PdC H2, Pd/C Path_PtS H2, Pt(S)/C Path_Suzuki Ar-B(OH)2 Pd(dppf)Cl2

Figure 2: Competitive reaction pathways. Red path indicates the common failure mode (debromination) when using non-selective hydrogenation catalysts.

FAQ: Frequently Asked Questions

Q: Can I perform amide coupling (e.g., with an amine) before the Suzuki coupling? A: Yes, and it is recommended. Converting the carboxylic acid to an amide (using HATU or EDC/HOAt) removes the acidic proton. This prevents catalyst poisoning during the subsequent Suzuki coupling and generally improves yields. The amide is stable under Suzuki conditions.

Q: I see a "dimer" impurity in my Suzuki reaction. What is it? A: This is likely the homocoupling product of the boronic acid, or potentially a Heck-type coupling where the alkene of one molecule reacts with the bromide of another (though less likely due to steric hindrance of the ortho-fluorine). Ensure you are degassing your solvents thoroughly to prevent oxidative homocoupling of the boronic acid.

Q: Does the ortho-fluorine affect the reactivity? A: Yes. The fluorine atom is electron-withdrawing.

  • Acidity: It makes the carboxylic acid slightly more acidic (lower pKa) than unsubstituted cinnamic acid.

  • Coupling: It deactivates the oxidative addition step slightly compared to a non-fluorinated ring, but more importantly, it provides steric bulk that can twist the final biaryl system.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Advanced Synthesis & Catalysis, 345(1-2), 103–151. (Definitive guide on Pt(S)/C usage). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Bagal, S. K., et al. (2010). Synthesis of 4-substituted-2-fluorocinnamic acid derivatives. Tetrahedron Letters, 51(3), 469-472.

Sources

Optimization

Technical Support Center: Solvent Effects on 4-Bromo-2-fluorocinnamic Acid Reactivity

Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile synthetic intermediate. My objective is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly how solvent selection can profoundly impact reaction outcomes. Every recommendation is grounded in established chemical principles to ensure your experiments are both successful and reproducible.

Section 1: Foundational Knowledge & Solubility Troubleshooting

Understanding the physicochemical properties of 4-Bromo-2-fluorocinnamic acid is the first step toward successful experimentation. Its structure, featuring a carboxylic acid, an alkene, and a halogenated aromatic ring, presents both opportunities and challenges in solvent selection.

dot

Caption: A logical workflow for systematic solvent selection in chemical synthesis.

FAQ: My 4-Bromo-2-fluorocinnamic acid isn't dissolving. What solvents should I use?

This is a common first hurdle. The molecule has both polar (carboxylic acid) and non-polar (bromophenyl ring) characteristics. Solubility is a classic case of "like dissolves like."

Answer: Your choice of solvent depends heavily on the subsequent reaction. 4-Bromo-2-fluorocinnamic acid is a solid at room temperature with limited solubility in water but is freely soluble in many organic solvents.[1]

  • For reactions involving the carboxylic acid (e.g., esterification, amidation): Polar aprotic solvents are often preferred.

  • For reactions at the alkene (e.g., electrophilic addition): Halogenated solvents or non-polar solvents are typically used to avoid solvent participation.

  • For cross-coupling reactions: Polar aprotic solvents or ethereal solvents are common choices.

Troubleshooting Guide: Solubility

IssuePotential CauseRecommended Action
Incomplete Dissolution at Room Temp Insufficient solvent volume or low intrinsic solubility.Gently warm the mixture. Many reactions are run at elevated temperatures, which will increase solubility. If the material still doesn't dissolve, a different solvent may be required.
Precipitation During Reaction The product may be less soluble than the starting material in the chosen solvent.This is not always a problem; it can sometimes drive a reaction to completion.[2] However, if it hinders stirring or causes crashing out of reagents, consider a solvent mixture or a solvent with higher solvating power for the expected product.
Using Protic Solvents (e.g., Ethanol, Methanol) These solvents can hydrogen bond with the carboxylic acid, which is excellent for dissolution.Caution: Be aware that these solvents can also act as nucleophiles, especially under acidic or basic conditions, leading to unintended esterification.

Table 1: General Solubility and Properties of Common Lab Solvents

SolventDielectric Constant (ε)TypeTypical Use Cases for Cinnamic Acids
Dichloromethane (DCM)9.1Polar AproticElectrophilic additions (e.g., bromination).[2]
Tetrahydrofuran (THF)7.5Polar AproticGrignard reactions, reductions, some couplings.
N,N-Dimethylformamide (DMF)38Polar AproticSN2 reactions, Heck/Suzuki couplings.
Acetonitrile (MeCN)37.5Polar AproticFavors SN2 reactions by not solvating the nucleophile.
Ethanol (EtOH)24.3Polar ProticGood for dissolving, but can participate in reactions.
Toluene2.4Non-PolarDean-Stark esterifications, some cross-couplings.
Water78.5Polar ProticLimited use due to poor solubility of the starting material.[3] Often used as a co-solvent with an organic solvent for certain coupling reactions.

Section 2: Troubleshooting Electrophilic Additions to the Alkene

The carbon-carbon double bond in 4-Bromo-2-fluorocinnamic acid is electron-deficient due to the withdrawing effects of the phenyl ring and carboxylic acid. However, it is still susceptible to electrophilic addition, a common transformation for alkenes.[4][5] Solvent choice here is critical as it can stabilize intermediates or directly participate in the reaction.

FAQ: I'm trying to brominate the double bond with Br₂ in methanol and I'm getting a mixture of products. Why?

Answer: You are observing a classic case of solvent participation in a reaction mechanism. The electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate.[6] In a non-participating (inert) solvent like dichloromethane (CH₂Cl₂), the bromide ion (Br⁻) is the only available nucleophile to open this ring, leading to the desired dibromo product.

However, when you use a polar protic and nucleophilic solvent like methanol (MeOH), the solvent molecules are present in vast excess and can compete with the bromide ion to attack the intermediate. This results in the formation of a bromo-methoxy ether alongside the dibromo product.[6][7]

dot

Caption: Competing reaction pathways for bromination in inert vs. nucleophilic solvents.

Troubleshooting Guide: Electrophilic Additions

IssuePotential CauseRecommended Action
Slow or No Reaction The alkene is electron-deficient. The reaction may require catalysis or stronger electrophiles.Consider using a Lewis acid catalyst to activate the electrophile. For hydration, a strong acid catalyst (e.g., H₂SO₄) is necessary.[6]
Formation of Solvent Adducts Use of a nucleophilic solvent (e.g., water, alcohols).Switch to an inert solvent such as dichloromethane, chloroform, or hexane to avoid competing solvent additions.[6]
Rearrangement Products Formation of an unstable carbocation intermediate that rearranges.While less common with bromination (which proceeds via a bridged ion), acid-catalyzed additions that form a discrete carbocation can rearrange. Using solvents that can stabilize the carbocation may influence this.

Section 3: FAQs on Carboxylic Acid & Aryl Halide Reactivity

FAQ: Which solvent system is best for a Suzuki coupling using the C-Br bond?

Answer: For palladium-catalyzed cross-coupling reactions like Suzuki, the solvent system must perform several roles: dissolve the organic starting material, dissolve the inorganic base (like K₂CO₃ or Cs₂CO₃), and stabilize the palladium catalyst. A single solvent often cannot achieve all of this.

Therefore, biphasic solvent mixtures are common. A typical and effective system is a mixture of an organic solvent like Toluene or 1,4-Dioxane with Water . The organic solvent dissolves the 4-Bromo-2-fluorocinnamic acid and the boronic acid partner, while water dissolves the inorganic base. The reaction occurs at the interface or is facilitated by a phase-transfer catalyst. Polar aprotic solvents like DMF or DME are also widely used, often with a soluble organic base.

FAQ: I'm trying to perform an SN2 reaction on an alkyl halide using my deprotonated 4-Bromo-2-fluorocinnamic acid as the nucleophile. My yields are poor in ethanol. Why?

Answer: This is a classic solvent effect related to nucleophile solvation. When you deprotonate the carboxylic acid to form the carboxylate, you create a potent nucleophile.

  • In a polar protic solvent like ethanol, the solvent molecules form a "cage" of hydrogen bonds around your negatively charged carboxylate nucleophile.[8][9] This stabilizes the nucleophile, but it also sterically hinders it and blunts its reactivity, dramatically slowing down the SN2 reaction.

  • To maximize reactivity, you should switch to a polar aprotic solvent like DMF , DMSO , or acetonitrile . These solvents have strong dipoles to dissolve the ionic species (the carboxylate and its counter-ion), but they lack the acidic protons to form a hydrogen-bonding cage around the nucleophile.[9] This leaves the nucleophile "naked" and highly reactive, leading to a significantly faster SN2 reaction rate.

Section 4: Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-Bromo-2-fluorocinnamic acid

This protocol is designed to favor the formation of the vicinal dibromide by using an inert solvent.

Materials:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)

  • Bromine (Br₂) (1.05 equiv) or Pyridinium tribromide (a safer alternative)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 4-Bromo-2-fluorocinnamic acid in anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: Prepare a solution of bromine in DCM in the dropping funnel. Causality Note: Adding the bromine slowly as a solution helps to control the reaction temperature and prevent localized high concentrations of the electrophile.

  • Reaction: Add the bromine solution dropwise to the stirred solution of the cinnamic acid derivative over 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.[2] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, add saturated sodium thiosulfate solution to quench any unreacted bromine (the color will disappear completely).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acidic product if desired, or just to neutralize any trace HBr), and then with brine. Causality Note: The bicarbonate wash ensures the final product is neutral, and the brine wash helps to remove bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

References

  • The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Available at: [Link]

  • Chiriac, C. I., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Available at: [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. Available at: [Link]

  • Saeed, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solvent Effects in Electrophilic Addition. Available at: [Link]

  • Jurnal Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available at: [Link]

  • University of Calgary. Ch 8 : Solvent Effects. Available at: [Link]

  • Chiriac, C. I., et al. (2007). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Institutes of Health. Available at: [Link]

  • Klumpp, D. A., et al. (2004). Superacid-catalyzed reactions of cinnamic acids and the role of superelectrophiles. Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Wikipedia. Cinnamic acid. Available at: [Link]

  • ResearchGate. Electron-Transfer Reaction of Cinnamic Acids and Their Methyl Esters with the DPPH. Radical in Alcoholic Solutions. Available at: [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Chemical Reviews. Available at: [Link]

  • Chemistry Steps. Polar Protic and Aprotic Solvents. Available at: [Link]

  • IUCr Journals. (2017). Crystal structure of 4-bromocinnamic anhydride. Available at: [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]

  • Sanchez, A. (2021). Practice Problems for Substitution Reactions in [Organic Chemistry]. YouTube. Available at: [Link]

  • De, P., et al. (2011). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. Available at: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Available at: [Link]

  • Michigan State University Department of Chemistry. Addition Reactions of Alkenes. Available at: [Link]

  • PubChem. m-Bromocinnamic acid. Available at: [Link]

  • MDPI. (2018). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Available at: [Link]

  • ResearchGate. (2007). Halogen bonds in biological molecules. Available at: [Link]

  • Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • IntechOpen. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Available at: [Link]

  • Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Available at: [Link]

  • Wiley Online Library. (2018). Halogen Bond Catalyzed Bromocarbocyclization. Available at: [Link]

  • jOeCHEM. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • ResearchGate. Electrophilic Addition to Alkenes: The Relation between Reactivity and Enthalpy of Hydrogenation: Regioselectivity is Determined by the Stability of the Two Conceivable Products. Available at: [Link]

  • PubChem. 4-Fluorocinnamic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid (CAS 149947-19-3)

Welcome to the Reaction Monitoring & Troubleshooting Hub. Status: Online | Specialist: Senior Application Scientist This guide addresses the specific challenges of monitoring reactions involving 4-Bromo-2-fluorocinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Monitoring & Troubleshooting Hub. Status: Online | Specialist: Senior Application Scientist

This guide addresses the specific challenges of monitoring reactions involving 4-Bromo-2-fluorocinnamic acid . Due to its dual functionality (aryl halide and


-unsaturated acid), this molecule presents unique monitoring hurdles, particularly regarding chromatographic behavior and spectroscopic overlap.
Quick Reference: Physicochemical Profile
PropertyValueCritical Implication for Monitoring
Molecular Weight 245.05 g/mol Distinct mass shift in LC-MS (Br isotope pattern

is 1:1).
pKa (Calc.) ~4.1 - 4.5Critical: Ionizes at neutral pH. HPLC requires acidic modifiers to prevent tailing.
Solubility DMSO, MeOH, EtOAcPoor water solubility.[1] Avoid purely aqueous workups; precipitation risk in reverse-phase gradients.
UV

~270-290 nmStrong UV chromophore (conjugated system). High sensitivity in HPLC-UV.
Stability Light SensitiveWarning: Susceptible to [2+2] photodimerization in solid state or solution.
Section 1: Chromatographic Monitoring (HPLC/UPLC)

Diagram 1: HPLC Method Development Flowchart for Cinnamic Acid Derivatives

HPLC_Workflow Start Start: 4-Bromo-2-fluorocinnamic Acid Sample Check_pH Check Mobile Phase pH (Must be < 3.0) Start->Check_pH Tailing Issue: Severe Peak Tailing Check_pH->Tailing pH > 4 Gradient Standard Gradient: 5% to 95% MeCN in Water (C18 Column) Check_pH->Gradient pH < 3 Fix_Tailing Action: Add 0.1% TFA or Formic Acid to BOTH water and organic phases Tailing->Fix_Tailing Fix_Tailing->Gradient Ghost_Peak Issue: 'Ghost' Peak at similar Rt Gradient->Ghost_Peak Isomer Cause: E/Z Photo-isomerization Protect sample from light Ghost_Peak->Isomer Yes Final Optimized Method Ghost_Peak->Final No Isomer->Final

Caption: Logic flow for optimizing HPLC separation of acidic fluorinated aromatics, addressing ionization and isomerization artifacts.

Troubleshooting Q&A: HPLC & LC-MS

Q: I see severe peak tailing for the starting material (4-Bromo-2-fluorocinnamic acid), but my product peak is sharp. Why? A: This is a classic "ionization mismatch." The carboxylic acid moiety (


) partially ionizes at neutral pH, interacting strongly with unreacted silanols on the silica column stationary phase.
  • The Fix: You must suppress ionization.[2] Use a mobile phase modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid . This ensures the molecule remains in its neutral (protonated) form, sharpening the peak.

  • Pro-Tip: If using LC-MS, avoid TFA (it suppresses ionization in the MS source). Use Formic Acid or Ammonium Formate buffer (pH 3.0) instead.

Q: I see a small impurity peak (~5-10%) eluting just before the main peak. It doesn't disappear after recrystallization. A: You are likely observing the Z-isomer (cis-isomer) . Cinnamic acids are photosensitive. Exposure to ambient lab light can cause E (trans) to Z (cis) isomerization.

  • Validation: Run a "dark control." Prepare a fresh sample in an amber vial and inject immediately. If the peak is absent or smaller, it is a photo-artifact, not a chemical impurity.

Section 2: Reaction Monitoring (Suzuki & Heck Couplings)

Diagram 2: Suzuki Coupling Troubleshooting Logic

Suzuki_Logic Start Reaction Stalled (SM Remaining) Check_Cat Check Catalyst State (Black ppt = Pd Black) Start->Check_Cat Add_Ligand Add Ligand (e.g., SPhos/XPhos) to stabilize Pd Check_Cat->Add_Ligand Precipitation Check_Boron Check Boronic Acid (Protodeboronation?) Check_Cat->Check_Boron Solution Clear Add_Base Increase Base Strength (K2CO3 -> K3PO4) Check_Boron->Add_Base Boron Intact Debrom Side Product: Protodebromination Check_Boron->Debrom Des-Bromo Product Temp Lower Temp or Switch Solvent (Dry DMA) Debrom->Temp

Caption: Decision tree for troubleshooting stalled Suzuki couplings of 4-Bromo-2-fluorocinnamic acid.

Troubleshooting Q&A: Synthetic Issues

Q: My Suzuki coupling works, but I see a side product with Mass [M-Br+H]. What is happening? A: You are observing protodebromination . This occurs when the oxidative addition complex (Ar-Pd-Br) undergoes reduction rather than transmetallation.

  • Cause: Often caused by high temperatures or "wet" solvents acting as proton sources before the boronic acid can react.

  • Solution:

    • Switch to anhydrous solvents (Dioxane or DMF).

    • Increase the concentration of the boronic acid (1.5 eq).

    • Use a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G3 ) to speed up the transmetallation step relative to the side reaction.

Q: Can I monitor the reaction using only TLC? A: Yes, but it requires specific visualization.

  • UV (254 nm): Both SM and Product will be UV active.

  • Stain (Bromocresol Green): This is specific for the carboxylic acid. The background turns blue, and the acid spot turns yellow. This helps confirm the acid functionality is intact (i.e., you haven't accidentally esterified it with solvent methanol).

  • Stain (KMnO4): Stains the alkene double bond. If you are doing a reaction that reduces the double bond (hydrogenation), this stain will fade for the product.

Section 3: Advanced Monitoring ( NMR)

Why use


 NMR? 
Because 4-Bromo-2-fluorocinnamic acid contains a fluorine atom, 

NMR is the most powerful, non-destructive tool for monitoring crude reaction mixtures. It avoids the overlap issues common in

NMR.

Protocol: In-Process Check (IPC) via


 NMR 
  • Take a 50

    
    L aliquot of the reaction mixture.
    
  • Dilute with 500

    
    L deuterated solvent (DMSO-
    
    
    
    or CDCl
    
    
    ).
  • Acquire a non-decoupled

    
     spectrum (typically 16-32 scans).
    

Expected Shifts (approximate relative to CFCl


): 
SpeciesApprox.[3][4][5][6][7] Shift (

ppm)
Diagnostic Feature
Starting Material -105 to -115 ppmSplit by H3 (meta) and H6 (ortho).
Product (Suzuki) Shift downfield (+2 to +5 ppm)Loss of Br changes electronics significantly.
Defluoro-impurity DisappearanceSignal vanishes (indicates oxidative addition into C-F bond, rare but possible with specific ligands).

Q: My


 signal is splitting into a complex multiplet. Is this an impurity? 
A:  Likely not. The fluorine is coupled to the aromatic protons and potentially the alkene protons.
  • The Check: Run a

    
     (proton-decoupled fluorine)  experiment. If the signal collapses to a singlet, it is your pure compound. If multiple singlets appear, you have a mixture of products.
    
References
  • ChemicalBook. (2025). 4-Bromo-2-fluorocinnamic acid Properties and Safety. Retrieved from

  • Phenomenex. (2025).[4] Troubleshooting Peak Tailing in HPLC. Technical Application Guide. Retrieved from

  • Magritek. (2022).[1] On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Application Note. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Retrieved from

  • Royal Society of Chemistry. (2020). 4-Bromo-trans-cinnamic acid: solid state [2+2] cycloaddition. CrystEngComm. Retrieved from

Sources

Optimization

characterization of unexpected byproducts in 4-Bromo-2-fluorocinnamic acid reactions

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid Chemistry Subject: Characterization & Mitigation of Unexpected Byproducts Case ID: 4B2F-CA-001 Status: Active Guide Executive Summary: The Reactivity Triad Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluorocinnamic Acid Chemistry

Subject: Characterization & Mitigation of Unexpected Byproducts Case ID: 4B2F-CA-001 Status: Active Guide

Executive Summary: The Reactivity Triad

Welcome to the technical support hub for 4-Bromo-2-fluorocinnamic acid . This scaffold is a deceptive building block. While the aryl bromide (C4) is the intended handle for cross-coupling, the molecule possesses two "silent" reactive sites that frequently cause reaction failure:

  • The Activated Fluorine (C2): The ortho-position relative to the electron-withdrawing acrylic acid tail renders this fluorine susceptible to Nucleophilic Aromatic Substitution (SnAr).

  • The Acrylic Acid Tail: Prone to thermal decarboxylation and photochemical

    
     isomerization.
    

This guide provides diagnostic workflows to identify and eliminate these impurities.

Issue: Hydrodehalogenation (The "Missing Bromine")

Symptom:

  • LC-MS: You observe a major peak at M-79+1 (loss of Br, gain of H).

  • NMR: Loss of the characteristic aromatic splitting pattern; reappearance of a proton signal at the C4 position.

Root Cause: In Palladium-catalyzed cross-couplings (Heck, Suzuki), the oxidative addition complex (Ar-Pd-Br) is unstable. If the transmetallation or alkene insertion is slow, the complex undergoes Protodebromination . This is often driven by:

  • Alcohol Solvents: Acting as hydride sources (beta-hydride elimination from the solvent).

  • Trace Water: Facilitating protonolysis of the Pd-Ar bond.

  • Bulky Ligands: Steric bulk can impede the approach of the coupling partner, favoring reduction.

Diagnostic Workflow (Graphviz):

Heck_Protodebromination Start 4-Bromo-2-fluoro- cinnamic acid OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Pd(0) Insertion Alkene Insertion (Heck) OxAdd->Insertion Fast Cycle Hydride β-Hydride Elimination (from Solvent/Ligand) OxAdd->Hydride Slow Cycle (Steric/Solvent) Product Coupled Product Insertion->Product RedElim Reductive Elimination Hydride->RedElim H-Pd-Ar Byproduct Byproduct: 2-Fluorocinnamic acid (Protodebromination) RedElim->Byproduct

Figure 1: Kinetic diversion from the productive Heck cycle to the destructive protodebromination pathway.

Troubleshooting Protocol:

  • Solvent Switch: If using Isopropanol or Ethanol, switch to Dioxane or Toluene . Alcohols are primary hydride donors in this mechanism [1].

  • Base Management: Switch from alkoxide bases (NaOEt) to inorganic carbonates (

    
     or 
    
    
    
    ). Alkoxides can undergo
    
    
    -hydride elimination to generate Pd-H species.
  • Water Control: Use anhydrous solvents. Water promotes the protonation of the aryl-palladium species [2].

Issue: The Fluorine Trap (Unwanted SnAr)

Symptom:

  • LC-MS: Mass shift of M-19+Nu (Loss of F, gain of Nucleophile).

    • Example: If using NaOMe in MeOH, you see M-19+31 (Methoxy substitution).

  • NMR: Disappearance of the C-F coupling constants in the aromatic region.

Root Cause: The 2-position fluorine is activated. The cinnamic acid moiety is a strong Electron Withdrawing Group (EWG). While not as potent as a nitro group, the conjugation makes the C2 position electrophilic enough to react with strong nucleophiles (alkoxides, amines) under heat [3].

Compatibility Matrix:

Reagent ClassSpecific ReagentRisk LevelMechanismRecommendation
Base NaOMe / NaOEtCRITICAL Direct SnAr displacement of FDo NOT use. Use

or DIPEA.
Base LiHMDS / LDAHIGH Ortho-lithiation or SnArAvoid strong amide bases.
Base

LOW Non-nucleophilicRecommended for Heck/Suzuki.
Solvent DMF / DMAMEDIUM Decomposes to

(nucleophile) at high T
Use only fresh, high-grade DMF.
Nucleophile Primary AminesHIGH SnAr competitionProtect amines or run at lower T.

Protocol for Verification:

  • Isolate the impurity.

  • Run

    
     NMR.
    
    • Result: If the signal is absent, the Fluorine has been displaced.

    • Result: If the signal is shifted significantly upfield, the ring electron density has changed (likely substitution).

Issue: Thermal Decarboxylation (The "Styrene" Impurity)

Symptom:

  • LC-MS: Loss of 44 Da (

    
    ).
    
  • Product: Formation of 4-bromo-2-fluorostyrene.

  • Observation: Gas evolution (bubbling) during the reaction not attributable to reflux.

Root Cause: Cinnamic acids are vinylogs of benzoic acids. At temperatures >120°C, especially in the presence of metal salts (Cu, Ag, or Pd), they can extrude


. This is often catalyzed by the same metals used for coupling [4].[1]

Mitigation Workflow (Graphviz):

Decarboxylation_Fix Input Reaction requires Heat (>100°C)? Check1 Is Cu or Ag present? Input->Check1 Yes Action1 Remove Cu/Ag additives. These lower decarboxylation Ea. Check1->Action1 Yes Check2 Can you use Pd-catalyst active at <80°C? Check1->Check2 No Action1->Check2 Action2 Switch to Pd(P(tBu)3)2 or Pd-NHC (PEPPSI) systems. Check2->Action2 Yes Result Stable Carboxylate Action2->Result

Figure 2: Decision tree to prevent thermal degradation of the carboxylic acid.

Issue: Geometric Isomerization (E/Z Scrambling)

Symptom:

  • HPLC: Two peaks with identical Mass Spec fragmentation.

  • Melting Point: Broad range or depression compared to literature.

Root Cause: Cinnamic acids are photosensitive.[2] Exposure to ambient UV light induces


 isomerization. The 

-isomer (cis) is often more soluble but less reactive in sterically demanding couplings due to "allylic strain" causing the ring to twist out of planarity [5].

Standard Operating Procedure (SOP) for Handling:

  • Amber Glassware: All reactions and storage must occur in amber vials or foil-wrapped flasks.

  • Workup: Avoid acidic workups if possible; acid catalysis can lower the barrier for isomerization.

  • Reversion: If the

    
    -isomer forms, heating with a catalytic amount of Iodine (
    
    
    
    ) or thiols can sometimes revert the equilibrium back to the thermodynamic
    
    
    -isomer.

References

  • Gordillo, A. et al. (2016). Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Effect of the Solvent and NaOH Promoter. Organometallics. Link

  • Kondrashova, S. A. et al. (2017).[2] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of Organic Chemistry. Link

  • Bunnett, J. F. et al. (1951). Nucleophilic Substitution at the 2-Position of 1,3-Activated Benzenes. Chemical Reviews. Link

  • Goossen, L. J. et al. (2009).[3] Decarboxylative Cross-Coupling Reactions. Science. Link

  • Gilmour, R. et al. (2017).[2] Photocatalytic E → Z Isomerization of Polarized Alkenes. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 4-Bromo-2-fluorocinnamic Acid and Other Halogenated Cinnamic Acids

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated cinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Halogenated cinnamic acids, a class of compounds prized for their versatile reactivity and diverse biological activities, offer a rich scaffold for innovation. This guide provides an in-depth comparison of 4-Bromo-2-fluorocinnamic acid with other key halogenated cinnamic acids, supported by experimental data and protocols to inform your research and development endeavors.

The Strategic Advantage of Halogenation in Cinnamic Acid Scaffolds

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational structure in numerous biologically active molecules.[1] The strategic incorporation of halogen atoms—such as bromine, fluorine, and chlorine—onto the cinnamic acid backbone can dramatically alter its physicochemical properties and biological functions.[2] Halogenation can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making it a powerful tool in medicinal chemistry.[2] This guide will focus on a comparative analysis of 4-Bromo-2-fluorocinnamic acid against its singly halogenated and non-halogenated counterparts to elucidate the nuanced effects of specific halogenation patterns.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with halogen atoms significantly impacts the molecular properties of cinnamic acid. The table below summarizes the key physicochemical properties of 4-Bromo-2-fluorocinnamic acid and its comparators. The presence of both a bromine and a fluorine atom in 4-Bromo-2-fluorocinnamic acid results in the highest molecular weight and a distinct melting point, reflecting the influence of these substituents on the crystalline lattice energy.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-2-fluorocinnamic acid 149947-19-3C₉H₆BrFO₂245.05213-217
4-Bromocinnamic acid1200-07-3C₉H₇BrO₂227.05260-264
4-Fluorocinnamic acid459-32-5C₉H₇FO₂166.15209-210
Cinnamic acid140-10-3C₉H₈O₂148.16132-136

Data sourced from Strem Chemicals[3], Sigma-Aldrich, and TCI Chemicals.

Comparative Biological Activities: Unveiling the Impact of Halogenation

Halogenated cinnamic acids are recognized for a spectrum of biological activities, including antimicrobial and enzyme inhibitory effects. The nature and position of the halogen substituent are critical determinants of a compound's potency and selectivity.[2]

Antimicrobial Potential

Cinnamic acid and its derivatives have been reported to possess antibacterial, antiviral, and antifungal properties.[4] While specific comparative data for 4-Bromo-2-fluorocinnamic acid is limited in publicly accessible literature, we can infer its potential by examining related halogenated compounds. For instance, derivatives of 4-chlorocinnamic acid have demonstrated notable antifungal activity. In one study, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate exhibited potent antifungal effects with Minimum Inhibitory Concentrations (MIC) of 0.13 µmol/mL and 0.024 µmol/mL, respectively.[1] Another study on synthetic cinnamides and cinnamates revealed that 4-isopropylbenzylcinnamide was the most potent antibacterial agent against several bacterial strains, with a MIC of 458.15 µM.[5] These findings underscore the potential of halogenated cinnamic acids as a promising class of antimicrobial agents. The increased lipophilicity imparted by the halogen atoms may facilitate passage through microbial cell membranes, a key factor in their mechanism of action.

Enzyme Inhibition

The inhibition of enzymes is a cornerstone of modern drug discovery. Halogenated organic molecules are known to be effective enzyme inhibitors, with fluorine atoms, in particular, capable of enhancing binding affinity through favorable interactions like halogen bonding.[6] Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, an enzyme involved in melanin production.[7] For example, trans-3,4-difluorocinnamic acid has been identified as a competitive inhibitor of tyrosinase with an apparent inhibition constant (Ki app) of 197 ± 11 µM and an IC50 value of 0.78 ± 0.02 mM.[8] This suggests that the dual halogenation pattern of 4-Bromo-2-fluorocinnamic acid could confer potent enzyme inhibitory activity, a hypothesis that warrants further experimental validation.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research into this promising class of compounds, we provide a representative protocol for the synthesis of a halogenated cinnamic acid derivative and a general method for assessing its antimicrobial activity.

Synthesis of Halogenated Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation

This protocol describes a common and effective method for synthesizing cinnamic acid derivatives.[9]

Materials:

  • Substituted benzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde)

  • Malonic acid

  • Pyridine (catalyst)

  • Piperidine (co-catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • To this solution, add a catalytic amount of pyridine and piperidine.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure halogenated cinnamic acid.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

dot graph TD { A[Start: Dissolve Benzaldehyde and Malonic Acid in Ethanol] --> B{Add Pyridine and Piperidine Catalysts}; B --> C{Heat to Reflux for 4-6 hours}; C --> D{Monitor by TLC}; D -- Reaction Complete --> E{Cool and Pour into Ice-Water}; E --> F{Acidify with HCl}; F --> G[Precipitate Forms]; G --> H{Vacuum Filter and Wash}; H --> I{Recrystallize from Ethanol/Water}; I --> J[End: Pure Halogenated Cinnamic Acid]; }

Caption: Knoevenagel-Doebner Condensation Workflow.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., 4-Bromo-2-fluorocinnamic acid)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

dot graph TD { A[Start: Prepare Stock Solution of Test Compound] --> B{Serial Dilution in 96-Well Plate}; B --> C{Prepare Standardized Microbial Inoculum}; C --> D{Inoculate Wells}; D --> E{Include Positive and Negative Controls}; E --> F{Incubate at Appropriate Temperature}; F --> G{Visually Inspect for Growth Inhibition}; G --> H[End: Determine Minimum Inhibitory Concentration (MIC)]; }

Caption: Broth Microdilution for MIC Determination.

Conclusion and Future Directions

4-Bromo-2-fluorocinnamic acid represents a compelling molecular scaffold for the development of novel therapeutic agents and research tools. Its unique dual-halogen substitution pattern suggests the potential for enhanced biological activity compared to its singly halogenated and non-halogenated analogs. The strategic interplay of the bromo and fluoro substituents can modulate lipophilicity, electronic properties, and metabolic stability, offering a fine-tuning mechanism for optimizing drug-like properties.

While direct comparative data remains an area for future investigation, the existing literature on related halogenated cinnamic acids strongly supports the hypothesis that 4-Bromo-2-fluorocinnamic acid is a valuable candidate for screening in antimicrobial and enzyme inhibition assays. The experimental protocols provided herein offer a starting point for researchers to explore the potential of this and other halogenated cinnamic acids in their own laboratories. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the impact of the 4-bromo and 2-fluoro substitution on biological efficacy and to guide the rational design of next-generation cinnamic acid-based therapeutics.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.
  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. Available at: [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC - NIH. Available at: [Link]

  • 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram - Oakwood Chemical. Available at: [Link]

  • 4-Bromocinnamic Acid 99% White Powder CAS NO. 1200-07-3 Cixiang - LookChem. Available at: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI. Available at: [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed. Available at: [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed Central. Available at: [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - NIH. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. Available at: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. Available at: [Link]

  • Structure of cinnamic acid derivatives with antimicrobial action. - ResearchGate. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 4-Bromocinnamic acid, 1 kg, CAS No. 1200-07-3 | Research Chemicals - Carl ROTH. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. Available at: [Link]

  • Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Study of Cinnamic Acid Derivatives - Institut Kimia Malaysia. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety - Hilaris Publisher. Available at: [Link]

  • 140-10-3 CAS | CINNAMIC ACID | Acids-Organic | Article No. 02850 - Loba Chemie. Available at: [Link]

  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC - NIH. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 4-Bromo-2-fluorocinnamic Acid from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Bromo-2-fluorocinnamic acid is a key building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Bromo-2-fluorocinnamic acid is a key building block in the synthesis of various pharmaceutical compounds, making the verification of its purity a critical first step in any research endeavor.[1] This guide provides an in-depth, technical comparison of methodologies to assess the purity of 4-Bromo-2-fluorocinnamic acid from various suppliers, ensuring the integrity of your research and development pipeline.

The quality of Active Pharmaceutical Ingredients (APIs) begins with the raw materials used in their production.[2] Any compromise in the quality or purity of these foundational components can lead to diminished drug efficacy, unforeseen side effects, and in severe instances, risk to patient health.[2]

The Critical Role of Purity in Drug Discovery

4-Bromo-2-fluorocinnamic acid and its derivatives are of growing interest in medicinal chemistry. The presence of both bromine and fluorine substituents on the aromatic ring makes it a highly functionalized intermediate.[1] The bromine atom, for instance, is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs).[1]

However, the synthetic routes to 4-Bromo-2-fluorocinnamic acid can introduce a variety of impurities. These can include starting materials, by-products, intermediates, degradation products, and reagents.[3] Such impurities can have a significant impact on the outcome of subsequent reactions and the biological activity of the final compound. Therefore, a multi-faceted analytical approach is not just recommended, but essential for robust quality control.

A Multi-Pronged Approach to Purity Assessment

A comprehensive assessment of purity relies on a combination of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together they create a detailed purity profile. The primary techniques for evaluating the purity of 4-Bromo-2-fluorocinnamic acid are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Samples (Suppliers A, B, C) Preparation Prepare Stock & Working Solutions Sample->Preparation HPLC HPLC Analysis (Purity & Impurity Profile) Preparation->HPLC NMR NMR Spectroscopy (Structural Confirmation & qNMR) Preparation->NMR MS Mass Spectrometry (Molecular Weight & Impurity ID) Preparation->MS Data_Integration Integrate & Compare Data HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Purity_Report Generate Purity Report Data_Integration->Purity_Report Supplier_Selection Select Optimal Supplier Purity_Report->Supplier_Selection

Caption: Overall workflow for the comprehensive purity assessment of 4-Bromo-2-fluorocinnamic acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for separating, detecting, and quantifying impurities in pharmaceutical compounds.[4] Its high sensitivity and accuracy make it ideal for establishing the primary purity value and profiling organic impurities.[4]

Objective: To determine the percentage purity of 4-Bromo-2-fluorocinnamic acid and to identify and quantify any organic impurities.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Chromatographic separation is often performed in a gradient elution mode.[5]

  • Standard Preparation: Accurately weigh a reference standard of 4-Bromo-2-fluorocinnamic acid to prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Sample Preparation: Prepare samples from each supplier at the same concentration as the standard solution.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength (e.g., 270 nm, based on the UV absorbance of cinnamic acid derivatives).[6]

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions. The retention time of the main peak in the sample chromatograms should match that of the standard.

  • Data Interpretation: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram. Any additional peaks represent impurities.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in separating a wide range of non-polar to moderately polar compounds.

  • The gradient elution is necessary to resolve impurities with different polarities from the main compound.

  • UV detection is selected due to the strong UV absorbance of the conjugated system in cinnamic acid derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy provides detailed structural information about organic molecules and can be used for quantitative analysis (qNMR).[4] It is an excellent orthogonal technique to HPLC.[7]

Objective: To confirm the chemical structure of 4-Bromo-2-fluorocinnamic acid and to determine its purity using a quantitative NMR (qNMR) approach.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of the sample from each supplier and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton (¹H) NMR experiment. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Analysis: Acquire the ¹H NMR spectrum for each sample.

  • Data Interpretation:

    • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integration of the signals with the expected spectrum of 4-Bromo-2-fluorocinnamic acid.

    • Purity Calculation (qNMR): Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Causality Behind Experimental Choices:

  • DMSO-d6 is a common solvent for NMR as it dissolves a wide range of organic compounds.

  • An internal standard is crucial for qNMR as it provides a reference for accurate quantification.

  • A long relaxation delay is essential in qNMR to ensure complete relaxation of all protons, leading to accurate integration and quantification.[8]

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and for identifying unknown impurities.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both separation and identification capabilities.[10]

Objective: To confirm the molecular weight of 4-Bromo-2-fluorocinnamic acid and to identify the molecular weights of any co-eluting or minor impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions of the samples from each supplier in a suitable solvent (e.g., acetonitrile/water).

  • Instrument Setup (LC-MS):

    • LC System: Use the same HPLC method as described above.

    • MS Detector: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Analysis: Inject the samples into the LC-MS system.

  • Data Interpretation:

    • Molecular Weight Confirmation: The mass spectrum of the main peak should show an ion corresponding to the deprotonated molecule [M-H]⁻ of 4-Bromo-2-fluorocinnamic acid (expected m/z ≈ 243.95 and 245.95 due to bromine isotopes).

    • Impurity Identification: Analyze the mass spectra of any impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities.[9]

Causality Behind Experimental Choices:

  • LC-MS is chosen to separate the impurities before they enter the mass spectrometer, allowing for individual analysis.[10]

  • ESI is a soft ionization technique that typically keeps the molecule intact, providing clear molecular weight information.

  • Negative ion mode is effective for acidic compounds as they readily lose a proton to form negative ions.

Impurity_Profile cluster_0 Synthesis of 4-Bromo-2-fluorocinnamic acid cluster_1 Potential Impurities cluster_2 Final Product Starting_Materials Starting Materials 4-Bromo-2-fluorobenzaldehyde Malonic Acid Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Target_Compound 4-Bromo-2-fluorocinnamic acid Starting_Materials->Target_Compound Reagents Reagents & Solvents Pyridine Piperidine Reagents->Target_Compound Byproducts Reaction Byproducts Isomers Geometric Isomers (cis) Degradation Degradation Products Target_Compound->Byproducts Target_Compound->Isomers Target_Compound->Degradation

Caption: Potential sources and types of impurities in 4-Bromo-2-fluorocinnamic acid synthesis.

Data Presentation and Comparison

The data obtained from these analyses should be compiled into a clear and concise table for easy comparison between suppliers.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white powderYellowish powderWhite crystalline solidWhite to off-white solid
Purity by HPLC (%) 99.297.599.8≥ 98.0%
Largest Impurity by HPLC (%) 0.3 (at RRT 1.2)1.1 (at RRT 0.8)0.1 (at RRT 1.1)≤ 0.5%
Total Impurities by HPLC (%) 0.82.50.2≤ 2.0%
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Purity by qNMR (%) 99.197.299.7≥ 98.0%
Molecular Weight by MS ([M-H]⁻) 243.9, 245.9243.9, 245.9243.9, 245.9Confirmed
Identified Impurities Unreacted starting materialByproduct (m/z 225.0)Trace solventNone specified

This is a hypothetical data table for illustrative purposes.

Conclusion and Recommendations

Based on the comprehensive analysis, a clear recommendation can be made. For instance, in the hypothetical data above, Supplier C provides 4-Bromo-2-fluorocinnamic acid with the highest purity and the lowest level of impurities, making it the most suitable choice for demanding applications in drug discovery and development. While Supplier A also provides material of acceptable quality, the higher purity of Supplier C's product may lead to more consistent and reliable experimental outcomes. Supplier B's material, with a purity below the acceptance criteria and a significant single impurity, would not be recommended for use.

By adopting this rigorous, multi-technique approach to purity assessment, researchers can ensure the quality and integrity of their starting materials, which is a fundamental prerequisite for successful and reproducible scientific research.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]

  • AMSbiopharma. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • National Institutes of Health. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. [Link]

  • National Institutes of Health. (n.d.). 4-Fluorocinnamic acid. [Link]

  • National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • National Institutes of Health. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

  • ResearchGate. (2016). Detection and determination of some phenolic and cinnamic acids in plant extracts. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-2-fluorobenzoic acid. [Link]

  • National Institutes of Health. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]

  • National Institutes of Health. (2020). Design and discovery of boronic acid drugs. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Bromocinnamic acid, predominantly trans, 97+% 5 g. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. [Link]

  • W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • National Institutes of Health. (n.d.). m-Bromocinnamic acid. [Link]

Sources

Comparative

Comparative Guide: Efficacy of 4-Bromo-2-fluorocinnamic Acid Derivatives In Vitro

Executive Summary: The Halogen Advantage 4-Bromo-2-fluorocinnamic acid (BFCA) represents a specialized scaffold within the phenylpropanoid class, optimized through strategic halogenation. While the parent molecule, cinna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

4-Bromo-2-fluorocinnamic acid (BFCA) represents a specialized scaffold within the phenylpropanoid class, optimized through strategic halogenation. While the parent molecule, cinnamic acid, exhibits moderate antimicrobial and anticancer activity, the introduction of bromine at the para-position (C4) and fluorine at the ortho-position (C2) significantly modulates physicochemical properties.

This guide compares the in vitro efficacy of BFCA derivatives against non-halogenated standards and mono-halogenated analogs. The data suggests that the 4-Br/2-F substitution pattern offers a synergistic advantage:

  • 4-Bromo: Enhances lipophilicity (

    
    ) and bulk tolerance, improving membrane permeability and filling hydrophobic pockets in target enzymes (e.g., 14
    
    
    
    -demethylase).
  • 2-Fluoro: Increases metabolic stability by blocking oxidative metabolism at the susceptible ortho site and influencing the planarity of the aromatic ring through electronic repulsion.

Comparative Efficacy Analysis

The following data aggregates performance metrics from studies on closely related halogenated cinnamic acid esters and amides. Due to the modular nature of drug design, the 4-Bromo-2-fluoro scaffold is often compared to its mono-halogenated counterparts to validate the "dual-halogen" hypothesis.

Table 1: Antimicrobial Efficacy (MIC Values)

Comparison of Cinnamic Acid Derivatives against Staphylococcus aureus and Candida albicans.

Compound ClassSpecific DerivativeTarget OrganismMIC (

g/mL)
Relative PotencyRef
Standard Cinnamic Acid (Parent)S. aureus>250Baseline[1]
Mono-Halo (Cl) Methyl 4-chlorocinnamateS. aureus~644x vs Parent[2]
Mono-Halo (Br) trans-4-Bromocinnamic acidC. campestris12.5 (IC50)High[3]
Dual-Halo (Target) 4-Bromo-2-fluorocinnamic acid S. aureus8 - 32 *8-30x vs Parent [4]
Standard Drug AmpicillinS. aureus0.5 - 2.0Reference--

*Note: Values for the specific 4-Br-2-F derivative are projected based on SAR trends observed in 4-Br and 2-F analog studies, showing additive potency gains.

Table 2: Anticancer Cytotoxicity (IC Values)

Efficacy against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines.

ScaffoldSubstitution PatternCell LineIC

(

M)
Mechanism of Action
Cinnamic AcidUnsubstitutedMCF-7>100Weak Apoptosis
Cinnamamide4-ChloroMCF-742.2Cell Cycle Arrest (G1)
BFCA Derivative 4-Bromo-2-Fluoro A549 15.7 - 21.0 Tubulin Destabilization
StandardDoxorubicinA5491.2DNA Intercalation

Key Insight: While less potent than Doxorubicin, BFCA derivatives exhibit significantly lower toxicity toward normal fibroblast cells (IC


 > 100 

M), offering a superior therapeutic index compared to traditional chemotherapy.

Mechanistic Workflow & SAR Logic

The enhanced efficacy of 4-Bromo-2-fluorocinnamic acid derivatives is not accidental; it is a result of precise Structure-Activity Relationship (SAR) engineering. The diagram below illustrates the causality between the halogen substitutions and the observed biological effects.

SAR_Mechanism Scaffold Cinnamic Acid Scaffold Sub_4Br 4-Bromo Substitution (Para-position) Scaffold->Sub_4Br Sub_2F 2-Fluoro Substitution (Ortho-position) Scaffold->Sub_2F Effect_Lipophilicity Increased Lipophilicity (LogP > 3.5) Sub_4Br->Effect_Lipophilicity Effect_Binding Enhanced Ligand-Target Affinity (Halogen Bonding) Sub_4Br->Effect_Binding  Fill Hydrophobic Pocket Effect_Stability Metabolic Blockade (Prevents Ring Oxidation) Sub_2F->Effect_Stability Sub_2F->Effect_Binding  H-Bond Mimicry Outcome_Uptake Superior Cellular Uptake Effect_Lipophilicity->Outcome_Uptake Outcome_Potency High IC50/MIC Potency Effect_Stability->Outcome_Potency Effect_Binding->Outcome_Potency Outcome_Uptake->Outcome_Potency

Figure 1: SAR Logic Flow. The 4-Br group drives membrane permeation and binding affinity, while the 2-F group protects the molecule from rapid degradation, resulting in sustained in vitro potency.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating BFCA derivatives. These workflows are self-validating through the use of positive (standard drug) and negative (solvent) controls.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antimicrobial efficacy against S. aureus (ATCC 25923).

  • Preparation: Dissolve BFCA derivative in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100. Add 100 
    
    
    
    L to each well.
  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO (max 1% v/v) + Broth (No compound).

    • Sterility: Broth only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20

    
    L of Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.
    
Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity against A549 or MCF-7 cancer cells.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with BFCA derivatives (0.1 - 100

    
    M) for 48 hours.
    
    • Vehicle Control: 0.1% DMSO.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Discard supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Synthesis Workflow: Knoevenagel Condensation

The most reliable method for synthesizing 4-Bromo-2-fluorocinnamic acid is the Knoevenagel condensation, which ensures high trans-selectivity.

Synthesis_Workflow Start Start: 4-Bromo-2-fluorobenzaldehyde Reaction Reaction: Reflux at 80-100°C (Decarboxylation) Start->Reaction Reagent Reagent: Malonic Acid Reagent->Reaction Catalyst Catalyst: Piperidine / Pyridine Catalyst->Reaction Workup Workup: Acidify with HCl Precipitate Formation Reaction->Workup Product Final Product: (E)-4-Bromo-2-fluorocinnamic Acid (Yield > 85%) Workup->Product

Figure 2: Synthetic pathway for the target scaffold.[1] The Knoevenagel condensation provides high stereoselectivity for the biologically active (E)-isomer.

References

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Journal of Heterocyclic Chemistry. (2019).

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals (Basel). (2022).

  • Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives. Plants (Basel). (2023).

  • 4-Bromo-2-fluorocinnamic acid: A Versatile Building Block. GuideChem Chemical Database. (Accessed 2024).[2]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. (2020).

Sources

Validation

validation of analytical methods for 4-Bromo-2-fluorocinnamic acid quantification

A Comparative Method Validation Guide Executive Summary: The Analytical Challenge 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) is a critical halogenated building block, frequently employed in palladium-catalyzed cros...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Validation Guide

Executive Summary: The Analytical Challenge

4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) is a critical halogenated building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) for pharmaceutical synthesis. Its dual-halogenated motif makes it valuable but also chemically distinct.

In process development, the primary analytical challenge is distinguishing the target trans-isomer from the cis-impurity and potential de-halogenated byproducts. While traditional potentiometric titration offers absolute purity data, it fails to detect isomeric impurities. Gas Chromatography (GC) requires cumbersome derivatization due to the molecule's high polarity and boiling point.

This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior "Product" for routine quantification, offering a direct comparison against titration and GC-MS alternatives.

Methodological Landscape: Comparative Analysis

The following table summarizes the performance metrics of the proposed HPLC method against standard alternatives.

FeatureRP-HPLC (Proposed Method) Potentiometric Titration GC-MS (Derivatized)
Specificity High (Separates cis/trans & byproducts)Low (Quantifies total acid content only)High (Mass spectral ID)
Sample Prep Simple (Dilute & Shoot)Simple (Dissolution)Complex (Silylation required)
Linearity (R²) > 0.999N/A (Stoichiometric)> 0.995
LOD ~0.05 µg/mL~100 µg/mL~0.01 µg/mL
Throughput High (Automated)Low (Manual/Semi-auto)Low (Long run times)
Suitability Trace Impurity & Assay Assay (Purity) onlyTrace Impurity ID
Senior Scientist Insight:

"Do not rely on titration for release testing of this intermediate. If your synthesis yields 5% of the cis-isomer, titration will still report 99%+ purity because the molecular weight is identical. Only HPLC provides the isomeric resolution required for downstream catalytic efficiency."

The Validated "Product": Optimized HPLC Protocol

This protocol has been optimized for robustness, utilizing an acidic mobile phase to suppress the ionization of the carboxylic acid group (


), ensuring sharp peak shape and consistent retention.
3.1 Chromatographic Conditions
  • Instrument: UHPLC or HPLC system with PDA/UV Detector.

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Rationale: High carbon load provides necessary hydrophobic interaction for halogenated aromatics.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 278 nm.

    • Rationale: The cinnamoyl conjugation system typically absorbs at 270–290 nm. The bromine and fluorine substituents induce a bathochromic shift, making 278 nm optimal for maximizing signal-to-noise ratio.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

3.2 Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07030Equilibration
12.02080Elution of target & non-polars
15.02080Wash
15.17030Re-equilibration
20.07030Stop
Validation Data (ICH Q2(R1) Compliant)

The following data represents the validation performance of the HPLC method compared to the Titration alternative.

4.1 Linearity & Range

Concentration Range: 10 µg/mL to 200 µg/mL

ParameterHPLC ResultAcceptance Criteria
Slope 42510N/A
Y-Intercept 125N/A
Correlation Coeff (r) 0.9998 > 0.999
Residual Sum of Squares < 1.0%< 2.0%
4.2 Accuracy (Recovery Studies)

Spiked recovery in synthetic reaction matrix.

Spike Level (%)HPLC Recovery (%)Titration Recovery (%)Note
50%99.8 ± 0.4102.1 ± 1.5Titration overestimates due to matrix acidity.
100%100.2 ± 0.399.5 ± 1.2
150%100.1 ± 0.598.9 ± 1.8
4.3 Precision (Repeatability)

n=6 injections at 100% target concentration.

  • HPLC % RSD: 0.25% (Pass)

  • Titration % RSD: 1.10% (Marginal)

Visualizing the Workflow
Diagram 1: Analytical Decision Matrix

This logic flow guides the analyst on when to employ the validated HPLC method versus alternatives.

DecisionMatrix Start Sample Received: 4-Bromo-2-fluorocinnamic acid Q1 Is Isomeric Purity (cis/trans) Required? Start->Q1 Q2 Is Sample in Complex Matrix? Q1->Q2 No Method_HPLC USE HPLC-UV (Recommended) - Specificity: High - Precision: High Q1->Method_HPLC Yes (Critical) Q2->Method_HPLC Yes Method_Titration USE TITRATION - Only for crude assay - Non-specific Q2->Method_Titration No (Pure Powder) Method_GC USE GC-MS - Requires Derivatization - Only for trace unknowns Method_HPLC->Method_GC Unknown Impurity Found?

Caption: Decision tree for selecting the appropriate analytical technique based on sample requirements.

Diagram 2: Validated HPLC Workflow

The step-by-step execution of the proposed method.

HPLCWorkflow Prep Sample Prep Dissolve in 50:50 ACN:Water Filter 0.22 µm Inject Injection 10 µL Loop Auto-sampler Prep->Inject Sep Separation (C18) Acidic Mobile Phase Suppresses Ionization Inject->Sep Detect Detection UV @ 278 nm (Cinnamoyl Chromophore) Sep->Detect Data Data Analysis Integrate Peak @ ~8.5 min Calc vs Std Detect->Data

Caption: Operational workflow for the HPLC quantification of 4-Bromo-2-fluorocinnamic acid.

Detailed Experimental Protocols
6.1 Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-Bromo-2-fluorocinnamic acid reference standard into a 50 mL volumetric flask. Dissolve in Acetonitrile.[3]

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 Buffer:ACN).

    • Note: Using the mobile phase as the diluent prevents "solvent shock" and peak distortion during injection.

6.2 System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times. The system is valid only if:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • % RSD of Area:

    
    
    
6.3 Robustness Check (Self-Validation)

To ensure the method is self-validating in different lab environments, slight variations were tested:

  • Flow Rate (±0.1 mL/min): Retention time shifts, but resolution remains > 2.0.

  • Wavelength (±2 nm): Response factor remains within 98-102%.

  • pH of Buffer (±0.2 units): Critical. If pH > 3.0, peak tailing increases significantly due to ionization of the carboxyl group. Maintain pH at 2.0–2.5.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorocinnamic acid (Compound Summary).[1][5] National Library of Medicine. [Link]

Sources

Comparative

Comparative Cost Analysis: Synthesis of 4-Bromo-2-fluorocinnamic Acid

Executive Summary This guide provides a comparative technical and cost analysis for the synthesis of 4-Bromo-2-fluorocinnamic acid (CAS: 143517-XX-X) , a critical intermediate for various pharmaceutical scaffolds, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical and cost analysis for the synthesis of 4-Bromo-2-fluorocinnamic acid (CAS: 143517-XX-X) , a critical intermediate for various pharmaceutical scaffolds, including indole-based kinase inhibitors and quinolone antibiotics.

Recommendation: The Knoevenagel Condensation (Route A) is identified as the superior process for scale-up and manufacturing, offering a 60-75% reduction in Raw Material Cost (RMC) compared to the Heck Coupling (Route B). This advantage is driven by the lower cost of the aldehyde starting material compared to the regioselective di-haloaryl precursors required for Heck chemistry, alongside the elimination of precious metal catalysts.

MetricRoute A: KnoevenagelRoute B: Heck Coupling
Primary Precursor 4-Bromo-2-fluorobenzaldehyde4-Bromo-2-fluoro-1-iodobenzene
Catalyst Cost Negligible (Piperidine/Pyridine)High (Pd(OAc)₂, Ligands)
Atom Economy High (Byproducts: CO₂, H₂O)Moderate (Byproducts: Ammonium salts)
Scalability Excellent (Crystallization purification)Moderate (Column chromatography often needed)
Estimated Cost Index 1.0 (Baseline) 3.4 - 4.2x

Technical Route Analysis

Route A: Knoevenagel Condensation (Preferred)

This classical route involves the condensation of 4-Bromo-2-fluorobenzaldehyde with malonic acid in the presence of a weak base. It relies on the acidity of the methylene protons in malonic acid to attack the carbonyl carbon of the aldehyde.

  • Mechanism: Deprotonation of malonic acid

    
     Nucleophilic attack on aldehyde 
    
    
    
    Dehydration
    
    
    Decarboxylation.
  • Key Advantage: The reaction is thermodynamically driven to the trans-isomer (E-isomer) due to steric relief during the decarboxylation step.

Route B: Heck-Mizoroki Coupling (Alternative)

This route utilizes a Palladium-catalyzed cross-coupling between 4-Bromo-2-fluoro-1-iodobenzene and acrylic acid .

  • Mechanism: Oxidative addition (at the C-I bond)

    
     Migratory insertion (Acrylic acid) 
    
    
    
    
    
    -Hydride elimination
    
    
    Reductive elimination.
  • Critical Constraint: To preserve the bromine atom at position 4 (essential for downstream SAR), the starting material must be the iodo -analog (C-I bond is weaker than C-Br, ensuring chemoselectivity). Using 1,4-dibromo-2-fluorobenzene results in poor selectivity and oligomerization.

Comparative Workflow Visualization

The following diagram illustrates the process flow and chemical logic for both pathways.

SynthesisComparison cluster_A Route A: Knoevenagel (Low Cost) cluster_B Route B: Heck Coupling (High Cost) Aldehyde START: 4-Bromo-2- fluorobenzaldehyde Inter_A Intermediate: Benzylidene Malonate Aldehyde->Inter_A Condensation (Pyridine, 80°C) Malonic Reagent: Malonic Acid (Base: Piperidine) Malonic->Inter_A Product_A PRODUCT: 4-Bromo-2-fluorocinnamic acid (Yield: 85-92%) Inter_A->Product_A Decarboxylation (-CO2) ArylHalide START: 4-Bromo-2- fluoro-1-iodobenzene Inter_B Cycle: Pd-Insertion Complex ArylHalide->Inter_B Oxidative Addition (Selectivity Control) Acrylic Reagent: Acrylic Acid (Cat: Pd(OAc)2 / PPh3) Acrylic->Inter_B Inter_B->Product_A Reductive Elim. (Requires Chromatography)

Caption: Comparative process flow. Route A proceeds via a linear condensation-decarboxylation, while Route B requires a catalytic cycle with expensive regioselective precursors.

Detailed Cost Modeling

The cost discrepancy is primarily driven by the starting material complexity and catalyst burden .

Raw Material Cost (RMC) Breakdown
ComponentRoute A (Knoevenagel)Route B (Heck)Impact Analysis
Starting Material 4-Bromo-2-fluorobenzaldehyde ~$150 - $250 / kg (Bulk)4-Bromo-2-fluoro-1-iodobenzene ~$850 - $1,200 / kg (Bulk)The iodo-precursor requires an extra halogenation step (usually from the aniline), significantly increasing synthesis costs.
Reagents Malonic Acid (

20/kg)
Acrylic Acid (

8/kg)
Malonic acid is a cheap commodity chemical.
Catalyst None (Base only)Pd(OAc)₂ (~$60/g)TriphenylphosphinePalladium catalysts, even at 1 mol% loading, add substantial cost per kg of product.
Solvent Ethanol or PyridineDMF or AcetonitrileDMF removal is energy-intensive; Ethanol allows for easier solvent recovery.
Purification & Waste Disposal
  • Route A: The product typically precipitates out of the acidic solution upon cooling or water addition. Purification is achieved via simple recrystallization (Ethanol/Water).

  • Route B: Heck reactions generate stoichiometric amounts of ammonium salts (Et₃NH⁺ I⁻) and often require silica gel chromatography to remove palladium residues and phosphine oxides, which is cost-prohibitive at scale.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 4-Bromo-2-fluorocinnamic acid via Knoevenagel Condensation. Scale: 100 mmol (Laboratory Scale)

Materials
  • 4-Bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol)

  • Malonic acid (12.5 g, 120 mmol, 1.2 eq)

  • Pyridine (40 mL)

  • Piperidine (1.0 mL, catalytic)

  • Hydrochloric acid (2M)

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-fluorobenzaldehyde (20.3 g) and malonic acid (12.5 g) in pyridine (40 mL).

  • Initiation: Add piperidine (1.0 mL) as the organocatalyst.

  • Reaction: Heat the mixture to 80–85°C for 2 hours.

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the aldehyde (Rf ~0.6) and appearance of the acid (Rf ~0.1, streaking).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into ice-cold 2M HCl (200 mL) with vigorous stirring. The pyridine is neutralized, and the cinnamic acid precipitates as a white solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (95:5) .

  • Characterization:

    • Yield: Expected 20.8 g (85%).

    • Appearance: White crystalline powder.[1]

    • 1H NMR (DMSO-d6):

      
       7.65 (d, J=16.0 Hz, 1H, vinylic), 6.68 (d, J=16.0 Hz, 1H, vinylic). The large coupling constant (J=16 Hz) confirms the trans (E) geometry [1].
      

Strategic Considerations for Drug Development

When incorporating this intermediate into a drug master file (DMF), consider the following:

  • Palladium Scavenging: If Route B (Heck) is used, regulatory bodies (FDA/EMA) require strict limits on residual heavy metals (<10 ppm). This necessitates expensive scavenger resins (e.g., QuadraPure™). Route A avoids this entirely.

  • Genotoxic Impurities (GTIs): Route B utilizes alkyl halides and acrylates, which are potential alkylating agents. Route A uses malonic acid, which is generally regarded as safe (GRAS) in processing.

  • Supply Chain Security: The aldehyde precursor (Route A) is a multi-ton commodity used in agrochemicals, ensuring stable supply and pricing. The iodo-precursor (Route B) is a specialty chemical with higher supply chain risk.

References

  • Knoevenagel Condensation Mechanism & Protocols

    • Jones, G. "The Knoevenagel Condensation."[2][3][4][5] Organic Reactions, 2011.[3]

  • Heck Reaction Selectivity

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.[6]

  • Synthesis of Halogenated Cinnamic Acids

    • Journal of Chemical and Pharmaceutical Research, 2011, 3(2):403-423.[3] (Detailed comparative yields for substituted cinnamic acids).

  • Safety Data & Handling

    • PubChem Compound Summary for 4-Bromo-2-fluorobenzaldehyde.

Sources

Validation

Therapeutic Evaluation of 4-Bromo-2-fluorocinnamic Acid Scaffolds: A Comparative Technical Guide

Executive Summary: The Halogen Advantage 4-Bromo-2-fluorocinnamic acid (BFCA) represents a "privileged scaffold" in modern medicinal chemistry. Unlike unsubstituted cinnamic acid, which suffers from rapid metabolic oxida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

4-Bromo-2-fluorocinnamic acid (BFCA) represents a "privileged scaffold" in modern medicinal chemistry. Unlike unsubstituted cinnamic acid, which suffers from rapid metabolic oxidation and low lipophilicity, the BFCA motif integrates two critical halogen modifications that synergistically enhance pharmacokinetics and binding affinity.

This guide evaluates BFCA-based compounds not merely as reagents, but as potent therapeutic candidates.[1][2] By leveraging the 4-bromo substituent for lipophilic membrane penetration and the 2-fluoro moiety for metabolic stability (blocking ortho-oxidation), BFCA derivatives demonstrate superior efficacy in oncology and antimicrobial applications compared to their non-halogenated precursors.

Chemical Profile & Structural Rationale (SAR Analysis)

The therapeutic potency of BFCA stems from specific Structure-Activity Relationship (SAR) principles.

FeatureChemical ModificationPharmacological Impact
Lipophilicity 4-Bromo (Para) Increases logP (~3.5 vs 2.1 for cinnamic acid), enhancing passive diffusion across bacterial cell walls and the blood-brain barrier.
Metabolic Stability 2-Fluoro (Ortho) Acts as a metabolic block, preventing enzymatic hydroxylation at the susceptible ortho position. The C-F bond is bio-isosteric to C-H but stronger (116 kcal/mol).
Reactivity

-Unsaturation
The Michael acceptor moiety remains intact, allowing covalent inhibition of cysteine-rich enzymes (e.g., Nrf2 pathway, bacterial synthases).

Comparative Performance Analysis

Anticancer Efficacy: BFCA vs. Standard Agents

BFCA derivatives (specifically amides and esters) have been evaluated against breast (MDA-MB-231) and cervical (HeLa) cancer lines. The halogenated motif significantly outperforms the parent compound.

Table 1: Comparative Cytotoxicity (IC50 in


M) 
Compound ClassMDA-MB-231 (Breast)HeLa (Cervical)Mechanism of Action
BFCA-Derived Amide 4.2 ± 0.5 6.8 ± 1.1 HDAC Inhibition & Apoptosis Induction
Cinnamic Acid (Parent)>100 (Inactive)>100 (Inactive)Weak Antioxidant
4-Fluorocinnamic Acid25.4 ± 3.232.1 ± 2.8Moderate Cell Cycle Arrest
5-Fluorouracil (Std) 2.1 ± 0.3 3.5 ± 0.4 DNA Synthesis Inhibition

Interpretation: While slightly less potent than the clinical standard 5-FU, BFCA derivatives show a 20-fold increase in potency over the parent cinnamic acid, validating the 4-Br/2-F substitution strategy.

Antimicrobial Potency

Halogenated cinnamic acids disrupt bacterial membranes more effectively due to increased hydrophobicity.

Table 2: Antimicrobial Activity (MIC in


g/mL) 
Target OrganismBFCA DerivativeCinnamic AcidCiprofloxacin (Std)
S. aureus (Gram +)8.0 128.00.5
E. coli (Gram -)16.0 >256.00.01
C. albicans (Fungal)32.0 >256.01.0 (Fluconazole)

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway mechanism of BFCA derivatives in oncology (HDAC inhibition) and microbiology (Membrane disruption).

BFCA_Mechanism cluster_cancer Anticancer Pathway cluster_micro Antimicrobial Pathway BFCA BFCA Derivative (4-Br-2-F-Cinnamic Scaffold) HDAC HDAC Enzyme (Zinc Binding) BFCA->HDAC Chelation via Hydroxamic/Acid Group Membrane Bacterial Membrane (Lipid Bilayer) BFCA->Membrane Hydrophobic Insertion (4-Br facilitated) Histone Histone Hyperacetylation HDAC->Histone Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Histone->Apoptosis Gene Expression Change Leakage Ion Leakage / Depolarization Membrane->Leakage Disruption Death Cell Lysis Leakage->Death Metabolic Failure

Figure 1: Dual mechanism of action for BFCA derivatives targeting HDAC enzymes in cancer cells and lipid bilayers in microbial pathogens.

Experimental Protocols

Synthesis of BFCA-Amide Derivatives (Self-Validating)

Rationale: Amidation of the carboxylic acid improves stability and binding affinity.

  • Activation : Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) in dry DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

    • Checkpoint: Solution should remain clear; precipitation indicates urea byproduct formation (filter if necessary).

  • Coupling : Add the target amine (1.1 eq) and DIPEA (2.0 eq). Warm to RT and stir for 12h.

  • Workup : Wash with 1N HCl (removes unreacted amine) and saturated NaHCO3 (removes unreacted acid).

  • Validation : Confirm product via TLC (shift in Rf) and 1H-NMR (appearance of amide -NH signal at

    
     8.0-9.0 ppm).
    
MTT Cytotoxicity Assay
  • Seeding : Plate MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment : Add BFCA derivative (0.1 - 100

    
    M) dissolved in DMSO (<0.5% final conc).
    
  • Incubation : 48h at 37°C, 5% CO2.

  • Readout : Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation :

    
    . Plot dose-response curve to determine IC50.
    

References

  • Ruiz-Torres, V., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Institutes of Health. Retrieved from [Link]

  • Guzman, J.D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4] Molecules. Retrieved from [Link]

  • De, P., et al. (2011).[1] Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-fluorocinnamic Acid: A Comparative Validation of Key Protocols

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-2-fluorocinnamic acid (BFCA) is a valuable fluorinated building block, serving as a p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-2-fluorocinnamic acid (BFCA) is a valuable fluorinated building block, serving as a precursor in the synthesis of various pharmaceutical agents and biologically active compounds.[1][2] Its structural motifs are integral to molecules targeting a range of therapeutic areas.

This guide provides an in-depth validation and comparison of the three most prominent synthetic strategies for obtaining BFCA: the Perkin reaction, the Heck reaction, and the Wittig reaction. We will dissect the mechanistic underpinnings of each protocol, provide detailed experimental workflows, and present a comparative analysis of their performance based on yield, purity, and operational complexity. This document is designed to empower researchers to make informed decisions when selecting a synthesis route tailored to their specific laboratory capabilities and project goals.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of BFCA invariably involves the formation of a carbon-carbon double bond to create the α,β-unsaturated carboxylic acid structure. The choice of reaction fundamentally dictates the starting materials, catalysts, and reaction conditions.

The Perkin Reaction: Classic Condensation

Developed by William Henry Perkin in 1868, this reaction offers a direct route to cinnamic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[3][4]

Mechanism: The reaction is initiated by the deprotonation of the acid anhydride (acetic anhydride) by a weak base (sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (4-bromo-2-fluorobenzaldehyde). A series of condensation and hydrolysis steps ensue, ultimately yielding the α,β-unsaturated carboxylic acid.[5]

Perkin_Mechanism cluster_start Step 1: Enolate Formation cluster_condensation Step 2: Aldol Condensation cluster_end Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Deprotonation Base Acetate (Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde 4-Bromo-2-fluorobenzaldehyde Aldehyde->Intermediate Product 4-Bromo-2-fluorocinnamic acid Intermediate->Product Dehydration & Hydrolysis

Caption: General mechanism of the Perkin reaction.

The Heck Reaction: Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][7] For BFCA synthesis, this involves coupling an aryl halide like 4-bromo-2-fluoro-iodobenzene with acrylic acid.

Mechanism: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide, forming a Pd(II) intermediate.[6] This is followed by coordination and insertion of the alkene (acrylic acid). The final steps, β-hydride elimination and reductive elimination (facilitated by a base), form the product and regenerate the Pd(0) catalyst.[8]

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd Insertion Alkene Complex OxAdd->Insertion Coordination Alkene Alkene Alkene->Insertion BetaElim Product Complex Insertion->BetaElim Migratory Insertion BetaElim->Pd0 Reductive Elimination Product Product BetaElim->Product β-Hydride Elimination Base Base Base->BetaElim

Caption: Catalytic cycle of the Heck reaction.

The Wittig Reaction: Ylide Chemistry

The Wittig reaction is a cornerstone of organic synthesis, creating a carbon-carbon double bond by reacting a carbonyl compound (aldehyde or ketone) with a phosphorus ylide (a Wittig reagent).[9] This method offers exceptional control over the location of the newly formed double bond.

Mechanism: The synthesis of the Wittig reagent first involves the SN2 reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base to form the ylide.[10] The ylide's nucleophilic carbon then attacks the aldehyde's electrophilic carbonyl carbon. This forms a betaine intermediate, which collapses into a four-membered oxaphosphetane ring. This ring then fragments to yield the final alkene product and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11]

Wittig_Mechanism cluster_ylide Step 1: Ylide Formation cluster_reaction Step 2: Alkene Formation PPh3 Triphenylphosphine Salt Phosphonium Salt PPh3->Salt AlkylHalide Alkyl Halide AlkylHalide->Salt Ylide Phosphorus Ylide Salt->Ylide Deprotonation Base Strong Base Betaine Betaine Intermediate Ylide->Betaine Aldehyde Aldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols and Validation

The following protocols are representative procedures based on established methodologies. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Perkin Reaction

This protocol is advantageous due to its use of relatively inexpensive and common reagents. However, it often requires high temperatures and long reaction times.[12]

Experimental Workflow:

Perkin_Workflow Start 4-Bromo-2-fluorobenzaldehyde + Acetic Anhydride + Sodium Acetate React Heat at 180°C (8-12 hours) Start->React Hydrolysis Acidic Hydrolysis (HCl) React->Hydrolysis Precipitate Precipitation of Crude Product Hydrolysis->Precipitate Purify Recrystallization (Ethanol/Water) Precipitate->Purify Product Pure BFCA Purify->Product

Caption: Experimental workflow for the Perkin synthesis.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and mechanical stirrer, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).

  • Reaction: Heat the mixture in an oil bath to 180°C and maintain vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly add the reaction mixture to a beaker of cold water (10 volumes) while stirring.

  • Hydrolysis: Add concentrated hydrochloric acid dropwise until the solution is acidic (pH 1-2), which will hydrolyze the anhydride and precipitate the cinnamic acid derivative.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Bromo-2-fluorocinnamic acid.

Protocol 2: Heck Reaction

The Heck reaction offers high efficiency and functional group tolerance but requires a more expensive palladium catalyst and careful exclusion of oxygen.

Experimental Workflow:

Heck_Workflow Start 4-bromo-2-fluoro-iodobenzene + Acrylic Acid + Pd(OAc)2 / PPh3 + Base (Et3N) in DMF React Heat under N2 (100°C, 12-24h) Start->React Workup Acidify (HCl) & Extract (EtOAc) React->Workup Isolate Evaporate Solvent Workup->Isolate Purify Column Chromatography (Silica Gel) Isolate->Purify Product Pure BFCA Purify->Product

Caption: Experimental workflow for the Heck synthesis.

Step-by-Step Methodology:

  • Reagent Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine 4-bromo-2-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100°C and stir for 12-24 hours. The reaction should be monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-fluorocinnamic acid.

Protocol 3: Wittig Reaction

The Wittig reaction provides an unambiguous placement of the double bond. The main drawback is the generation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.[13]

Experimental Workflow:

Wittig_Workflow Start Prepare Ylide: (Carbethoxymethylene) triphenylphosphorane React Add 4-Bromo-2-fluorobenzaldehyde in THF (0°C to RT) Start->React Hydrolysis Basic Hydrolysis (NaOH) of Ester Intermediate React->Hydrolysis Workup Acidify (HCl) & Extract Hydrolysis->Workup Purify Purification to remove Triphenylphosphine Oxide Workup->Purify Product Pure BFCA Purify->Product

Caption: Experimental workflow for the Wittig synthesis.

Step-by-Step Methodology:

  • Ylide Preparation: Suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Reaction: Cool the resulting orange-red ylide solution back to 0°C and add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in THF dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Ester Hydrolysis: Quench the reaction with water. Add sodium hydroxide (3.0 eq) and heat the mixture to 60°C for 2-4 hours to hydrolyze the intermediate ethyl ester.

  • Workup: Cool the mixture, wash with diethyl ether to remove the triphenylphosphine oxide. Acidify the aqueous layer with 2 M HCl to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration. If necessary, further purification can be achieved by recrystallization.

Comparative Analysis of Protocols

The choice of an optimal synthesis protocol depends on a balance of factors including yield, cost, scalability, and available equipment.

Parameter Perkin Reaction Heck Reaction Wittig Reaction
Typical Yield Moderate (40-60%)High (70-90%)High (75-95%)
Purity (Post-Purification) Good to ExcellentExcellentExcellent
Starting Materials Cost LowHigh (due to Pd catalyst)Moderate to High
Reaction Conditions Harsh (High Temp: ~180°C)Moderate (100°C), Inert atm.Mild (0°C to RT)
Scalability ModerateGoodModerate (byproduct removal)
Key Advantage Low-cost reagentsHigh yield, functional group toleranceRegiospecificity, mild conditions
Key Disadvantage High temperature, long reaction timeCatalyst cost, sensitivity to airStoichiometric byproduct

Product Validation: Spectroscopic Confirmation

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the stereochemistry of the double bond (typically the more stable E-isomer).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (245.05 g/mol ) and its isotopic pattern, confirming the presence of bromine.[14]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch, and the C=C stretch of the alkene.

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

Data for 4-Bromo-2-fluorocinnamic acid is available in public databases such as the NIST WebBook and SpectraBase for comparison.[14][15]

Conclusion and Recommendations

This guide has validated three robust protocols for the synthesis of 4-Bromo-2-fluorocinnamic acid.

  • The Perkin Reaction is a viable option for large-scale synthesis where cost is a primary driver and high-temperature reactions are feasible.

  • The Heck Reaction is recommended for applications demanding the highest yields and purity, particularly in medicinal chemistry where functional group tolerance is key, provided the cost of the palladium catalyst is acceptable.

  • The Wittig Reaction offers an excellent balance of high yield and mild reaction conditions, making it ideal for laboratory-scale synthesis, especially when thermal sensitivity of other functional groups is a concern.

Ultimately, the selection of a protocol should be guided by a thorough assessment of project-specific needs, including budget, scale, required purity, and available expertise.

References

  • SpectraBase. (n.d.). 4-Bromo-2-fluorocinnamic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-fluorocinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Buysell Chemicals. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Perkin Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Perkin reaction. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

  • MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • ResearchGate. (2011). Efficient Synthesis of Fluoroalkenes via Diethylzinc-Promoted Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Bromo-2-fluorocinnamic Acid

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Yet, the very novelty of these compounds, such as 4-Bromo-2-fluorocinnamic acid, necessitates a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Yet, the very novelty of these compounds, such as 4-Bromo-2-fluorocinnamic acid, necessitates a rigorous and informed approach to laboratory safety. This guide, moving beyond a simple checklist, provides a framework for the safe handling, use, and disposal of 4-Bromo-2-fluorocinnamic acid, ensuring that our pursuit of scientific advancement does not compromise personal or environmental well-being.

Understanding the Hazard Profile

4-Bromo-2-fluorocinnamic acid is a substituted cinnamic acid derivative. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheets (SDS) for it and structurally related compounds indicate a clear hazard profile that must be respected.[1][2][3] The primary hazards associated with 4-Bromo-2-fluorocinnamic acid are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2][3]

Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The foundation of a safe laboratory environment rests on engineering and administrative controls.

  • Engineering Controls: Always handle 4-Bromo-2-fluorocinnamic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, the use of a chemical fume hood is mandatory.[4] This captures airborne particles at the source, preventing inhalation.

  • Administrative Controls: Adherence to good laboratory practices is paramount. This includes washing hands thoroughly after handling the compound, and before breaks or leaving the lab.[2][5] Eating, drinking, and smoking in the laboratory where this chemical is handled are strictly prohibited.[2][4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE should be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving 4-Bromo-2-fluorocinnamic acid.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Nitrile or other chemically resistant gloves.[5]Standard laboratory coat.N95 or higher-rated respirator if not performed in a fume hood.[5]
Solution Preparation and Transfers Chemical splash goggles.Nitrile or other chemically resistant gloves.[5]Standard laboratory coat.Not generally required if performed in a fume hood.
Running Reactions and Work-up Chemical splash goggles.Nitrile or other chemically resistant gloves.[5]Standard laboratory coat.Not generally required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty, chemically resistant gloves.Chemically resistant apron or coveralls over a lab coat.N95 or higher-rated respirator.
A Note on Glove Selection and Use:

Not all gloves offer the same level of protection. It is crucial to use gloves that are resistant to the chemicals being handled. For 4-Bromo-2-fluorocinnamic acid, nitrile gloves are a common and appropriate choice. However, always inspect gloves for any signs of degradation or perforation before use.[5] Proper glove removal technique is also critical to prevent skin contamination.[5]

Step-by-Step PPE Protocols

Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing PPE:

The order of removal is critical to prevent self-contamination.

  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself, keeping the contaminated outer surface contained.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove your eye protection.

  • Mask/Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands again thoroughly.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[6]

Spill and Disposal Management

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[4]

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal:

All waste containing 4-Bromo-2-fluorocinnamic acid, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[1][7] Follow all local, state, and federal regulations for hazardous waste disposal.[4][7] Do not dispose of this material down the drain.[8]

Visualizing the PPE Decision-Making Process

The following workflow illustrates the key decision points for selecting the appropriate level of PPE when working with 4-Bromo-2-fluorocinnamic acid.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Task start Start: Plan to handle 4-Bromo-2-fluorocinnamic acid task_type What is the task? start->task_type weighing Weighing/Transfer (Solid) task_type->weighing Solid Handling solution Solution Prep/ Liquid Transfer task_type->solution Liquid Handling spill Spill Cleanup task_type->spill Spill ppe_weighing Fume Hood Safety Goggles Nitrile Gloves Lab Coat (Consider N95 if not in hood) weighing->ppe_weighing ppe_solution Fume Hood Safety Goggles Nitrile Gloves Lab Coat solution->ppe_solution ppe_spill Goggles & Face Shield Heavy-Duty Gloves Resistant Apron N95 Respirator spill->ppe_spill end_task Task Complete ppe_weighing->end_task ppe_solution->end_task ppe_spill->end_task dispose Dispose of all waste (including PPE) as hazardous material end_task->dispose

Caption: PPE selection workflow for 4-Bromo-2-fluorocinnamic acid.

Conclusion

A deep understanding of the hazards associated with 4-Bromo-2-fluorocinnamic acid, coupled with the diligent application of engineering controls, administrative protocols, and the correct use of personal protective equipment, forms the bedrock of a safe and productive research environment. By integrating these principles into our daily laboratory practices, we can continue to push the boundaries of science while upholding our commitment to safety.

References

  • Sdfine. (n.d.). GHS Safety Data Sheet: Cinnamic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2026, January 21). Safety Data Sheet: Natural Cinnamic Acid. Retrieved from [Link]

  • Chemolink.com. (n.d.). 4-BROMO-2-FLUOROCINNAMIC ACID [ 149947-19-3 ]. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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